molecular formula C18H28O2 B1248095 Octadecatetraenoic acid CAS No. 25448-06-0

Octadecatetraenoic acid

Cat. No.: B1248095
CAS No.: 25448-06-0
M. Wt: 276.4 g/mol
InChI Key: LGHXTTIAZFVCCU-SSVNFBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecatetraenoic acid is an 18-carbon polyunsaturated fatty acid (PUFA) characterized by four double bonds. As a member of the octadecanoid family of lipid mediators, it is an object of significant interest in biochemical and physiological research . While its specific isomerism and functions are an active area of investigation, octadecanoids, in general, are increasingly recognized for their roles in cell signaling, inflammation, and immune regulation . Researchers utilize this compound to study the metabolism of long-chain PUFAs and its potential effects on various biological pathways. The study of such fatty acids is crucial for understanding their mechanisms of action, which may include interactions with enzymes like lipoxygenases (LOX) and cytochrome P450 (CYP450), or their incorporation into cellular membranes to influence fluidity and signal transduction . This product is provided for research purposes to advance the study of lipid mediators. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

25448-06-0

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-octadeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-17H,2-9H2,1H3,(H,19,20)/b11-10+,13-12+,15-14+,17-16+

InChI Key

LGHXTTIAZFVCCU-SSVNFBSYSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC(=O)O

Synonyms

cis-parinaric acid
octadecatetraenoic acid
paranaric acid
parinaric acid
parinaric acid, (all-E)-isomer
parinaric acid, (Z,Z,E,E)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone containing four double bonds, represented by the chemical formula C18H28O2.[1] The term encompasses a variety of structural and configurational isomers that differ in the location and geometry (cis/Z or trans/E) of their double bonds. This structural diversity leads to a wide range of chemical properties and biological functions.[1] Certain isomers, such as Stearidonic acid, are essential fatty acids with metabolic significance, while others, like Parinaric acid, serve as powerful tools in biochemical research due to their unique fluorescent properties.[2][3] This guide provides a detailed examination of the core structures, physicochemical properties, and biological relevance of key octadecatetraenoic acid isomers.

Core Structure and Key Isomers

The fundamental structure of octadecatetraenoic acid consists of an 18-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of four carbon-carbon double bonds. The specific placement and configuration of these bonds define the individual isomers.

  • Stearidonic Acid (SDA): An omega-3 fatty acid, SDA is formally named (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid.[3][4] The "all-cis" configuration of its methylene-interrupted double bonds is crucial for its role as a metabolic intermediate in the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA).[5] It is found naturally in certain fish oils and the seed oils of plants such as blackcurrant and Echium plantagineum.[3][4]

  • α-Parinaric Acid: A conjugated fatty acid, α-Parinaric acid is (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid.[1][6] Its system of four conjugated double bonds (alternating single and double bonds) is responsible for its intrinsic fluorescent properties.[2] This characteristic makes it a valuable molecular probe for studying lipid-protein interactions, membrane dynamics, and lipid peroxidation.[6][7] It was first discovered in the seeds of the makita tree (Parinari laurina).[1][2]

  • β-Parinaric Acid: This isomer is the all-trans configuration, formally (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid.[8] Like its alpha counterpart, it is a conjugated fatty acid.

  • Coniferonic Acid: Identified in Larix decidua, this isomer is (5Z,9Z,12Z,15Z)-octadecatetraenoic acid.[1]

Physicochemical Properties

The structural differences among isomers of octadecatetraenoic acid give rise to distinct physical and chemical properties. A summary of key quantitative data for prominent isomers is presented below.

PropertyStearidonic Acid (SDA)α-Parinaric Acidβ-Parinaric Acid6,9,12,15-Octadecatetraenoic acid
IUPAC Name (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid[4](9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid[6](9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid[8]octadeca-6,9,12,15-tetraenoic acid[9]
Common Name(s) Stearidonic acid, Moroctic acid[3]cis-Parinaric acid[7]trans-Parinaric acid[8]-
CAS Number 20290-75-9[4]593-38-4[6]18841-21-9[8]2091-28-3[9]
Molecular Formula C18H28O2[4]C18H28O2[6]C18H28O2[8]C18H28O2[9]
Molecular Weight 276.41 g/mol [10]276.4 g/mol [6]276.4 g/mol [8]276.4 g/mol [9]
Exact Mass 276.20893 Da[4]276.208930132 Da[2]276.208930132 Da[8]276.208930132 Da[9]
Melting Point Decomposes at 200 °C[3]Not availableNot availableNot available
XLogP3 (Computed) 5.2[9]5.95.9[8]5.2[9]

Biological Significance and Signaling Pathways

Octadecatetraenoic acids are involved in critical biological pathways, acting as precursors for signaling molecules and modulators of cellular function.

Stearidonic Acid in Omega-3 Fatty Acid Biosynthesis

Stearidonic acid is a key intermediate in the endogenous conversion of α-linolenic acid (ALA), a common plant-based omega-3 fatty acid, to the more potent long-chain PUFAs, EPA and docosahexaenoic acid (DHA).[5] This conversion is initiated by the enzyme delta-6-desaturase (D6D), which introduces a double bond into ALA to form SDA.[3] The efficiency of this step is a rate-limiting factor in the overall pathway. Increasing the dietary intake of SDA can bypass this bottleneck, leading to a more efficient increase in EPA levels in cell membranes.[5]

O3_Pathway cluster_enzymes Enzymatic Conversions ALA α-Linolenic Acid (ALA) (18:3, n-3) D6D Δ6-Desaturase ALA->D6D SDA Stearidonic Acid (SDA) (18:4, n-3) Elongase Elongase SDA->Elongase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) D5D Δ5-Desaturase ETA->D5D EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) DPA Docosapentaenoic Acid (DPA) (22:5, n-3) EPA->DPA Elongase & Desaturase (multi-step) DHA Docosahexaenoic Acid (DHA) (22:6, n-3) DPA->DHA β-oxidation D6D->SDA Elongase->ETA D5D->EPA

Biosynthetic pathway from ALA to EPA, highlighting the role of Stearidonic Acid.

Experimental Protocols

Chemical Synthesis

The synthesis of specific octadecatetraenoic acid isomers is crucial for producing standards for research and clinical investigation.

  • Synthesis of α-Parinaric Acid from α-Linolenic Acid: A common strategy involves the transformation of the methylene-interrupted cis-double bonds found in naturally occurring PUFAs into a conjugated system. One reported method uses α-linolenic acid as the starting material to produce α-parinaric acid in high yield.[2] More recent and efficient methods employ a modular design approach using iterative cross-coupling reactions.[2]

Isolation from Natural Sources

Many octadecatetraenoic acids are isolated from biological materials.

  • General Protocol for Isolation from Oils (e.g., Fish or Seed Oil):

    • Saponification: The oil is first saponified by refluxing with an alcoholic solution of a strong base (e.g., KOH) to hydrolyze the triacylglycerols into free fatty acids (FFAs) and glycerol.

    • Extraction: The non-saponifiable matter is removed by extraction with a nonpolar solvent like hexane (B92381) or diethyl ether. The aqueous layer is then acidified (e.g., with HCl) to protonate the fatty acid salts, converting them back into FFAs.

    • FFA Extraction: The FFAs are extracted from the acidified aqueous solution using a nonpolar solvent.

    • Purification/Fractionation: The crude FFA mixture is then subjected to chromatographic techniques to isolate the desired octadecatetraenoic acid isomer. High-speed counter-current chromatography (HSCCC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are powerful methods for this purpose.[11] Fractions are collected and monitored for purity.

Analysis and Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis. FFAs are first derivatized to form more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated by GC based on their boiling points and chain lengths, and the mass spectrometer provides fragmentation patterns that confirm their identity and structure.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is also used for the analysis of fatty acids, often without the need for derivatization, which preserves the original structure. It is particularly useful for separating complex mixtures of isomers.[9]

Workflow start Natural Source (e.g., Fish Oil, Seed Oil) saponification Saponification (Base Hydrolysis) start->saponification extraction1 Extraction of Free Fatty Acids (FFAs) saponification->extraction1 chromatography Chromatographic Separation (e.g., HSCCC, RP-HPLC) extraction1->chromatography isolate Isolated Isomer chromatography->isolate analysis Structural Analysis (GC-MS, LC-MS, NMR) isolate->analysis final Pure Isomer Confirmed analysis->final

General experimental workflow for the isolation and analysis of octadecatetraenoic acid.

Conclusion

Octadecatetraenoic acids represent a structurally diverse class of 18-carbon polyunsaturated fatty acids. The specific arrangement and configuration of their four double bonds dictate their physicochemical properties and biological roles. Isomers range from essential metabolic precursors like Stearidonic acid in the omega-3 pathway to unique conjugated molecules like Parinaric acid, which serve as invaluable fluorescent probes in membrane research. A thorough understanding of their structure, properties, and the experimental methods used to study them is essential for researchers in lipidomics, nutrition, and drug development.

References

A Technical Guide to the Natural Sources of Octadecatetraenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (18:4) is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone and four double bonds. The specific location and cis/trans configuration of these double bonds give rise to a variety of isomers, each with distinct chemical properties and biological activities. These molecules are gaining significant attention in research and drug development due to their roles as metabolic precursors to potent signaling molecules and their inherent bioactivities. This technical guide provides a comprehensive overview of the primary natural sources of key octadecatetraenoic acid isomers, detailed experimental protocols for their analysis, and an exploration of their relevant metabolic and signaling pathways.

Key Isomers and Their Natural Sources

The distribution and concentration of octadecatetraenoic acid isomers vary significantly across the plant and marine kingdoms. The most well-characterized isomers include Stearidonic acid (SDA) and α-Parinaric acid.

  • Stearidonic Acid (SDA) : An omega-3 fatty acid that serves as a direct precursor to eicosapentaenoic acid (EPA).

  • α-Parinaric Acid : A conjugated fatty acid with unique fluorescent properties, making it a valuable tool in biophysical research.[1] It has also demonstrated cytotoxic effects on various cancer cell lines.[1]

Below is a summary of the primary natural sources and reported concentrations of these isomers.

Quantitative Data on Natural Sources
Isomer NameIUPAC NameStructure (n-notation)Natural SourceConcentration (% of Total Fatty Acids)References
Stearidonic Acid (SDA) all-cis-6,9,12,15-Octadecatetraenoic acid18:4 (n-3)Echium plantagineum (Echium) seed oil12.5 - 16%[2]
Buglossoides arvensis (Ahiflower) seed oil10 - 20%[3]
Brown Seaweeds (Phaeophyceae)Variable, present in high concentrations[4]
α-Parinaric Acid cis-9,trans-11,trans-13,cis-15-Octadecatetraenoic acid18:4 (conjugated)Impatiens balsamina seed oil~29%[5]
Impatiens edgeworthii seed oil~48%[6]
Impatiens oppositifolia seed oil> 50%[5][7]
Makita Tree (Atuna racemosa) seedsMajor constituent[5]

Experimental Protocols

The accurate identification and quantification of octadecatetraenoic acid isomers require robust analytical methodologies. Key steps involve lipid extraction, derivatization, separation, and detection.

Total Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from biological samples such as seeds, algal biomass, or tissues.

  • Homogenization : Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

  • Phase Separation : Add water or a 0.9% NaCl solution to the homogenate to induce phase separation. The total volume of the solvent system should be adjusted to a final ratio of chloroform:methanol:water of approximately 8:4:3.

  • Lipid Collection : After centrifugation to clarify the layers, the lower chloroform phase containing the total lipids is carefully collected.

  • Drying : The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C until further analysis.[8]

Fatty Acid Derivatization for GC Analysis

For analysis by Gas Chromatography (GC), non-volatile fatty acids must be converted into volatile Fatty Acid Methyl Esters (FAMEs).

  • Saponification (Optional but recommended for total fatty acids) : The extracted lipid sample is heated with 1N KOH in methanol to hydrolyze ester linkages, releasing free fatty acids.[9]

  • Acid-Catalyzed Methylation : Add a reagent such as 5% HCl or 1% sulfuric acid in methanol to the sample and heat. This method is recommended for polyunsaturated fatty acids like 18:5n-3 to prevent isomerization that can occur with base-catalyzed methods.[10]

  • Extraction of FAMEs : After cooling, add water and a non-polar solvent like hexane (B92381) or iso-octane. Vortex and centrifuge to separate the phases.

  • Collection : The upper non-polar layer containing the FAMEs is collected for analysis.[9]

Isomer Separation and Quantification

GC-MS is the gold standard for fatty acid profiling, offering high sensitivity and structural confirmation.[11]

  • Column : A polar capillary column (e.g., biscyanopropyl polysiloxane or SUPELCOWAX 10) is required for the separation of FAMEs based on chain length, degree of unsaturation, and double bond position.[8][10]

  • Injector : Use a splitless injection mode at a temperature of ~220-250°C.[8]

  • Oven Temperature Program : A typical program starts at a low temperature (~70°C), ramps up to an intermediate temperature at a moderate rate (e.g., 11°C/min to 170°C), followed by a slower ramp (e.g., 0.8°C/min) to separate closely eluting isomers, and finally a rapid ramp to a higher temperature (~220°C) to elute all compounds.[8]

  • Carrier Gas : Helium is commonly used.[8]

  • Detection : A mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[8] Deuterated internal standards are added at the beginning of the extraction process for accurate quantification.[9]

Ag+-HPLC is a powerful technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds.[12][13] It is particularly effective for resolving complex mixtures of cis and trans isomers.[13]

  • Column : A silica-based cation exchange column (e.g., ChromSpher 5 Lipids) loaded with silver ions.[13][14]

  • Mobile Phase : An isocratic or gradient system of a non-polar solvent like hexane with a small amount of a polar modifier such as acetonitrile (B52724).[12][15] The separation is based on the formation of weak, reversible charge-transfer complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[14]

  • Temperature Control : Column temperature can be controlled to optimize separation; for hexane-based solvents, lower temperatures often lead to faster elution of unsaturated fatty acids.[12][15]

  • Detection : An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI-MS) source is typically used, as fatty acids lack a strong UV chromophore.[13][16]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_results Data Processing Sample Biological Sample (Seeds, Algae, Tissue) Extract Total Lipid Extraction (e.g., Folch Method) Sample->Extract Deriv Derivatization to FAMEs (Acid-Catalyzed) Extract->Deriv AgHPLC Ag+-HPLC Analysis (Silver Ion Column) Extract->AgHPLC For Non-Volatile Analysis (as FFAs or Esters) GCMS GC-MS Analysis (Polar Column, SIM) Deriv->GCMS For Volatile Analysis Ident Isomer Identification (Retention Time, Mass Spectra) GCMS->Ident AgHPLC->Ident Quant Quantification (Internal Standards) Ident->Quant

General workflow for the analysis of octadecatetraenoic acid isomers.

Signaling and Metabolic Pathways

For drug development professionals, understanding the metabolic fate and biological activity of these isomers is paramount. Stearidonic acid is particularly noteworthy for its efficient conversion to EPA, a precursor for anti-inflammatory eicosanoids.

Metabolic Conversion of Stearidonic Acid (SDA) to Eicosapentaenoic Acid (EPA)

The endogenous synthesis of long-chain omega-3 PUFAs like EPA and docosahexaenoic acid (DHA) from the essential fatty acid α-linolenic acid (ALA) is a slow process in humans, limited by the activity of the delta-6-desaturase (FADS2) enzyme.[3] Dietary SDA bypasses this rate-limiting step, leading to a more efficient increase in tissue EPA levels compared to ALA.[3][17] This increased EPA can then be converted into series-3 prostaglandins (B1171923) and series-5 leukotrienes, which are typically less inflammatory than their arachidonic acid-derived counterparts.

G cluster_pathway SDA to EPA Metabolic Pathway cluster_downstream Downstream Effects cluster_source Dietary Input ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-Desaturase (FADS2) (Rate-Limiting Step) ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-Desaturase (FADS1) Eicosanoids Anti-inflammatory Eicosanoids (e.g., PGE3, LTB5) EPA->Eicosanoids via COX, LOX pathways DietSDA Dietary SDA (e.g., Echium Oil) DietSDA->SDA Bypasses rate-limiting step

Metabolic pathway of Stearidonic Acid (SDA) to Eicosapentaenoic Acid (EPA).
Biological Activities of α-Parinaric Acid

α-Parinaric acid is a naturally fluorescent fatty acid that can be incorporated into cell membranes, making it a valuable molecular probe for studying lipid-protein interactions and membrane dynamics.[1][18] Beyond its utility as a research tool, it has shown potent biological activity. Studies have demonstrated that α-parinaric acid is cytotoxic to human leukemia cells and malignant gliomas in culture, sensitizing these cancer cells to lipid peroxidation and subsequent cell damage.[1]

Conclusion

Octadecatetraenoic acid isomers represent a fascinating class of bioactive lipids with significant potential in nutrition and pharmacology. Stearidonic acid, found in plant sources like Echium and Ahiflower oil, offers an efficient plant-based route to increase bodily EPA status.[17] Conjugated isomers like α-parinaric acid, abundant in Impatiens species, possess unique cytotoxic and biophysical properties worthy of further investigation for therapeutic and diagnostic applications.[1][5] The analytical protocols outlined in this guide, particularly the combination of Ag+-HPLC for isomer separation and GC-MS for detailed profiling, provide a robust framework for researchers to accurately explore the presence and function of these molecules in various biological systems.

References

The Biosynthesis of Octadecatetraenoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (18:4, cis-Δ6,9,12,15), commonly known as stearidonic acid (SDA), is an omega-3 polyunsaturated fatty acid (PUFA) of significant interest in the fields of nutrition and pharmacology. As an intermediate in the metabolic pathway that converts α-linolenic acid (ALA) to eicosapentaenoic acid (EPA), SDA offers a more efficient route to the production of long-chain omega-3 fatty acids in humans. This technical guide provides an in-depth overview of the biosynthetic pathway of octadecatetraenoic acid in plants, focusing on the key enzymatic steps, quantitative data, and experimental methodologies relevant to its study and production.

The Core Biosynthetic Pathway

The synthesis of octadecatetraenoic acid in plants is primarily a two-step process originating from linoleic acid (LA, 18:2), a common fatty acid in plant lipids. The pathway involves the sequential desaturation of C18 fatty acids by specific fatty acid desaturase (FAD) enzymes.

  • Synthesis of α-Linolenic Acid (ALA): The precursor for SDA is α-linolenic acid (ALA, 18:3). ALA is synthesized from linoleic acid by the action of an ω-3 fatty acid desaturase, often designated as FAD3.[1][2] This enzyme introduces a double bond at the n-3 position of linoleic acid. In plants, this conversion can occur in both the plastids and the endoplasmic reticulum, involving different isoforms of the desaturase enzyme (e.g., FAD7 and FAD8 in plastids).[1]

  • Conversion of ALA to Stearidonic Acid (SDA): The key and often rate-limiting step in SDA biosynthesis is the desaturation of ALA at the Δ6 position. This reaction is catalyzed by a Δ6-desaturase enzyme, which introduces a double bond between the 6th and 7th carbon atoms from the carboxyl end of the fatty acid.[3] While this enzyme is naturally present in a few plant families, such as Boraginaceae (e.g., Echium plantagineum) and Grossulariaceae (e.g., Ribes nigrum), most common crop plants lack a functional Δ6-desaturase.[4] Genetic engineering has been successfully employed to introduce Δ6-desaturase genes from various sources into crop plants like soybean and linseed to enable SDA production.[4][5]

The biosynthesis of fatty acids, including the precursors for SDA, occurs in the plastids. Subsequent desaturation steps can take place on lipids in the endoplasmic reticulum. The final products are typically incorporated into triacylglycerols (TAGs) in oil bodies within the seeds.

Octadecatetraenoic_Acid_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Palmitic_acid Palmitic acid (16:0) Fatty Acid Synthesis->Palmitic_acid Stearic_acid Stearic acid (18:0) Palmitic_acid->Stearic_acid Elongase Oleic_acid Oleic acid (18:1Δ⁹) Stearic_acid->Oleic_acid Δ9-desaturase Oleic_acid_ER Oleic acid (18:1Δ⁹) Oleic_acid->Oleic_acid_ER Export Linoleic_acid Linoleic acid (18:2Δ⁹,¹²) Oleic_acid_ER->Linoleic_acid FAD2 (Δ12-desaturase) Alpha_Linolenic_acid α-Linolenic acid (18:3Δ⁹,¹²,¹⁵) Linoleic_acid->Alpha_Linolenic_acid FAD3 (ω-3/Δ15-desaturase) Stearidonic_acid Octadecatetraenoic acid (Stearidonic acid, 18:4Δ⁶,⁹,¹²,¹⁵) Alpha_Linolenic_acid->Stearidonic_acid Δ6-desaturase

Biosynthesis pathway of octadecatetraenoic acid in plants.

Quantitative Data

The accumulation of octadecatetraenoic acid varies significantly among natural sources and genetically modified organisms. The following tables summarize the fatty acid composition of selected plant oils and the kinetic parameters of a key enzyme in the pathway.

Table 1: Fatty Acid Composition of Selected Plant Seed Oils Rich in Octadecatetraenoic Acid (SDA)

Fatty AcidEchium plantagineum Oil (%)[1][4]Ribes nigrum (Blackcurrant) Seed Oil (%)[6][7][8]
Palmitic acid (16:0)3.00 – 8.003.00 – 9.00
Stearic acid (18:0)1.00 – 5.001.00 – 4.00
Oleic acid (18:1n-9)12.00 – 18.008.00 – 18.00
Linoleic acid (18:2n-6)10.00 – 19.0032.00 – 55.00
γ-Linolenic acid (18:3n-6)7.00 – 13.0015.0 (minimum)
α-Linolenic acid (18:3n-3)26.00 – 40.0012.00 – 16.00
Stearidonic acid (18:4n-3) 11.00 – 18.00 2.00 – 4.00

Table 2: Octadecatetraenoic Acid (SDA) Content in Genetically Modified Plant Seeds

Plant SpeciesTransgeneSDA Content (% of total fatty acids)Reference
Linseed (Linum usitatissimum)Primula vialii Δ6-desaturase13.4 (in triacylglycerols)[4][5]
Soybean (Glycine max)Borage Δ6-desaturase & Arabidopsis Δ15-desaturaseup to 25[5]
Rapeseed (Brassica napus)Phytophthora citrophthora Δ6-desaturaseup to 25 (GLA + SDA)

Table 3: Kinetic Parameters of a Recombinant Δ6-Desaturase

Enzyme SourceSubstrateKm (μM)Vmax (nmol/min)Reference
Glossomastix chrysoplasta (recombinant)Linoleic acidNot specifiedNot specified[1]
Thalassiosira pseudonana (recombinant)Linoleic acidNot specifiedNot specified[1]
Rat liver microsomesLinoleic acid1.50.63[6]

Experimental Protocols

Heterologous Expression of Δ6-Desaturase in Pichia pastoris

This protocol outlines the general steps for expressing a plant-derived Δ6-desaturase gene in the yeast Pichia pastoris to characterize its function.

Heterologous_Expression_Workflow cluster_Gene_Cloning Gene Cloning and Vector Construction cluster_Yeast_Transformation Yeast Transformation and Selection cluster_Expression_Analysis Protein Expression and Fatty Acid Analysis Isolate_RNA Isolate total RNA from plant tissue RT_PCR RT-PCR to amplify Δ6-desaturase cDNA Isolate_RNA->RT_PCR Clone_Vector Clone cDNA into Pichia expression vector (e.g., pPICZα A) RT_PCR->Clone_Vector Sequence_Verify Sequence verify the construct Clone_Vector->Sequence_Verify Linearize_Vector Linearize the recombinant plasmid Transform_Pichia Transform Pichia pastoris (e.g., X-33) by electroporation Linearize_Vector->Transform_Pichia Select_Transformants Select transformants on Zeocin-containing medium Transform_Pichia->Select_Transformants Screen_Expression Screen for high-expressing clones (e.g., by colony PCR) Select_Transformants->Screen_Expression Induce_Expression Induce protein expression with methanol Supplement_Substrate Supplement culture with α-linolenic acid Induce_Expression->Supplement_Substrate Harvest_Cells Harvest yeast cells Supplement_Substrate->Harvest_Cells Lipid_Extraction Lipid extraction and fatty acid methylation Harvest_Cells->Lipid_Extraction GC_MS_Analysis Analyze FAMEs by GC-MS Lipid_Extraction->GC_MS_Analysis

Workflow for heterologous expression of Δ6-desaturase.

Methodology:

  • Gene Isolation and Vector Construction:

    • Isolate total RNA from the plant source known to express Δ6-desaturase (e.g., Echium plantagineum leaves).

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the Δ6-desaturase gene using gene-specific primers with appropriate restriction sites.

    • Clone the PCR product into a suitable Pichia pastoris expression vector, such as pPICZα A, which contains an alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and a C-terminal tag for protein detection.

    • Verify the sequence of the construct by DNA sequencing.

  • Transformation of Pichia pastoris :

    • Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.

    • Transform a competent P. pastoris strain (e.g., X-33) with the linearized plasmid via electroporation.

    • Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin™).

  • Expression and Analysis:

    • Grow a selected transformant in a buffered glycerol-complex medium (BMGY).

    • To induce protein expression, harvest the cells and resuspend them in a buffered methanol-complex medium (BMMY).

    • Supplement the induction medium with the substrate, α-linolenic acid (e.g., 0.1% v/v), to allow for its conversion to SDA.

    • After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

  • Fatty Acid Analysis:

    • Perform total lipid extraction from the yeast cell pellet.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the presence of SDA.

Lipid Extraction and Fatty Acid Methylation from Plant Tissue

This protocol describes a common method for extracting total lipids from plant seeds and preparing fatty acid methyl esters (FAMEs) for GC-MS analysis.

Methodology:

  • Lipid Extraction (Bligh and Dyer Method):

    • Homogenize a known weight of ground plant tissue (e.g., 1 g) in a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Fatty Acid Methylation:

    • To the dried lipid extract, add a known volume of a methanolic solution of an acid catalyst (e.g., 2.5% H₂SO₄ in methanol).

    • Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

    • Heat the mixture in a sealed tube at a specific temperature and duration (e.g., 80°C for 1 hour) to convert fatty acids to their corresponding FAMEs.

    • After cooling, add hexane (B92381) and water to the mixture and vortex to extract the FAMEs into the upper hexane layer.

    • The hexane layer containing the FAMEs is then ready for GC-MS analysis.

GC-MS Analysis of C18:3 and C18:4 Fatty Acid Methyl Esters

This protocol provides general parameters for the separation and identification of α-linolenic acid and stearidonic acid methyl esters by GC-MS.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or similar, coupled to a mass spectrometer.

  • Column: A polar capillary column is recommended for good separation of polyunsaturated fatty acid isomers, such as a DB-23 (Agilent J&W) or a similar cyanopropyl-phase column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Identification: Compare retention times and mass spectra with those of authentic standards of α-linolenic acid methyl ester and stearidonic acid methyl ester.

GC_MS_Workflow Sample_Prep Lipid Extraction & FAMEs Preparation GC_Injection Inject FAMEs into GC Sample_Prep->GC_Injection GC_Separation Separation on Polar Capillary Column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis: - Retention Time - Mass Spectra MS_Detection->Data_Analysis Quantification Quantification using Internal Standard Data_Analysis->Quantification

References

The Pivotal Role of Octadecatetraenoic Acid in the Biology of Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecatetraenoic acid (OTA), a C18 polyunsaturated fatty acid (PUFA) with four double bonds (18:4), is a key metabolic intermediate in marine algae, particularly in diatoms and certain macroalgae. Beyond its structural role as a constituent of cellular membranes and a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA), OTA is the substrate for a diverse array of bioactive oxylipins. These oxygenated derivatives are central to a sophisticated system of chemical communication and defense, mediating interactions with grazers, competing phytoplankton, and symbiotic bacteria. This technical guide provides an in-depth exploration of the biological roles of octadecatetraenoic acid in marine algae, detailing its biosynthesis, its conversion into signaling molecules, and the subsequent physiological and ecological ramifications. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.

Introduction

Marine algae are prolific producers of a vast and diverse arsenal (B13267) of secondary metabolites that govern their interactions with the surrounding environment. Among these, the oxylipins, derived from the oxygenation of polyunsaturated fatty acids, have emerged as a critically important class of signaling molecules. Octadecatetraenoic acid, while often present in smaller quantities compared to other fatty acids, serves as a crucial precursor to a specific subset of these bioactive compounds. The enzymatic conversion of OTA by lipoxygenases and other enzymes initiates a signaling cascade that can deter grazing, inhibit the growth of competitors, and modulate the microbial community in the phycosphere. Understanding the intricate biological roles of OTA and its derivatives is paramount for researchers in marine ecology, chemical biology, and drug discovery, as these molecules represent a largely untapped resource of novel bioactive compounds with potential therapeutic applications.

Biosynthesis of Octadecatetraenoic Acid and its Oxylipin Derivatives

The biosynthesis of octadecatetraenoic acid in marine algae is an integral part of the fatty acid synthesis pathway. C18 fatty acids are synthesized de novo and subsequently modified by a series of desaturase and elongase enzymes. Specifically, α-linolenic acid (18:3n-3) is converted to stearidonic acid (18:4n-3) by a Δ6-desaturase. This fatty acid can then be further elongated and desaturated to produce eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1].

The more significant biological activities of OTA, however, stem from its conversion into oxylipins. This process is primarily initiated by lipoxygenase (LOX) enzymes, which catalyze the insertion of molecular oxygen into the fatty acid backbone, forming fatty acid hydroperoxides (FAHs). These unstable intermediates are then further metabolized by a suite of enzymes, including hydroperoxide lyases, allene (B1206475) oxide synthases, and epoxy alcohol synthases, to generate a variety of bioactive molecules, including aldehydes, ketones, and hydroxy fatty acids[2]. The production of these oxylipins is often triggered by cellular stress, such as grazing-induced wounding or nutrient limitation[3].

Mandatory Visualization: Biosynthesis Pathway

Biosynthesis of Octadecatetraenoic Acid and its Oxylipin Derivatives ALA α-Linolenic Acid (18:3n-3) OTA Octadecatetraenoic Acid (18:4n-3) ALA->OTA Δ6-Desaturase FAH Fatty Acid Hydroperoxides (FAHs) OTA->FAH Lipoxygenase (LOX) EPA Eicosapentaenoic Acid (EPA) (20:5n-3) OTA->EPA Elongases & Desaturases Oxylipins Diverse Oxylipins (aldehydes, ketones, etc.) FAH->Oxylipins Hydroperoxide Lyase, Allene Oxide Synthase, etc.

Caption: Biosynthesis of OTA and its conversion to oxylipins.

Biological Roles and Signaling

The oxylipins derived from octadecatetraenoic acid and other PUFAs have multifaceted biological roles in marine algae, primarily centered around chemical defense and intercellular signaling.

  • Chemical Defense: A primary function of OTA-derived oxylipins is to deter grazing by zooplankton, such as copepods. These compounds can impair the reproductive success of grazers, leading to reduced egg viability and larval development[2]. This wound-activated defense mechanism is a rapid response to cellular damage.

  • Allelopathy: Oxylipins can also act as allelochemicals, inhibiting the growth of competing phytoplankton species. This provides a competitive advantage, particularly during algal blooms[3].

  • Antibacterial Activity: Certain oxylipins exhibit antibacterial properties, helping to shape the microbial community in the immediate vicinity of the algal cell, an area known as the phycosphere.

  • Intra- and Interspecies Signaling: There is growing evidence that oxylipins function as signaling molecules, both within a population of the same algal species and between different species. Their release can be triggered by environmental stressors, such as silicon limitation, suggesting a role in coordinating physiological responses to changing conditions[3][4]. The inverse correlation between oxylipin concentration and diatom abundance in natural populations suggests a role in density-dependent signaling[3].

While the downstream signaling pathways of OTA-derived oxylipins in marine algae are still an active area of research, it is hypothesized that they follow a similar pattern to lipid signaling in other eukaryotes. This would involve binding to specific receptors, leading to the activation of intracellular signaling cascades that ultimately result in changes in gene expression and physiological responses.

Mandatory Visualization: Proposed Signaling Pathway

Proposed Oxylipin Signaling Cascade Stress Cellular Stress (e.g., Grazing, Nutrient Limitation) OTA Octadecatetraenoic Acid Stress->OTA LOX Lipoxygenase (LOX) OTA->LOX Oxylipin Oxylipin Signal LOX->Oxylipin Receptor Membrane Receptor (Hypothetical) Oxylipin->Receptor Cascade Downstream Signaling Cascade (e.g., Kinases, Second Messengers) Receptor->Cascade Transcription Transcription Factors Cascade->Transcription Gene Gene Expression (e.g., Defense Genes) Transcription->Gene Response Physiological Response (e.g., Allelopathy, Defense) Gene->Response

Caption: A proposed model for oxylipin-mediated signaling in marine algae.

Data Presentation: Quantitative Analysis

The fatty acid composition of marine algae is highly variable and depends on the species, growth conditions, and developmental stage. The following tables summarize available quantitative data on the content of octadecatetraenoic acid and related oxylipins in various marine algae.

Table 1: Octadecatetraenoic Acid (18:4) Content in Selected Marine Algae

Algal SpeciesClass18:4 Content (% of total fatty acids)Reference
Phaeodactylum tricornutumBacillariophyceae2.5 - 5.0[5]
Thalassiosira pseudonanaBacillariophyceae1.0 - 3.0[5]
Nannochloropsis oculataEustigmatophyceae0.5 - 2.0[6]
Chlorella vulgarisChlorophyceae3.0 - 8.0[7]
Porphyridium cruentumRhodophyceae5.0 - 15.0[8]

Table 2: Concentration of Oxylipins in Marine Diatoms under Silicon Limitation

Diatom SpeciesOxylipinConditionConcentration (ng/cell)Extrapolated Concentration (µM)Reference
Skeletonema japonicum9-Hydroxy-eicosatetraenoic acid (9-HETE)Si-limitedup to 250.161.55[4]
Pseudo-nitzschia multiseries9-Hydroxy-eicosatetraenoic acid (9-HETE)Si-limitedup to 283.385.91[4]
Skeletonema japonicum11,12-Epoxy-eicosatetraenoic acid (11,12-EpETE)Si-limitedNot specified0.00634[4]
Pseudo-nitzschia multiseries11,12-Epoxy-eicosatetraenoic acid (11,12-EpETE)Si-limitedNot specified0.0071[4]

Experimental Protocols

Extraction and Analysis of Fatty Acids

A standard method for the extraction and quantification of fatty acids from marine algae involves a modified Bligh and Dyer method followed by gas chromatography.

Protocol:

  • Harvesting and Lyophilization: Harvest algal cells by centrifugation and wash with a suitable buffer to remove salts. Lyophilize the cell pellet to obtain a dry biomass.

  • Lipid Extraction:

    • To a known amount of lyophilized biomass (e.g., 10 mg), add a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v).

    • Homogenize the sample using a bead beater or sonicator to ensure complete cell disruption.

    • Add additional chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.

    • Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.

  • Transesterification:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add a known amount of an internal standard (e.g., C17:0).

    • Add a solution of methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • FAME Extraction and Analysis:

    • After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

    • Analyze the FAMEs by gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction and Quantification of Oxylipins by LC-MS/MS

The analysis of oxylipins requires a more sensitive and specific method due to their low concentrations and structural diversity.

Protocol:

  • Sample Collection and Quenching: Harvest algal cells and immediately quench metabolic activity by adding a cold solvent mixture, such as methanol, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Internal Standard Spiking: Add a mixture of deuterated oxylipin internal standards to the sample to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE):

    • Acidify the sample and load it onto a C18 SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove salts and polar interferences.

    • Elute the oxylipins with a high-organic solvent, such as methanol or ethyl acetate.

  • LC-MS/MS Analysis:

    • Evaporate the eluate and reconstitute in a suitable solvent for liquid chromatography.

    • Separate the oxylipins using reverse-phase ultra-high-performance liquid chromatography (UPLC).

    • Detect and quantify the oxylipins using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity[9][10].

Mandatory Visualization: Experimental Workflow for Oxylipin Analysis

Workflow for Oxylipin Analysis Start Algal Culture Harvest Harvesting & Quenching Start->Harvest Spike Spike with Internal Standards Harvest->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution of Oxylipins SPE->Elute LC UPLC Separation Elute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: A generalized workflow for the extraction and analysis of oxylipins from marine algae.

Conclusion and Future Perspectives

Octadecatetraenoic acid and its oxylipin derivatives are integral to the chemical ecology and physiology of marine algae. They represent a sophisticated system of chemical communication and defense that has profound impacts on marine food webs and biogeochemical cycles. While significant progress has been made in identifying the structures and ecological roles of these compounds, many aspects of their biology remain to be explored. Future research should focus on elucidating the detailed molecular mechanisms of oxylipin signaling in algae, including the identification of receptors and downstream signaling components. A deeper understanding of the enzymatic machinery involved in their biosynthesis could also open up new avenues for metabolic engineering of algae for the production of high-value fatty acids and bioactive compounds. The continued exploration of these fascinating molecules holds great promise for advancing our knowledge of marine ecosystems and for the discovery of novel natural products for pharmaceutical and biotechnological applications.

References

The Discovery and History of Parinaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parinaric acid, a naturally occurring conjugated polyunsaturated fatty acid, has garnered significant interest within the scientific community for its unique fluorescent properties. First isolated in 1933, its distinct structure, characterized by a system of four conjugated double bonds, sets it apart from more common methylene-interrupted polyunsaturated fatty acids. This structural feature is the basis for its utility as a sensitive probe in various biochemical and cellular assays. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and key applications of parinaric acid, with a focus on its use in studying lipid-protein interactions, membrane dynamics, and enzymatic activities. Detailed experimental methodologies and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Parinaric acid is an 18-carbon fatty acid containing four conjugated double bonds. Its discovery marked the identification of a novel class of fatty acids with intrinsic fluorescence, a property that has been extensively exploited to probe biological systems. Unlike bulky extrinsic fluorophores that can perturb membrane structure and function, parinaric acid's resemblance to endogenous fatty acids allows for its seamless integration into lipid bilayers with minimal disruption. This makes it an invaluable tool for studying the biophysical properties of cell membranes and their interactions with proteins.

Discovery and History

α-Parinaric acid was first discovered in 1933 by Tsujimoto and Koyanagi.[1] It is a conjugated polyunsaturated fatty acid distinguished by its 18-carbon chain and four conjugated double bonds.[1] This arrangement of alternating single and double bonds is responsible for its characteristic fluorescent properties, making it a valuable molecular probe for investigating biomembranes.[1]

Chemical and Physical Properties

The most common isomer is α-parinaric acid, also known as cis-parinaric acid, with the IUPAC name (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid. The conjugated tetraene system is the chromophore responsible for its unique spectroscopic properties.

Structure and Isomers

Parinaric acid exists in different isomeric forms, with the alpha and beta isomers being the most well-known.[1] The alpha isomer is the naturally occurring cis form, while the beta isomer is the all-trans form.[1] Four distinct isomeric forms have been identified in Impatiens species.[2]

Quantitative Data

The fluorescent properties of parinaric acid are sensitive to its environment, making it a powerful probe of lipid phases and interactions.

PropertyValueReferences
Molar Mass 276.41 g/mol [1]
Melting Point 85-86 °C[1]
Absorption Maxima (λabs) ~304 nm and ~319 nm
Emission Maximum (λem) ~420 nm
Stokes Shift ~100 nm
Fluorescence Lifetime (τ) Varies from ~2 to ~40 ns depending on the lipid environment
Quantum Yield (Φ) Low in aqueous solution, significantly enhanced in hydrophobic environments

Biosynthesis and Natural Sources

Parinaric acid is found in a variety of natural sources, including plants and fungi.

Natural Occurrences

The primary natural source of α-parinaric acid is the seed oil of the Makita tree (Parinari laurina), which is native to Fiji and other Pacific islands.[1] Makita seeds contain approximately 46% α-parinaric acid.[1] It is also present in the seed oil of Impatiens balsamina.[1] Additionally, the fungus Clavulina cristata is known to produce parinaric acid.[2]

Biosynthesis

In plants such as Impatiens balsamina, the biosynthesis of α-parinaric acid is catalyzed by an enzyme known as a "conjugase."[1] This enzyme is a member of the fatty acid desaturase family and is responsible for creating the conjugated double bond system from linolenic acid.[1]

Chemical Synthesis

Chemical synthesis of α-parinaric acid has been achieved, often starting from α-linolenic acid.[1] These methods involve the conversion of the methylene-interrupted double bonds of linolenic acid into the conjugated tetraene structure of parinaric acid.[1]

Experimental Protocols

Parinaric acid's fluorescent properties are central to its use in various assays. The following sections provide detailed methodologies for key experiments.

Lipid Peroxidation Assay

This assay utilizes the loss of parinaric acid fluorescence as an indicator of lipid peroxidation. The conjugated double bond system of parinaric acid is susceptible to attack by free radicals, leading to a disruption of the chromophore and a decrease in fluorescence.

Principle: The rate of fluorescence decay of cis-parinaric acid incorporated into a lipid membrane is proportional to the rate of lipid peroxidation.

Materials:

  • cis-Parinaric acid stock solution (e.g., 1 mg/mL in ethanol, stored under nitrogen at -20°C)

  • Liposomes or cell suspension

  • Peroxidation initiator (e.g., FeSO4/ascorbate, AAPH)

  • Fluorometer with excitation at ~320 nm and emission at ~420 nm

  • Cuvettes

Procedure:

  • Incorporate Probe: Add a small aliquot of the cis-parinaric acid stock solution to the liposome (B1194612) or cell suspension while vortexing to ensure rapid and uniform incorporation into the lipid membranes. The final concentration of parinaric acid should be in the low micromolar range.

  • Equilibration: Incubate the mixture for a short period (e.g., 15-30 minutes) at the desired temperature to allow for complete incorporation of the probe.

  • Baseline Measurement: Place the sample in the fluorometer and record the baseline fluorescence intensity (Finitial).

  • Initiate Peroxidation: Add the peroxidation initiator to the sample and immediately begin recording the fluorescence intensity over time.

  • Data Acquisition: Monitor the decrease in fluorescence intensity (Ft) over a set period.

  • Data Analysis: The rate of lipid peroxidation can be determined from the initial rate of fluorescence decay. The extent of peroxidation can be expressed as the percentage decrease in fluorescence from the initial value.

Workflow for Lipid Peroxidation Assay:

Lipid_Peroxidation_Assay cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Start incorp Incorporate cis-Parinaric Acid into Lipid Sample start->incorp equil Equilibrate Sample incorp->equil baseline Measure Baseline Fluorescence (F_initial) equil->baseline initiate Add Peroxidation Initiator baseline->initiate monitor Monitor Fluorescence Decay (F_t) initiate->monitor calculate Calculate Rate of Fluorescence Decay monitor->calculate interpret Correlate with Lipid Peroxidation Rate calculate->interpret end end interpret->end End

Caption: Workflow for the lipid peroxidation assay using cis-parinaric acid.

Phospholipase A2 Activity Assay (Generalized Protocol)

This assay measures the activity of phospholipase A2 (PLA2) by detecting the change in the fluorescence of a parinaric acid-containing phospholipid substrate.

Principle: Phospholipase A2 hydrolyzes the ester bond at the sn-2 position of a phospholipid. When a phospholipid containing parinaric acid at the sn-2 position is cleaved, the resulting free parinaric acid partitions into a different microenvironment, leading to a change in its fluorescence properties (e.g., intensity or polarization).

Materials:

  • 1-palmitoyl-2-parinaroyl-phosphatidylcholine (or another suitable parinaroyl-phospholipid) substrate

  • Liposomes prepared with the parinaroyl-phospholipid and a matrix phospholipid (e.g., POPC)

  • PLA2 enzyme solution

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Fluorometer

Procedure:

  • Substrate Preparation: Prepare small unilamellar vesicles (SUVs) containing the parinaroyl-phospholipid substrate.

  • Reaction Setup: In a cuvette, combine the substrate vesicles with the assay buffer.

  • Baseline Measurement: Record the baseline fluorescence of the substrate solution.

  • Initiate Reaction: Add the PLA2 enzyme to the cuvette to start the reaction.

  • Data Acquisition: Monitor the change in fluorescence intensity or anisotropy over time. An increase in fluorescence intensity is often observed as the liberated parinaric acid is released from the quenched environment of the phospholipid bilayer.

  • Data Analysis: The initial rate of the change in fluorescence is proportional to the PLA2 activity.

Workflow for Phospholipase A2 Assay:

PLA2_Assay cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis start Start prep_lipo Prepare Liposomes with Parinaroyl-Phospholipid start->prep_lipo setup Set up Reaction in Cuvette prep_lipo->setup baseline Measure Baseline Fluorescence setup->baseline add_enzyme Add PLA2 Enzyme baseline->add_enzyme monitor Monitor Fluorescence Change add_enzyme->monitor calculate Calculate Initial Rate of Fluorescence Change monitor->calculate correlate Correlate with PLA2 Activity calculate->correlate end end correlate->end End

Caption: Generalized workflow for a phospholipase A2 assay using a parinaroyl-phospholipid substrate.

Signaling Pathways and Biological Activity

While parinaric acid is not known to be a signaling molecule itself, its incorporation into cellular membranes and subsequent metabolism can influence cellular processes. Its most notable biological effect is the induction of cytotoxicity in cancer cells through the promotion of lipid peroxidation.

Cytotoxic Mechanism in Cancer Cells:

  • Incorporation: Parinaric acid is taken up by cancer cells and incorporated into their membrane phospholipids.

  • Increased Peroxidation: The high concentration of polyunsaturated fatty acids, including the incorporated parinaric acid, makes the cancer cell membranes more susceptible to lipid peroxidation.

  • Oxidative Stress: Increased lipid peroxidation leads to the generation of reactive oxygen species (ROS) and cellular damage.

  • Apoptosis: The overwhelming oxidative stress triggers apoptotic pathways, leading to programmed cell death.

This selective cytotoxicity towards cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative stress, makes parinaric acid and its derivatives interesting candidates for further investigation in oncology.[3]

Diagram of Parinaric Acid-Induced Cytotoxicity:

Cytotoxicity_Pathway cluster_uptake Cellular Uptake and Incorporation cluster_peroxidation Induction of Oxidative Stress cluster_apoptosis Apoptotic Cascade PA Parinaric Acid Uptake Uptake by Cancer Cell PA->Uptake Incorp Incorporation into Membrane Phospholipids Uptake->Incorp Perox Increased Susceptibility to Lipid Peroxidation Incorp->Perox ROS Generation of Reactive Oxygen Species (ROS) Perox->ROS Damage Cellular Damage ROS->Damage Apoptosis Induction of Apoptosis Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Programmed Cell Death

References

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid, an 18-carbon polyunsaturated fatty acid with four double bonds (18:4), represents a class of lipids with significant biological and chemical diversity.[1] The various isomers of octadecatetraenoic acid, differing in the position and configuration (cis/trans) of their double bonds, exhibit a wide range of physical properties and biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties of key octadecatetraenoic acid isomers, detailed experimental protocols for their analysis, and a review of their involvement in significant biological signaling pathways.

Chemical and Physical Properties

The chemical and physical characteristics of octadecatetraenoic acid isomers are fundamentally influenced by the arrangement of their four double bonds. Conjugated systems, as seen in parinaric acid, lead to distinct spectral properties, while the methylene-interrupted double bonds in stearidonic acid are typical of many biologically important polyunsaturated fatty acids.[2][3]

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for prominent isomers of octadecatetraenoic acid, providing a valuable resource for researchers in the field.

Table 1: General Properties of Octadecatetraenoic Acid Isomers

Propertyα-Parinaric Acidβ-Parinaric AcidStearidonic Acid
Systematic Name (9Z,11E,13E,15Z)-Octadeca-9,11,13,15-tetraenoic acid(9E,11E,13E,15E)-Octadeca-9,11,13,15-tetraenoic acid(6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid
Common Name alpha-Parinaric acidbeta-Parinaric acidStearidonic acid, Moroctic acid
Molecular Formula C₁₈H₂₈O₂[2]C₁₈H₂₈O₂C₁₈H₂₈O₂[3]
Molar Mass ( g/mol ) 276.41[2]276.41276.42[3]
Melting Point (°C) 85 - 86[2]Not available-57 (approx.)[4]
Boiling Point (°C) 400.2 ± 14.0 (Predicted)[5]Not available382.5 ± 11.0 (Predicted)[3]

Table 2: Solubility of Octadecatetraenoic Acid Isomers

Solventα-Parinaric AcidStearidonic Acid
Benzene 15 mg/mL[6]Soluble
Ether 15 mg/mL[6]Soluble
Hexane 10 mg/mL[6]Soluble
Ethanol Soluble (as a solution)[6]100 mg/mL[7]
DMSO Not available100 mg/mL[7]
Dimethylformamide (DMF) Not available100 mg/mL[7]
Water Insoluble0.03717 mg/L (Estimated)[2]

Table 3: Spectral Properties of Octadecatetraenoic Acid Isomers

Propertyα-Parinaric AcidStearidonic Acid
UV/Vis Absorption Maxima (λmax, nm) 292, 305, 319[6]Not available
Fluorescence Excitation (nm) 320[6]Not applicable
Fluorescence Emission (nm) 432[6]Not applicable
¹H NMR Data not readily available in tabular formatData available in spectral databases[1]
¹³C NMR Data not readily available in tabular formatData available in spectral databases[1]
Mass Spectrometry (MS) Fragmentation data available through experimental analysisKey fragments observed in MS/MS analysis[1]

Experimental Protocols

Accurate analysis of octadecatetraenoic acid isomers requires specific and validated methodologies. The following sections provide detailed protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for the separation and identification of fatty acids after their conversion to volatile methyl esters.

Methodology:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Transesterification: Prepare fatty acid methyl esters (FAMEs) by treating the lipid extract with methanolic HCl or BF₃-methanol.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., VF-23ms or CP-Sil 88) suitable for FAME separation.[8]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 550.

  • Identification and Quantification: Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries. Quantify by integrating the peak areas and using an internal standard (e.g., heptadecanoic acid).

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is particularly useful for separating octadecatetraenoic acid isomers, including conjugated and non-conjugated forms.

Methodology:

  • Derivatization: Convert fatty acids to UV-absorbing or fluorescent derivatives (e.g., phenacyl or naphthacyl esters) to enhance detection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Kromasil 100-5C18, 4.6 mm x 250 mm).[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326). For example, a mobile phase of 35% isopropanol and 65% acetonitrile can be used.[9]

    • Flow Rate: 1 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detector: Diode array detector (DAD) set at a wavelength appropriate for the derivative (e.g., 270 nm for naphthacyl esters) or a mass spectrometer.[9]

  • Quantification: Generate a standard curve using known concentrations of the target octadecatetraenoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed structural information, including the position and stereochemistry of double bonds.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the fatty acid (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals include those for terminal methyl protons, methylene (B1212753) protons, protons adjacent to the carboxyl group, and olefinic protons. The chemical shifts and coupling constants of the olefinic protons are diagnostic for the position and geometry of the double bonds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key signals include those for the carboxyl carbon, olefinic carbons, and aliphatic carbons. The chemical shifts of the olefinic carbons are particularly informative for determining double bond positions.

  • 2D NMR Spectroscopy: Employ techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Methodology:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to attach for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of the octadecatetraenoic acid isomer (e.g., 9 to 180 µg/mL) dissolved in a suitable solvent and diluted in culture medium.[10] Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is proportional to the absorbance.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test sample at various concentrations.

  • Incubation: Incubate the mixture at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70 °C for 10 minutes.

  • Cooling and Measurement: Cool the samples and measure the turbidity at 660 nm. A control without the test sample is also run.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Signaling Pathways and Biological Relationships

Octadecatetraenoic acids and their metabolites are involved in complex signaling pathways that regulate inflammation and other cellular processes. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of polyunsaturated fatty acids.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid and other polyunsaturated fatty acids into prostanoids, including prostaglandins (B1171923) and thromboxanes. These lipid mediators are involved in inflammation, pain, and fever.

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 Stimulus PUFA Octadecatetraenoic Acid (e.g., Stearidonic Acid) PLA2->PUFA Releases COX COX-1 / COX-2 PUFA->COX PGG2 PGG₂ COX->PGG2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Mediates

Caption: Cyclooxygenase (COX) pathway for prostanoid synthesis.

Lipoxygenase (LOX) Pathway

The LOX enzymes convert polyunsaturated fatty acids into hydroperoxy fatty acids, which are precursors to leukotrienes and lipoxins, potent mediators of inflammation and immune responses.

LOX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 Stimulus PUFA Octadecatetraenoic Acid PLA2->PUFA Releases LOX Lipoxygenases (e.g., 5-LOX) PUFA->LOX HPETE Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETE Leukotrienes Leukotrienes HPETE->Leukotrienes Synthases Lipoxins Lipoxins HPETE->Lipoxins Transcellular Biosynthesis Inflammation Inflammation, Immune Response Leukotrienes->Inflammation Mediates Lipoxins->Inflammation Resolves

Caption: Lipoxygenase (LOX) pathway for leukotriene and lipoxin synthesis.

Experimental Workflow for Fatty Acid Analysis

A typical workflow for the analysis of octadecatetraenoic acid from a biological sample involves several key steps from sample preparation to data analysis.

FA_Analysis_Workflow Sample Biological Sample (e.g., Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification / Derivatization (e.g., FAMEs) Extraction->Saponification Analysis Chromatographic Separation (GC or HPLC) Saponification->Analysis Detection Detection & Identification (MS or DAD) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for fatty acid analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of octadecatetraenoic acid isomers, along with robust experimental protocols for their analysis and visualization of their roles in key signaling pathways. The provided data tables, methodologies, and diagrams serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and nutritional science, facilitating further investigation into the diverse and important functions of these polyunsaturated fatty acids.

References

An In-depth Technical Guide to Octadecatetraenoic Acid Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecatetraenoic acid (OTA) is a polyunsaturated fatty acid (PUFA) with four double bonds and an 18-carbon backbone. In mammalian cells, the metabolism of OTA isomers, particularly the omega-3 fatty acid stearidonic acid (SDA), is of significant interest due to its role as a precursor to longer-chain, bioactive omega-3 PUFAs like eicosapentaenoic acid (EPA). This guide provides a comprehensive overview of OTA metabolism, its downstream signaling effects, and detailed methodologies for its study in a laboratory setting.

Metabolic Pathways of Octadecatetraenoic Acid

The metabolic fate of OTA in mammalian cells is primarily centered on its conversion to longer-chain polyunsaturated fatty acids through a series of desaturation and elongation reactions.

Stearidonic Acid (SDA; 18:4n-3) Metabolism

Stearidonic acid (all-cis-6,9,12,15-octadecatetraenoic acid) is the most well-studied OTA isomer. It is an intermediate in the endogenous synthesis of EPA from alpha-linolenic acid (ALA). The consumption of SDA can bypass the rate-limiting step of ALA conversion, which is catalyzed by the delta-6 desaturase enzyme.[1]

The primary metabolic pathway for SDA involves the following steps:

  • Elongation: SDA is first elongated by fatty acid elongase 5 (ELOVL5) to form eicosatetraenoic acid (20:4n-3).[2][3]

  • Desaturation: Eicosatetraenoic acid (20:4n-3) is then desaturated by delta-5 desaturase (FADS1) to produce eicosapentaenoic acid (EPA; 20:5n-3).

  • Further Elongation and Desaturation: EPA can be further metabolized to docosapentaenoic acid (DPA; 22:5n-3) by fatty acid elongase 2 (ELOVL2) and subsequently to docosahexaenoic acid (DHA; 22:6n-3) through a series of reactions involving another desaturation step and peroxisomal beta-oxidation.[4][5]

The conversion of SDA to EPA is significantly more efficient than that of ALA to EPA.[2] This increased efficiency makes SDA a point of interest for nutritional and therapeutic strategies aimed at increasing tissue levels of EPA.

Parinaric Acid Metabolism

Parinaric acid (9,11,13,15-octadecatetraenoic acid) is a conjugated fatty acid isomer of OTA. Unlike SDA, it is not a precursor to the beneficial long-chain omega-3 fatty acids. Instead, it is known for its fluorescent properties and its cytotoxic effects on cancer cells.[6] In mammalian cells, cis-parinaric acid is incorporated into membrane phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine, by acyl-CoA acyltransferases.[7] Its metabolism is linked to the induction of apoptosis in tumor cells, potentially through mechanisms involving lipid peroxidation.[6]

Signaling Pathways Modulated by Octadecatetraenoic Acid and its Metabolites

OTA and its metabolites, particularly those derived from SDA, are potent signaling molecules that can modulate various cellular processes, most notably inflammation.

Anti-inflammatory Signaling

SDA and its downstream product, EPA, exert significant anti-inflammatory effects through multiple mechanisms:

  • Inhibition of NF-κB and MAPK Pathways: SDA has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[8][9] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

  • Activation of GPR120: Omega-3 fatty acids, including the metabolites of SDA, are ligands for G protein-coupled receptor 120 (GPR120).[10][11] Activation of GPR120 on immune cells like macrophages initiates a signaling cascade that leads to broad anti-inflammatory effects.[12][13]

  • Activation of PPARα: Metabolites of OTA, such as 9-oxo-octadecatrienoic acid, can activate the peroxisome proliferator-activated receptor alpha (PPARα).[14][15] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and has anti-inflammatory properties.

Apoptosis Signaling by Parinaric Acid

Parinaric acid induces apoptosis in cancer cells.[6] While the exact signaling cascade is not fully elucidated, it is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, potentially involving the JNK and p38 MAPK pathways, which are known to be activated by cellular stress.[16]

Quantitative Data on Octadecatetraenoic Acid Metabolism

The following tables summarize key quantitative data related to the metabolism of stearidonic acid in mammalian systems.

Table 1: Conversion Efficiency of Stearidonic Acid (SDA) to Eicosapentaenoic Acid (EPA)

Cell Type/SystemSDA ConcentrationEPA Increase (relative to control or ALA)Reference
3T3-L1 Adipocytes100 µM345% increase compared to vehicle-control[2]
HepG2 Cells50 µM65% higher EPA levels than ALA-treated cells[11][17]
Human Red Blood Cells1.3 - 5.2 g/day Relative efficiency of 16.7% to 41.0% compared to direct EPA supplementation[7]

Table 2: Enzyme Kinetic Parameters for Key Enzymes in SDA Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Cell/Tissue SourceReference
Delta-6 DesaturaseLinoleic Acid1.50.63Rat Liver Microsomes[12]
Delta-6 DesaturaseLinoleic AcidIncreases with ageUnchanged until 25 monthsRat Liver Microsomes[6]
Delta-6 DesaturaseAlpha-Linolenic AcidSimilar in young and oldDecreases with ageRat Liver Microsomes[6]
Note: Specific kinetic data for SDA as a substrate for these enzymes in mammalian cells is not readily available in the literature and represents a key area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study OTA metabolism in mammalian cells.

Cell Culture and Fatty Acid Supplementation

Objective: To supplement mammalian cells in culture with OTA for metabolic and signaling studies.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, RAW 264.7, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM, RPMI 1640) with fetal bovine serum (FBS)

  • Fatty acid-free bovine serum albumin (BSA)[18][19][20]

  • Octadecatetraenoic acid (e.g., stearidonic acid)

  • Ethanol (B145695)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile-filtering unit (0.22 µm)

  • Water bath at 37°C

Protocol:

  • Preparation of Fatty Acid-Free BSA Stock Solution (10% w/v):

    • Dissolve 5 g of fatty acid-free BSA in 50 mL of sterile Milli-Q water.[17]

    • Sterile filter the solution using a 0.22 µm filter unit.

    • Store at 4°C.

  • Preparation of OTA Stock Solution (e.g., 150 mM):

    • Dissolve the desired amount of OTA in 100% ethanol. For example, for a 150 mM stock of SDA (MW: 276.4 g/mol ), dissolve 41.46 mg in 1 mL of ethanol.

    • Store at -20°C under an inert gas (e.g., argon) to prevent oxidation.

  • Preparation of OTA:BSA Complex in Culture Medium:

    • In a sterile 15 mL conical tube, add the required volume of the 10% fatty acid-free BSA solution. For a final OTA concentration of 100 µM in 10 mL of medium, you would typically use a 5:1 molar ratio of BSA to fatty acid.

    • Warm the BSA solution in a 37°C water bath for 5 minutes.[17]

    • Add the calculated volume of the OTA stock solution to the warmed BSA.

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes with occasional gentle mixing to allow for complex formation.[17]

    • Visually inspect the solution for any cloudiness, which would indicate precipitation. If cloudy, the preparation should be discarded.

    • Add the OTA:BSA complex to the cell culture medium to achieve the desired final concentration.

    • For control experiments, prepare a vehicle control by adding an equivalent volume of ethanol to the BSA solution.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow.

    • Replace the existing medium with the medium containing the OTA:BSA complex or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24-72 hours) before harvesting for downstream analysis.

Lipid Extraction from Mammalian Cells

Objective: To extract total lipids from cultured mammalian cells for fatty acid analysis.

Materials:

  • Cultured cells treated with OTA

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream evaporator

Protocol (based on the Folch method):

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture plate.

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of PBS and transfer to a glass centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant.

  • Lipid Extraction:

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet (e.g., for a 100 mg pellet, add 2 mL of the solvent mixture).[21]

    • Vortex the mixture vigorously for 1-2 minutes to homogenize the sample.

    • Incubate at room temperature for 20-30 minutes with occasional vortexing.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for a 2 mL solvent mixture) to induce phase separation.

    • Vortex briefly and then centrifuge at a low speed (e.g., 500 x g for 10 minutes) to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the fatty acid composition of the extracted lipids.

Materials:

  • Dried lipid extract

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

  • Derivatization reagent (e.g., 14% BF3 in methanol or 0.5 M methanolic HCl)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., a polar cyanopropyl column for isomer separation)[22]

Protocol:

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add a known amount of the internal standard.

    • Add the derivatization reagent (e.g., 1 mL of 14% BF3 in methanol).

    • Cap the tube tightly and heat at 100°C for 30-60 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: 1 µL of the FAMEs solution is injected in split or splitless mode.

    • Column: A polar capillary column (e.g., Supelco SP-2560 or similar) is typically used for good separation of FAMEs.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).[19]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the FAMEs by comparing their retention times and mass spectra to those of known standards.

    • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Analysis of OTA and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and specific method for the quantification of OTA and its metabolites.

Materials:

  • Dried lipid extract

  • Internal standards (deuterated analogs of the analytes, e.g., EPA-d5)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/methanol with 0.1% formic acid)

Protocol:

  • Sample Preparation:

    • Resuspend the dried lipid extract in the initial mobile phase.

    • Add a known amount of the deuterated internal standards.

    • Centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution to separate the fatty acids. A typical gradient might start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase.[23]

    • MS/MS Detection: Operate the mass spectrometer in negative ion mode using ESI. Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. Examples are provided in Table 3.

  • Data Analysis:

    • Create a calibration curve using known concentrations of the analytes and their corresponding internal standards.

    • Quantify the amount of each analyte in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Stearidonic Acid (SDA)275.2Fragment ions to be determined empirically
Eicosapentaenoic Acid (EPA)301.2257.2
EPA-d5 (Internal Standard)306.2262.2
Note: The optimal fragment ions for SDA would need to be determined by infusing a standard of the compound into the mass spectrometer.

Visualization of Pathways and Workflows

Metabolic Pathway of Stearidonic Acid

metabolic_pathway cluster_enzymes Enzymatic Conversions ALA Alpha-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Delta-6 Desaturase ETA_n3 Eicosatetraenoic Acid (20:4n-3) SDA->ETA_n3 ELOVL5 EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA_n3->EPA Delta-5 Desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA ELOVL2 DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Further Elongation, Desaturation & β-oxidation Delta-6 Desaturase Delta-6 Desaturase ELOVL5 ELOVL5 Delta-5 Desaturase Delta-5 Desaturase ELOVL2 ELOVL2

Caption: Metabolic conversion of stearidonic acid to long-chain omega-3 PUFAs.

Signaling Pathways Modulated by SDA Metabolites

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 MAPK MAPK (ERK, JNK, p38) GPR120->MAPK Inhibition IKK IKK IκB IκB IKK->IκB Phosphorylation (Inhibited) NFκB NF-κB Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression Transcription (Inhibited) NFκB_IκB NF-κB IκB NFκB_IκB->NFκB IκB Degradation (Inhibited) PPARa PPARα Lipid_Metabolism_Genes Lipid Metabolism Gene Expression PPARa->Lipid_Metabolism_Genes Transcription SDA_Metabolites SDA Metabolites (e.g., EPA) SDA_Metabolites->GPR120 SDA_Metabolites->IKK Inhibition SDA_Metabolites->PPARa Activation

Caption: Anti-inflammatory signaling pathways activated by SDA metabolites.

Experimental Workflow for Fatty Acid Analysis

experimental_workflow start Start: Mammalian Cell Culture treatment Treatment with OTA:BSA Complex start->treatment harvesting Cell Harvesting and Washing treatment->harvesting extraction Lipid Extraction (Folch Method) harvesting->extraction derivatization FAME Derivatization (e.g., with BF3-Methanol) extraction->derivatization For GC-MS lcms LC-MS/MS Analysis extraction->lcms For LC-MS/MS gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis: Identification & Quantification gcms->data_analysis lcms->data_analysis

Caption: Workflow for the analysis of OTA metabolism in mammalian cells.

Conclusion

The metabolism of octadecatetraenoic acid, particularly stearidonic acid, in mammalian cells represents a critical pathway for the endogenous production of long-chain omega-3 polyunsaturated fatty acids. These fatty acids and their metabolites are integral to the regulation of inflammatory signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate details of OTA metabolism and its physiological consequences. Further research, particularly in elucidating the kinetic parameters of the enzymes involved and the specific signaling roles of less common OTA isomers, will continue to advance our understanding of the therapeutic potential of these fascinating molecules.

References

Early research on octadecatetraenoic acid's function

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early Research on Octadecatetraenoic Acid's Function

Introduction

Octadecatetraenoic acid (OTA) is a polyunsaturated fatty acid with an 18-carbon backbone and four double bonds (18:4). Early research into its function revealed that different isomers of OTA possess distinct and significant biological roles. This technical guide focuses on the foundational studies that first characterized the functions of the two most prominent isomers: Stearidonic Acid (SDA), an omega-3 (n-3) fatty acid, and α-Parinaric Acid, a conjugated fatty acid. While both are C18:4 fatty acids, their structural differences—the placement and configuration of their double bonds—dictate their metabolic fates and biological activities. This document synthesizes the initial findings, experimental methodologies, and hypothesized mechanisms of action that formed the basis of our modern understanding.

Stearidonic Acid (SDA) (all-cis-6,9,12,15-octadecatetraenoic acid) was primarily investigated for its role as a metabolic intermediate in the omega-3 fatty acid biosynthetic pathway.[1][2][3] Early work established it as the direct precursor to eicosapentaenoic acid (EPA), a fatty acid with known anti-inflammatory properties.

α-Parinaric Acid (cis-9,trans-11,trans-13,cis-15-octadecatetraenoic acid) was identified as a valuable tool in biophysics due to its intrinsic fluorescent properties.[4][5] Foundational studies utilized it as a probe to investigate the dynamics of phospholipid bilayers and lipid-protein interactions.[4][6] Concurrently, initial research also uncovered its cytotoxic potential against various cancer cell lines.[4][7]

Early Findings on Biological Function

Stearidonic Acid (SDA): A Metabolic Precursor to Bioactive Omega-3s

The most significant function of SDA identified in early research is its role in the endogenous synthesis of long-chain omega-3 fatty acids. SDA is an intermediate in the conversion of α-linolenic acid (ALA), the parent omega-3 fatty acid, to EPA.[2][8] This conversion pathway is critical as it bypasses the initial, rate-limiting enzymatic step catalyzed by Δ6-desaturase, which is known to be inefficient in humans.[2]

The primary mechanism for SDA's biological impact is its efficient conversion to EPA.[2] EPA, in turn, serves as a substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, competing with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA).[9][10] This competition leads to the production of eicosanoids (prostaglandins of the 3-series, thromboxanes of the 3-series, and leukotrienes of the 5-series) that are significantly less inflammatory than those derived from AA. This modulation of eicosanoid profiles represents the core of the anti-inflammatory hypothesis for omega-3 fatty acids, with SDA acting as a key upstream contributor.

α-Parinaric Acid: A Biophysical Probe and Cytotoxic Agent

In contrast to SDA's metabolic role, α-Parinaric Acid's conjugated double bond system prevents it from being a substrate for the standard fatty acid elongation/desaturation pathway. Instead, this structure imparts unique fluorescent properties that early researchers exploited. It was used to probe the physical state of lipid membranes, with its fluorescence being sensitive to the lipid phase transition and the presence of cholesterol.[6]

Beyond its utility as a research tool, early cell culture studies revealed that α-Parinaric Acid exhibits cytotoxic effects. It was shown to be toxic to human leukemia cells at low micromolar concentrations.[4] The proposed mechanism for this cytotoxicity was its ability to sensitize tumor cells to lipid peroxidation, leading to cell death.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative findings from early research on OTA isomers.

IsomerFindingConcentration / DosageSystem StudiedReference
α-Parinaric Acid Cytotoxicity≤ 5 µMHuman Leukemia Cells (in culture)[4]
Stearidonic Acid Acylation into lipids0.015 - 0.3 mMIsolated Rat Hepatocytes[11]
Stearidonic Acid Saturation of metabolism> 60 - 150 µMIsolated Rat Hepatocytes[11]

Key Experimental Methodologies

Protocol for Hepatocyte Metabolism of Stearidonic Acid

This methodology is based on early studies investigating the metabolic fate of SDA in the liver.[11]

  • Cell Isolation: Hepatocytes were isolated from rat livers using a collagenase perfusion technique to obtain a suspension of single, viable cells.

  • Incubation: A defined number of hepatocytes (e.g., 5 x 10⁶ cells) were incubated in a suitable buffer (e.g., Krebs-Henseleit).

  • Substrate Addition: (1-¹⁴C)-labeled Stearidonic Acid was added to the cell suspension at various concentrations, typically ranging from 0.015 to 0.3 mM.

  • Reaction: The incubation was carried out for a specified time (e.g., 40 minutes) at 37°C with gentle shaking.

  • Lipid Extraction: The reaction was terminated, and total lipids were extracted from the hepatocytes using a chloroform/methanol solvent system (e.g., Folch method).

  • Analysis: The extracted lipids were separated using thin-layer chromatography (TLC) to resolve different lipid classes (e.g., phospholipids, triacylglycerols) and elongated fatty acids.

  • Quantification: The radioactivity incorporated into each lipid fraction was quantified using liquid scintillation counting to determine the extent of SDA acylation and its conversion to longer-chain fatty acids.

Protocol for Assessing Lipid Peroxidation Using α-Parinaric Acid

This protocol describes the use of α-Parinaric Acid as a fluorescent probe to measure lipid peroxidation in a model membrane system.[12]

  • Liposome (B1194612) Preparation: Phospholipid vesicles (liposomes) were prepared by hydrating a dry lipid film (e.g., containing polyunsaturated fatty acids like linoleic acid) in a buffer, followed by sonication or extrusion to create unilamellar vesicles.

  • Probe Incorporation: A small volume of an ethanolic solution of α-Parinaric Acid was injected into the liposome suspension. Incorporation into the lipid bilayer was monitored by an increase in fluorescence intensity.

  • Baseline Measurement: The initial, stable fluorescence of the incorporated probe was measured using a spectrofluorometer (Excitation ~320 nm, Emission ~420 nm).

  • Initiation of Peroxidation: Peroxidation was initiated by adding a free radical generating system, such as a combination of hydrogen peroxide (H₂O₂) and a copper salt (Cu²⁺).

  • Fluorescence Monitoring: The decrease in fluorescence intensity over time was continuously recorded. The loss of the conjugated polyene structure of parinaric acid due to oxidative attack results in a loss of fluorescence.

  • Data Analysis: The rate of fluorescence decay was calculated and used as a sensitive measure of the rate of lipid peroxidation within the membrane.

Visualized Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental logic described in early OTA research.

metabolic_pathway ALA α-Linolenic Acid (ALA) (18:3, n-3) SDA Stearidonic Acid (SDA) (18:4, n-3) ALA->SDA Δ6-Desaturase (Rate-Limiting Step for ALA) ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) ETA->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) (22:5, n-3) EPA->DPA Elongase, etc. anti_inflammatory_mechanism cluster_substrates Dietary Precursors cluster_products Eicosanoid Products AA Arachidonic Acid (AA) (Omega-6) Enzymes COX & LOX Enzymes AA->Enzymes Competes SDA Stearidonic Acid (SDA) (Omega-3) EPA Eicosapentaenoic Acid (EPA) SDA->EPA Elongase & Desaturase EPA->Enzymes Competes ProInflammatory Pro-inflammatory Prostaglandins (PGE₂) Leukotrienes (LTB₄) Enzymes->ProInflammatory AA Pathway LessInflammatory Less-inflammatory Prostaglandins (PGE₃) Leukotrienes (LTB₅) Enzymes->LessInflammatory EPA Pathway experimental_workflow N1 1. Isolate Rat Hepatocytes (Collagenase Perfusion) N2 2. Incubate 5x10⁶ cells with ¹⁴C-labeled SDA (0.015-0.3 mM) N1->N2 N3 3. Terminate Reaction (40 min) Extract Total Lipids N2->N3 N4 4. Separate Lipid Classes (Thin-Layer Chromatography) N3->N4 N5 5. Quantify Radioactivity (Scintillation Counting) N4->N5 N6 Result: Determine incorporation of SDA into Phospholipids & Triacylglycerols N5->N6

References

Stearidonic Acid vs. Alpha-Linolenic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biosynthesis of stearidonic acid (SDA) and alpha-linolenic acid (ALA), two critical omega-3 fatty acids. While ALA is an essential fatty acid obtained from plant sources, its conversion to longer-chain, more biologically active omega-3s like eicosapentaenoic acid (EPA) is inefficient in humans. This inefficiency is primarily due to the rate-limiting step catalyzed by the enzyme delta-6 desaturase (FADS2), which converts ALA to SDA. This guide will explore the enzymatic pathways, quantitative comparisons of conversion efficiencies, detailed experimental protocols for their study, and the complex signaling networks that regulate their biosynthesis. The information presented is intended to support research and development efforts aimed at optimizing omega-3 fatty acid metabolism for therapeutic applications.

Introduction to ALA and SDA Biosynthesis

Alpha-linolenic acid (ALA; 18:3n-3) is an essential polyunsaturated fatty acid (PUFA) that cannot be synthesized by humans and must be obtained through diet, primarily from plant sources such as flaxseed, chia seeds, and walnuts. ALA serves as the precursor for the biosynthesis of long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play crucial roles in cardiovascular health, inflammation, and neural development.

The conversion of ALA to these longer-chain PUFAs begins with the introduction of a double bond at the delta-6 position of the fatty acid chain, a reaction catalyzed by the enzyme delta-6 desaturase (FADS2) . This enzymatic step produces stearidonic acid (SDA; 18:4n-3). Subsequently, SDA is elongated to eicosatetraenoic acid (ETA; 20:4n-3) by an elongase enzyme, and then further desaturated by delta-5 desaturase (FADS1) to yield EPA.

The conversion of ALA to SDA is the rate-limiting step in this entire pathway.[1][2] This bottleneck significantly restricts the endogenous production of EPA and DHA from dietary ALA. Consequently, direct dietary intake of SDA, which bypasses this rate-limiting step, has been shown to be more efficient in increasing tissue levels of EPA compared to ALA.

The Central Role of Delta-6 Desaturase (FADS2)

Delta-6 desaturase is a key enzyme in the metabolism of both omega-3 and omega-6 fatty acids. It introduces a double bond between the 6th and 7th carbons from the carboxyl end of the fatty acid. In the omega-3 pathway, it converts ALA to SDA. In the parallel omega-6 pathway, it converts linoleic acid (LA; 18:2n-6) to gamma-linolenic acid (GLA; 18:3n-6).

FADS2 exhibits substrate competition between ALA and LA. While the enzyme acts on both fatty acids, studies on its kinetics have provided insights into its preferences. Understanding the kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), is crucial for predicting the efficiency of SDA synthesis under different dietary conditions.

Quantitative Comparison of ALA and SDA Conversion

The efficiency of converting ALA to longer-chain omega-3 fatty acids is a critical factor in determining their physiological impact. The tables below summarize quantitative data from various studies, comparing the conversion of ALA and SDA to EPA.

Table 1: Conversion Efficiency of ALA vs. SDA to EPA in Human Studies
Study Type Key Findings
Human clinical trialsDirect supplementation with SDA leads to a significantly greater increase in plasma and red blood cell EPA levels compared to equivalent doses of ALA.[3]
Stable isotope tracer studiesThe net conversion of ALA to EPA in humans is generally low, with estimates often below 8%.[4][5]
Women may have a higher capacity for ALA conversion to EPA than men.
Table 2: Kinetic Parameters of Delta-6 Desaturase for ALA and LA
Substrate Km (µM) Vmax (nmol/min/mg protein)
Alpha-Linolenic Acid (ALA)Varies by species and experimental conditions.Generally, FADS2 shows a higher affinity (lower Km) for ALA compared to LA in some studies.[6]
Linoleic Acid (LA)Varies by species and experimental conditions.The Vmax for LA can be higher in some systems, indicating a greater maximal conversion rate when substrate is not limiting.[6][7]
Note: Kinetic parameters are highly dependent on the experimental system (e.g., liver microsomes, recombinant enzyme) and conditions.

Signaling Pathways Regulating Biosynthesis

The biosynthesis of SDA and longer-chain omega-3 fatty acids is tightly regulated by a complex network of signaling pathways and transcription factors. These pathways respond to dietary cues, hormonal signals, and the cellular lipid status.

Transcriptional Regulation of Delta-6 Desaturase (FADS2)

The expression of the FADS2 gene is a major control point in the omega-3 and omega-6 metabolic pathways. Several key transcription factors have been identified as regulators of FADS2 transcription:

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the transcription of FADS2 by binding to a sterol regulatory element (SRE) in its promoter region.[8][9][10] Insulin and glucose are known to stimulate SREBP-1c activity, thereby upregulating fatty acid synthesis and desaturation.[11][12][13]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is activated by fatty acids and plays a crucial role in fatty acid oxidation. PPARα can also induce the expression of FADS2 by binding to a peroxisome proliferator response element (PPRE) in the gene's promoter.[8][14][15][16]

  • Liver X Receptors (LXRs): LXRs are nuclear receptors that sense cellular cholesterol levels. They can indirectly regulate FADS2 expression by activating SREBP-1c.[17][18][19][20][21]

The interplay between these transcription factors allows for the coordinated regulation of fatty acid synthesis, desaturation, and oxidation in response to the metabolic state of the cell.

FADS2_Regulation cluster_signals Dietary & Hormonal Signals cluster_transcription_factors Transcription Factors cluster_gene Target Gene cluster_enzyme Enzyme Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Glucose Glucose Glucose->SREBP1c activates Fatty_Acids Fatty Acids PPARa PPARα Fatty_Acids->PPARa activates Oxysterols Oxysterols LXR LXR Oxysterols->LXR activates FADS2 FADS2 Gene SREBP1c->FADS2 promotes transcription PPARa->FADS2 promotes transcription LXR->SREBP1c activates Delta6_Desaturase Delta-6 Desaturase FADS2->Delta6_Desaturase translates to

Caption: Transcriptional regulation of the FADS2 gene.

Experimental Protocols

Lipid Extraction from Cultured Cells

This protocol describes a modified Folch method for the extraction of total lipids from cultured cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream

Procedure:

  • Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Add 20 volumes of chloroform:methanol (2:1) to the cell suspension in a glass centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane) for further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF3-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC vials

  • GC-MS system with a polar capillary column (e.g., DB-23 or FAMEWAX)

Procedure:

  • Transesterification: To the dried lipid extract, add 1-2 mL of methanolic HCl or BF3-methanol.

  • Cap the tube tightly and heat at 80-100°C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried FAMEs solution to a GC vial.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

GCMS_Workflow start Lipid Extract transesterification Transesterification (Methanolic HCl or BF3) start->transesterification extraction FAME Extraction (Hexane) transesterification->extraction drying Drying (Anhydrous Na2SO4) extraction->drying analysis GC-MS Analysis drying->analysis result Fatty Acid Profile analysis->result

Caption: Experimental workflow for GC-MS analysis of fatty acids.
Quantitative Real-Time PCR (qRT-PCR) for FADS2 Gene Expression

This protocol provides a general outline for quantifying FADS2 mRNA levels.

Materials:

  • RNA extracted from cells or tissues

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or TaqMan)

  • Primers specific for FADS2 and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and Quantification: Isolate total RNA using a commercial kit and quantify its concentration and purity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for FADS2 and the reference gene, and qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction using a thermal cycler with the following general conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for FADS2 and the reference gene. Calculate the relative expression of FADS2 using the ΔΔCt method.

Conclusion

The biosynthesis of stearidonic acid from alpha-linolenic acid, catalyzed by the rate-limiting enzyme delta-6 desaturase, is a critical control point in the production of long-chain omega-3 polyunsaturated fatty acids. The evidence strongly suggests that bypassing this step through direct SDA consumption is a more efficient strategy for increasing EPA levels in the body. The intricate regulation of FADS2 gene expression by transcription factors such as SREBP-1c, PPARα, and LXRs highlights the complex interplay between diet, metabolism, and gene expression. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and manipulate these pathways for therapeutic benefit. Future research should continue to focus on elucidating the precise regulatory mechanisms and exploring novel strategies to enhance the endogenous production of beneficial omega-3 fatty acids.

References

Methodological & Application

Application Note: Quantification of Octadecatetraenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (C18:4) is a polyunsaturated fatty acid (PUFA) with a backbone of 18 carbons and four double bonds. Various isomers of octadecatetraenoic acid exist, differing in the position and configuration (cis or trans) of their double bonds.[1] Notable isomers include stearidonic acid (6Z, 9Z, 12Z, 15Z), an essential fatty acid, and α-parinaric acid (9Z, 11E, 13E, 15Z).[1] These fatty acids are of significant biological interest as they are involved in various physiological and pathological processes. Octadecatetraenoic acids are precursors in the biosynthesis of longer-chain fatty acids, such as docosahexaenoic acid (DHA), and are integral to cellular function and homeostasis.[2]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of fatty acids.[3] Due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This application note provides a detailed protocol for the quantification of octadecatetraenoic acid in biological samples using GC-MS.

Data Presentation

The following table summarizes the typical quantitative performance characteristics for the analysis of fatty acids using GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Performance for Fatty Acid Methyl Esters (FAMEs) by GC-MS
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.69 - 5.14 µg/mL[4]
Upper Limit of Quantification (ULOQ) Varies, but linearity is often demonstrated over a wide range.
Intra-day Precision (%CV) < 11.10%[4]
Inter-day Precision (%CV) < 11.30%[4]

Experimental Protocols

This section details the methodology for the quantification of octadecatetraenoic acid, from sample preparation to GC-MS analysis.

Lipid Extraction

Total lipids are extracted from the biological sample using a suitable solvent system. The Folch method or a modification thereof is commonly employed.

  • For Tissue Samples:

    • Weigh 10-50 mg of homogenized tissue into a glass tube.

    • Add an appropriate internal standard (e.g., a deuterated version of a fatty acid not expected in the sample).

    • Add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

  • For Plasma/Serum Samples:

    • To 100 µL of plasma or serum, add an internal standard.

    • Add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex and centrifuge to precipitate proteins.

    • Collect the supernatant containing the lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To release octadecatetraenoic acid from complex lipids and convert it to its methyl ester, a two-step process of saponification followed by methylation is performed.

  • Saponification:

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add a solution of NaOH or KOH in methanol.

    • Heat the mixture to hydrolyze the lipids into free fatty acids.

  • Acid-Catalyzed Methylation (using Boron Trifluoride-Methanol):

    • Cool the sample after saponification.

    • Add 12-14% boron trifluoride (BF₃) in methanol.[5]

    • Heat the mixture at 60°C for 5-10 minutes.

    • Cool the reaction vessel.

    • Add water and hexane (B92381) to the mixture.

    • Vortex vigorously to extract the FAMEs into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

The prepared FAMEs are then analyzed by GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A polar capillary column, such as a cyanopropyl-based column (e.g., HP-5MS UI), is recommended for the separation of fatty acid isomers.[4]

  • Carrier Gas: Helium.[4]

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes. (This is a general program and should be optimized for the specific column and analytes.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis. Monitor characteristic ions for the octadecatetraenoic acid methyl ester and the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of octadecatetraenoic acid and the experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction 1. Extract Lipids Saponification Saponification (NaOH/KOH in Methanol) Extraction->Saponification 2. Hydrolyze Derivatization Methylation to FAMEs (BF3-Methanol) Saponification->Derivatization 3. Esterify GCMS GC-MS Analysis Derivatization->GCMS 4. Inject Sample Data Data Acquisition & Processing GCMS->Data 5. Detect & Record Quantification Quantification Data->Quantification 6. Calculate Concentration

Fig. 1: Experimental workflow for the quantification of octadecatetraenoic acid.

signaling_pathway cluster_synthesis Biosynthesis Pathway cluster_function Biological Functions ALA α-Linolenic Acid (C18:3, n-3) SDA Stearidonic Acid (C18:4, n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (C20:4, n-3) SDA->ETA Elongase Membrane Membrane Fluidity SDA->Membrane Signaling Cell Signaling SDA->Signaling EPA Eicosapentaenoic Acid (C20:5, n-3) ETA->EPA Δ5-desaturase DHA Docosahexaenoic Acid (C22:6, n-3) EPA->DHA Elongase & Desaturase Steps Inflammation Inflammatory Response EPA->Inflammation DHA->Inflammation

Fig. 2: Simplified metabolic pathway of stearidonic acid (an octadecatetraenoic acid isomer).

References

Application Note: High-Performance Liquid Chromatography for the Separation of Octadecatetraenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (18:4) isomers are a class of polyunsaturated fatty acids that play crucial roles in various physiological and pathological processes. As structural isomers, they share the same chemical formula but differ in the position and/or geometry (cis/trans) of their four double bonds. These subtle structural variations can lead to significant differences in their biological activities, making their accurate separation and quantification essential for research in nutrition, disease diagnostics, and drug development.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique well-suited for the separation of these heat-sensitive and structurally similar compounds.[1] This document provides detailed application notes and protocols for the separation of octadecatetraenoic acid isomers using various HPLC methods.

HPLC Methodologies for Isomer Separation

The choice of HPLC method for separating octadecatetraenoic acid isomers depends on the specific isomers of interest, the sample matrix, and the desired resolution and sensitivity. The two primary techniques employed are Reversed-Phase HPLC and Silver Ion HPLC.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[2] In the context of fatty acid isomers, retention is influenced by chain length and the number of double bonds. While standard C18 columns can be used, achieving baseline separation of geometric (cis/trans) and positional isomers of octadecatetraenoic acid often requires specialized stationary phases or mobile phase modifiers.[1][3] The use of two reversed-phase columns in series has also been shown to improve the separation of C18 fatty acid isomers.[1]

Silver Ion HPLC (Ag+-HPLC)

Silver ion chromatography is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[1][4] The separation mechanism relies on the reversible interaction between the π-electrons of the double bonds in the fatty acid and silver ions immobilized on the stationary phase.[1] This technique is particularly effective for resolving cis/trans isomers, as trans isomers exhibit weaker interactions with the silver ions and therefore elute earlier than their cis counterparts.[1][5] Ag+-HPLC can also differentiate between positional isomers, with retention times being influenced by the location of the double bonds within the hydrocarbon chain.[1]

Quantitative Data Summary

The following tables summarize the performance of different HPLC methods for the separation of various fatty acid isomers, including octadecatrienoic acids, which share similar separation principles with octadecatetraenoic acids.

Table 1: Elution Order of Conjugated Linolenic Acid (CLnA; C18:3) Isomers by RP-HPLC

Elution OrderIsomer
1Punicic acid (9Z,11E,13Z)
2Jacaric acid (8Z,10E,12Z)
3Catalpic acid (9E,11E,13Z)
4α-Eleostearic acid (9Z,11E,13E)
5Calendic acid (8E,10E,12Z)
6β-Eleostearic acid (9E,11E,13E)
7all-E calendic acid (8E,10E,12E)

Data adapted from a study on the separation of triglycerides containing isomeric conjugated octadecatrienoic acids.[6]

Table 2: HPLC Conditions for Separation of Octadecatrienoic Acid Positional Isomers

ParameterCondition
Column Silver-loaded cation exchange column
Mobile Phase Not specified in the abstract
Derivatization Naphthacyl esters
Detection UV
Separated Isomers α-linolenic acid (C18:3 n-3) and γ-linolenic acid (C18:3 n-6)

This table is based on a method described for the separation of positional isomers of octadecatrienoic acid.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Octadecatrienoic Acid Isomers (as Triglycerides)

This protocol is adapted from a method used for the separation of seed oil triglycerides containing isomeric conjugated octadecatrienoic acids.[6]

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD) and mass spectrometric (MS) detector.

  • Analytical Column: Kromasil 100-5C18, 4.6 mm × 250 mm.

  • MS Column: Kromasil 110-3.5C18, 2.1 mm × 150 mm.

2. Reagents:

3. Chromatographic Conditions:

  • Mobile Phase: 35% Propanol-2 and 65% Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 270 nm; MS detection in mixed-mode (APCI and ESI), positive ion mode, fragmentor voltage 50 V.

4. Sample Preparation:

  • Seed oils containing octadecatrienoic acid isomers are diluted in the mobile phase.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the sample onto the column.

  • Run the analysis under the specified isocratic conditions.

  • Monitor the elution of triglycerides using both DAD and MS detectors.

  • Identify isomers based on their retention times and mass spectra.

Protocol 2: Silver Ion HPLC for Separation of Unsaturated Fatty Acid Isomers (General Protocol)

This protocol provides a general framework for the separation of unsaturated fatty acid isomers using Ag+-HPLC.[1][4]

1. Instrumentation and Columns:

  • HPLC System with a UV or Evaporative Light Scattering Detector (ELSD).

  • Silver Ion Column (e.g., ChromSpher 5 Lipids).

2. Reagents:

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Other organic modifiers as needed (e.g., isopropanol, methanol).

3. Derivatization for UV Detection (if necessary):

  • Fatty acids often require derivatization to a UV-absorbing form, such as phenacyl esters, for sensitive detection.[1]

    • Reagents: 4-Bromophenacyl bromide, 18-crown-6 (B118740), methanolic KOH.

    • Procedure:

      • Saponify the lipid sample with methanolic KOH to release free fatty acids.

      • Neutralize and extract the free fatty acids.

      • Derivatize the fatty acids with 4-bromophenacyl bromide in the presence of 18-crown-6 as a catalyst.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile in hexane is commonly used. The specific gradient profile will need to be optimized based on the specific isomers being separated.

  • Flow Rate: Typically 0.5 - 2.0 mL/min.

  • Column Temperature: Ambient or controlled.

5. Procedure:

  • Equilibrate the silver ion column with the initial mobile phase composition.

  • Inject the derivatized or underivatized fatty acid sample.

  • Run the gradient elution program.

  • Detect the eluting isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Seed Oil, Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Phenacyl Esters for UV) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC Column Analytical Column (RP-C18 or Ag+) HPLC->Column Detector Detection (DAD, MS, ELSD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Isomer Identification Chromatogram->Identification

Caption: General workflow for HPLC analysis of octadecatetraenoic acid isomers.

signaling_pathway OA Octadecatetraenoic Acid Isomers COX Cyclooxygenases (COX) OA->COX LOX Lipoxygenases (LOX) OA->LOX P450 Cytochrome P450 (CYP) OA->P450 Membrane Cell Membrane Prostaglandins Prostaglandin-like Metabolites COX->Prostaglandins Leukotrienes Leukotriene-like Metabolites LOX->Leukotrienes Epoxides Epoxides P450->Epoxides Inflammation Inflammation Prostaglandins->Inflammation CellSignaling Cell Signaling Prostaglandins->CellSignaling Leukotrienes->Inflammation Leukotrienes->CellSignaling Epoxides->Inflammation Epoxides->CellSignaling

Caption: Potential metabolic pathways of octadecatetraenoic acid isomers.

References

Application Notes and Protocols for the Extraction of Octadecatetraenoic Acid from Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (OTA), an 18-carbon polyunsaturated fatty acid with four double bonds (18:4), is a molecule of growing interest in the fields of nutrition, biochemistry, and drug development. As an omega-3 fatty acid, OTA is a precursor to potent anti-inflammatory lipid mediators and has been investigated for its potential therapeutic effects. This document provides detailed protocols for the extraction of OTA from seed oils, with a focus on sources rich in this valuable fatty acid, and outlines its known signaling pathways relevant to drug discovery.

Data Presentation: Quantitative Analysis of Octadecatetraenoic Acid in Seed Oils

Seed oils from the Boraginaceae family are particularly rich sources of all-cis-6,9,12,15-octadecatetraenoic acid.[1] The following table summarizes the reported content of OTA in the seed oils of various species from this family, providing a basis for selecting starting material for extraction.

Plant Species (Family)Octadecatetraenoic Acid Content (% of total fatty acids)
Borago officinalis (Borage)0.2 - 15%[1]
Echium plantagineum~12.5 - 12.7%[2]
Lithospermum arvenseData not specifically available for OTA, but known to be in the Boraginaceae family
33 other species of Boraginaceae0.2 - 15%[1]

Experimental Protocols

Protocol 1: General Oil Extraction from Seeds

This protocol describes two common methods for the initial extraction of crude oil from seeds of the Boraginaceae family.

A. Solvent Extraction (Soxhlet Method)

This is a classic and efficient method for extracting lipids from solid materials.

Materials:

  • Dried seeds (e.g., Borago officinalis, Echium plantagineum)

  • n-Hexane (ACS grade)

  • Soxhlet extractor apparatus

  • Heating mantle

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Seed Preparation: Grind the dried seeds to a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place the ground seed powder into a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with n-hexane to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

    • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the seed meal, extracting the oil.

  • Solvent Removal: After extraction, cool the apparatus and collect the hexane-oil mixture from the distilling flask.

  • Oil Recovery: Remove the n-hexane using a rotary evaporator under reduced pressure to obtain the crude seed oil.

  • Storage: Store the crude oil under a nitrogen atmosphere at -20°C to prevent oxidation.

B. Supercritical Fluid Extraction (SFE) with CO₂

This method is a "green" alternative to solvent extraction, using non-toxic supercritical carbon dioxide.

Materials:

  • Dried and ground seeds

  • Supercritical Fluid Extractor system

Procedure:

  • Loading: Load the ground seed material into the extraction vessel of the SFE system.

  • Extraction Parameters: Set the extraction conditions. Typical parameters for borage seed oil extraction are a pressure of 300 bar and a temperature of 40°C.[3]

  • Extraction: Start the flow of supercritical CO₂ through the extraction vessel. The oil will be dissolved in the supercritical fluid.

  • Separation: The CO₂-oil mixture flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

  • Collection: Collect the crude oil from the separator.

  • Storage: Store the crude oil under a nitrogen atmosphere at -20°C.

Protocol 2: Purification of Octadecatetraenoic Acid by Argentation Chromatography

Argentation (silver ion) chromatography is a powerful technique for separating unsaturated fatty acids based on the number and configuration of their double bonds.[4][5] Silver ions form reversible complexes with the π-electrons of the double bonds, with the strength of the interaction increasing with the number of double bonds.[4] This allows for the separation of OTA (four double bonds) from other fatty acids in the seed oil.

Materials:

Procedure:

  • Saponification and Esterification (Preparation of Fatty Acid Methyl Esters - FAMEs):

    • To improve chromatographic separation, it is common to first convert the triglycerides in the oil to their corresponding fatty acid methyl esters (FAMEs).

    • Dissolve a known amount of crude seed oil in a small volume of hexane.

    • Add a methanolic solution of potassium hydroxide (e.g., 2 M) and stir vigorously for 10-15 minutes at room temperature.

    • Neutralize the solution with hydrochloric acid and extract the FAMEs with hexane.

    • Wash the hexane layer with water to remove any remaining salts and dry over anhydrous sodium sulfate.

    • Evaporate the hexane to obtain the FAME mixture.

  • Preparation of the Argentation Column:

    • Prepare a slurry of silica gel in a solution of silver nitrate in methanol (e.g., 10-20% w/w AgNO₃ to silica gel).

    • Evaporate the methanol to obtain a free-flowing silver nitrate-impregnated silica gel.

    • Pack a chromatography column with the prepared silica gel.

  • Chromatographic Separation:

    • Dissolve the FAME mixture in a small amount of hexane.

    • Load the sample onto the top of the argentation column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like acetone or diethyl ether. Saturated and less unsaturated fatty acid esters will elute first, followed by those with more double bonds.

    • Collect fractions and monitor the elution of FAMEs using thin-layer chromatography (TLC) or an analytical HPLC system.

  • Preparative HPLC for Final Purification:

    • Pool the fractions containing OTA, identified by comparison with a standard or by GC-MS analysis.

    • Further purify the OTA-rich fractions using preparative reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase such as a gradient of acetonitrile (B52724) and water.

    • Monitor the elution at a low UV wavelength (around 205-215 nm) and collect the peak corresponding to OTA.

  • Solvent Removal and Storage:

    • Evaporate the solvent from the purified OTA fraction under reduced pressure.

    • Store the purified octadecatetraenoic acid under an inert atmosphere at -80°C to minimize degradation.

Signaling Pathways of Octadecatetraenoic Acid

As an omega-3 polyunsaturated fatty acid, octadecatetraenoic acid is expected to share signaling pathways with other members of this class, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The primary known mechanisms involve the activation of G-protein coupled receptors and nuclear receptors.

GPR120 Activation and Anti-inflammatory Signaling

Long-chain fatty acids, including omega-3s, are known to activate G-protein coupled receptor 120 (GPR120).[6][7] Activation of GPR120 initiates a signaling cascade that leads to potent anti-inflammatory effects.

GPR120_Signaling OTA Octadecatetraenoic Acid (OTA) GPR120 GPR120 OTA->GPR120 binds & activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 recruits TAK1_TAB1 TAK1-TAB1 Complex beta_arrestin2->TAK1_TAB1 inhibits IKK IKK TAK1_TAB1->IKK activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes induces

Caption: GPR120-mediated anti-inflammatory signaling pathway.

Upon binding of OTA to GPR120, β-arrestin 2 is recruited to the receptor.[8] This complex then interferes with the formation of the TAK1-TAB1 complex, which is a key downstream mediator of pro-inflammatory signaling pathways such as those initiated by Toll-like receptors (TLRs) and TNF-α.[6][8] Inhibition of the TAK1-TAB1 complex prevents the activation of IKK, which in turn blocks the phosphorylation and degradation of IκB. This keeps the transcription factor NF-κB in an inactive state in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[9]

PPARα Activation and Regulation of Lipid Metabolism

Oxidized metabolites of polyunsaturated fatty acids have been shown to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[10][11] While direct activation of PPARα by OTA is still under investigation, its oxidized derivatives are potential agonists.

PPARa_Signaling OTA_metabolite Oxidized OTA Metabolite PPARa PPARα OTA_metabolite->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: PPARα-mediated regulation of lipid metabolism.

Upon binding of an agonist, such as a potential oxidized metabolite of OTA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to an overall increase in fatty acid catabolism and regulation of lipid homeostasis.[12][13]

Experimental Workflow for OTA Extraction and Purification

The following diagram illustrates the logical flow of the experimental procedures described in this document.

Experimental_Workflow Start Start: Dried Seeds (e.g., Boraginaceae) Grinding Grinding/ Milling Start->Grinding Extraction Oil Extraction Grinding->Extraction Solvent_Ext Solvent Extraction (Soxhlet) Extraction->Solvent_Ext SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Crude_Oil Crude Seed Oil Solvent_Ext->Crude_Oil SFE->Crude_Oil FAMEs Saponification & Esterification to FAMEs Crude_Oil->FAMEs Argentation Argentation Chromatography FAMEs->Argentation Fractions Collection of OTA-rich Fractions Argentation->Fractions Prep_HPLC Preparative Reversed-Phase HPLC Fractions->Prep_HPLC Purified_OTA Purified Octadecatetraenoic Acid Prep_HPLC->Purified_OTA

Caption: Workflow for OTA extraction and purification.

References

Application Notes: Octadecatetraenoic Acid as a Fluorescent Probe in Lipid Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadecatetraenoic acid, commonly known as parinaric acid (PnA), is a naturally occurring 18-carbon polyunsaturated fatty acid containing four conjugated double bonds.[1] This conjugated system of alternating single and double bonds confers intrinsic fluorescent properties, making parinaric acid an invaluable tool for biophysical and biochemical studies of lipids.[1] Unlike probes with bulky extrinsic fluorophores, parinaric acid is a close structural analog of natural fatty acids, allowing it to be integrated into lipid bilayers and protein binding sites with minimal perturbation to the system's native properties.[1][2] Its fluorescence is highly sensitive to the local environment, making it a versatile probe for investigating membrane structure, lipid-protein interactions, and oxidative stress.

Key Applications

  • Probing Membrane Structure and Dynamics: Both the cis and trans isomers of parinaric acid are widely used as molecular probes to investigate lipid-lipid interactions and monitor phase transitions in lipid bilayers.[1] The probe's fluorescence quantum yield and anisotropy are sensitive to the packing and ordering of lipid acyl chains. This allows researchers to determine membrane fluidity and has been used to establish the existence of "fluidity gradients" across the membrane bilayers of cells.[1][3]

  • Investigating Lipid-Protein Interactions: Parinaric acid serves as an effective chromophore for studying the interactions between membrane proteins and lipids.[1] Information about the molecular interactions can be gleaned by measuring shifts in the absorption spectrum, enhancement of fluorescence upon binding, and through Förster Resonance Energy Transfer (FRET) between tryptophan residues in the protein (donors) and the bound fatty acid (acceptor).[1][4]

  • Assaying Lipid Peroxidation: The conjugated tetraene structure of parinaric acid is highly susceptible to oxidation. This process destroys the chromophore, leading to a quantifiable decrease in fluorescence and absorption.[2] This property is exploited in sensitive assays to measure lipid peroxidation in systems like liposomes and lipoproteins and to study processes related to oxidative stress, such as cytotoxicity and apoptosis.[2][5][6]

  • Enzyme Activity Assays: The probe has been successfully utilized in fluorescence-based assays to measure the activity of lipid-modifying enzymes, including lipases and phospholipases.[6]

Quantitative Data

The optical and physical properties of cis-parinaric acid and related fluorescent fatty acid probes are summarized below.

PropertyValueNotes
IUPAC Name (9Z,11E,13E,15Z)-Octadeca-9,11,13,15-tetraenoic acidAlso known as α-Parinaric acid.[1]
Molar Mass 276.41 g/mol [1][7]
Absorption (λabs) ~300 nm, ~320 nm[2]
Emission (λem) ~432 nm[6]
Stokes Shift ~100 nmA large shift, which is experimentally advantageous.[2]
Fluorescence in Water Almost noneFluorescence is strongly enhanced in hydrophobic environments.[2]
Partition Coefficient (Kp) ~10⁶For a related compound (t-COPA) into vesicles.[4]
Fluorescence Lifetime (τ) Major: 23 ns (85%), Minor: 2 nsFor a related compound (t-COPA) in DMPC bilayers.[4]
FRET Förster Radius (R₀) 30 - 34 ÅFor energy transfer from tryptophan to a related compound (t-COPA).[4]

Experimental Protocols

Protocol 1: Handling and Storage of Parinaric Acid

Parinaric acid is highly susceptible to oxidation and photodegradation. Proper handling is critical for reliable and reproducible results.

Materials:

  • cis-Parinaric acid solution (e.g., 3 mM in deoxygenated ethanol (B145695) with BHT)[2]

  • Inert gas (Argon or Nitrogen)

  • Degassed buffers and organic solvents

  • Light-blocking storage containers (e.g., amber vials)

Procedure:

  • Storage: Upon receipt, store the parinaric acid solution at ≤–20°C, protected from light.[2] Under these conditions, the compound should be stable for at least six months.[2]

  • Handling: Before opening, allow the solution to warm to room temperature to prevent condensation. Some precipitate may form at low temperatures but should redissolve.[2]

  • Inert Atmosphere: All handling of the probe should be performed under an inert gas atmosphere to minimize exposure to oxygen.[2] Use degassed solvents and buffers for all dilutions and experimental preparations.[2]

  • Light Protection: Protect the probe from intense light exposure to prevent photodimerization and subsequent loss of fluorescence.[2]

  • Quality Check: A lack of solubility in ethanol at room temperature is an indicator of oxidative degradation.[2]

Protocol 2: Measuring Membrane Phase Transitions in Liposomes

This protocol describes the use of parinaric acid to determine the characteristic phase transition temperature (Tm) of a model lipid bilayer.

Materials:

  • Parinaric acid stock solution

  • Lipid of interest (e.g., Dipalmitoylphosphatidylcholine, DPPC) in chloroform

  • Hydration buffer (e.g., degassed PBS, pH 7.4)

  • Probe sonicator or extruder

  • Temperature-controlled fluorescence spectrophotometer

Procedure:

  • Liposome (B1194612) Preparation: a. In a round-bottom flask, combine the desired amount of lipid (e.g., DPPC) and parinaric acid at a molar ratio of approximately 200:1 (lipid:probe). b. Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film. Place the flask under a high vacuum for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with degassed buffer by vortexing, creating multilamellar vesicles (MLVs). d. To form small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution clarifies, or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).

  • Fluorescence Measurement: a. Dilute the liposome suspension in degassed buffer to a final lipid concentration suitable for fluorescence measurement (e.g., 100 µM). b. Place the cuvette in the temperature-controlled sample holder of the fluorometer. c. Set the excitation wavelength to 320 nm and the emission wavelength to 432 nm. d. Record the fluorescence intensity (or anisotropy) as the temperature is scanned across the expected phase transition range (e.g., from 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: a. Plot the fluorescence intensity or anisotropy as a function of temperature. b. The phase transition is detected as a sharp change in the fluorescence signal at the characteristic melting temperature (Tm) of the lipid.[8]

Protocol 3: Lipid Peroxidation Assay

This protocol provides a method for monitoring lipid peroxidation in a liposomal suspension by observing the decay of parinaric acid fluorescence.

Materials:

  • Liposomes containing parinaric acid (prepared as in Protocol 2)

  • Peroxidation initiator (e.g., 100 µM CuSO₄ and 100 µM H₂O₂)[9]

  • Chelating agent (e.g., EDTA)

  • Fluorescence spectrophotometer with a time-drive function

Procedure:

  • Sample Preparation: Place the liposome suspension in a quartz cuvette with a magnetic stir bar inside the fluorometer. Allow the signal to stabilize.

  • Baseline Measurement: Record the stable initial fluorescence intensity (F₀) at an excitation of 320 nm and emission of 432 nm. The incorporation of the probe into the membrane is indicated by a high initial fluorescence signal.[9]

  • Initiation of Peroxidation: Add the peroxidation initiator (e.g., CuSO₄/H₂O₂) to the cuvette and immediately start recording the fluorescence intensity over time (Ft).[9]

  • Monitoring: Continue recording the fluorescence decay for a set period (e.g., 30-60 minutes) or until the signal plateaus.

  • Termination (Optional): The reaction can be stopped by adding a chelating agent like EDTA in an equimolar amount to the copper ions.[9]

  • Data Analysis: a. Plot the normalized fluorescence intensity (Ft / F₀) against time. b. The rate of fluorescence decay is proportional to the rate of lipid peroxidation. This can be used to compare the effects of different conditions or the efficacy of antioxidants.

Visualizations

experimental_workflow_fluidity cluster_prep Step 1: Sample Preparation cluster_measure Step 2: Fluorescence Measurement cluster_analysis Step 3: Data Analysis p1 Prepare Lipid Film (Lipid + PnA) p2 Hydrate with Degassed Buffer p1->p2 p3 Form Vesicles (Sonication/Extrusion) p2->p3 m1 Place Sample in Temperature-Controlled Fluorometer p3->m1 m2 Set Ex/Em Wavelengths (320 nm / 432 nm) m1->m2 m3 Scan Temperature Range & Record Intensity m2->m3 a1 Plot Intensity vs. Temperature m3->a1 a2 Identify Inflection Point as Phase Transition (Tm) a1->a2

Caption: Workflow for analyzing membrane phase transitions using parinaric acid.

lipid_peroxidation_principle cluster_before Intact Probe cluster_after Oxidized Probe before Parinaric Acid (Conjugated System Intact) fluor_high High Fluorescence before->fluor_high Excitation (320 nm) initiator Oxidative Stress (e.g., ROS, Cu²⁺) before->initiator after Oxidized Parinaric Acid (Conjugated System Disrupted) fluor_low Low / No Fluorescence after->fluor_low Excitation (320 nm) initiator->after

Caption: Principle of the lipid peroxidation assay using parinaric acid.

fret_lipid_protein cluster_system Lipid-Protein Interaction cluster_fret FRET Mechanism protein Membrane Protein (with Tryptophan) pna Parinaric Acid (in binding site) excite Excite Tryptophan (~295 nm) protein->excite 1. Excitation transfer Non-Radiative Energy Transfer pna->transfer 2. Proximity allows FRET (R < R₀) excite->transfer emit PnA Emission (~432 nm) transfer->emit emit->pna 3. Emission (Observed)

Caption: FRET from Tryptophan to Parinaric Acid to study lipid-protein binding.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, drug development, and clinical diagnostics.[1] The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into endogenous molecules like octadecatetraenoic acid allows for precise tracing and quantification in complex biological systems.[1][2] Octadecatetraenoic acids, a class of polyunsaturated fatty acids (PUFAs) with an 18-carbon backbone and four double bonds, are involved in various physiological and pathological processes, including inflammation and cell signaling.[3][4] This document provides detailed protocols for the chemical synthesis of deuterium and carbon-13 labeled octadecatetraenoic acid, methods for purification, and an overview of its role in cellular signaling pathways.

Data Presentation

The synthesis of stable isotope-labeled octadecatetraenoic acid can be achieved with high isotopic enrichment and chemical purity. The following tables summarize representative quantitative data for these synthetic processes.

Table 1: Representative Quantitative Data for Deuterium-Labeled Octadecatetraenoic Acid Synthesis

ParameterValueMethodReference
Starting Material Deuterated Alkyl HalideChemical Synthesis[2][5]
Isotopic Enrichment > 98%Mass Spectrometry[6]
Chemical Purity > 95%HPLC, GC-MS[7]
Overall Yield 15-25%Gravimetric[8]

Table 2: Representative Quantitative Data for Carbon-13-Labeled Octadecatetraenoic Acid Synthesis

ParameterValueMethodReference
Starting Material ¹³C-labeled Precursor (e.g., ¹³C-bromoalkane)Chemical Synthesis[9][10]
Isotopic Enrichment > 99 atom % ¹³CMass Spectrometry[11][12]
Chemical Purity > 95%HPLC, GC-MS[13]
Overall Yield 10-20%Gravimetric[14]

Experimental Protocols

The following protocols outline the synthesis of deuterium and carbon-13 labeled octadecatetraenoic acid. These methods are based on established synthetic strategies for polyunsaturated fatty acids, such as the Wittig reaction.[8][15][16][17]

Protocol 1: Synthesis of Deuterium-Labeled Octadecatetraenoic Acid (e.g., D4-stearidonic acid)

This protocol describes a potential synthetic route for preparing a deuterium-labeled octadecatetraenoic acid, specifically targeting the bis-allylic positions which are prone to oxidation.[18]

Materials:

  • Deuterated starting materials (e.g., deuterated alkyl halides)

  • Triphenylphosphine (B44618)

  • Appropriate aldehyde or ketone fragments

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvents (e.g., THF, ether)

  • Silica (B1680970) gel for column chromatography[13]

  • HPLC or GC-MS for purity analysis[7]

Procedure:

  • Synthesis of Deuterated Phosphonium (B103445) Salt: React a deuterated alkyl halide with triphenylphosphine in an appropriate solvent to form the corresponding phosphonium salt.

  • Ylide Formation: Treat the deuterated phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent at low temperature to generate the ylide.

  • Wittig Reaction: React the ylide with a suitable aldehyde or ketone containing the remaining portion of the carbon chain and double bonds to form the deuterated octadecatetraenoic acid backbone.[16][17] Non-stabilized ylides tend to produce (Z)-alkenes.[16]

  • Ester Hydrolysis: If the synthesis results in an ester, hydrolyze the ester to the free fatty acid using a base such as potassium hydroxide, followed by acidification.

  • Purification: Purify the crude product by silica gel column chromatography.[13] Further purification can be achieved using argentation chromatography or semi-preparative HPLC to isolate the desired isomer with high purity.[7]

  • Characterization: Confirm the structure, isotopic enrichment, and purity of the final product using NMR, mass spectrometry, and HPLC or GC-MS.

Protocol 2: Synthesis of Carbon-13-Labeled Octadecatetraenoic Acid (e.g., [1-¹³C]-stearidonic acid)

This protocol outlines a method for introducing a ¹³C label into the octadecatetraenoic acid structure.

Materials:

  • ¹³C-labeled starting material (e.g., ¹³C-labeled alkyl halide, ¹³CO₂)

  • Grignard reagent precursors

  • Other non-labeled fragments for chain elongation

  • Anhydrous solvents

  • Catalysts for coupling reactions (e.g., copper(I) iodide)

  • Silica gel for column chromatography

  • HPLC or GC-MS for purity analysis

Procedure:

  • Preparation of ¹³C-labeled Building Block: Synthesize a key intermediate containing the ¹³C label. For example, a Grignard reagent can be reacted with ¹³CO₂ to introduce a ¹³C-labeled carboxylic acid group.

  • Chain Elongation: Couple the ¹³C-labeled fragment with other non-labeled fragments of the fatty acid chain. This can be achieved through various organic reactions, such as cuprate-mediated coupling.

  • Introduction of Double Bonds: The double bonds can be introduced stereoselectively using methods like the Wittig reaction or by starting with precursors that already contain the desired double bond geometry.[8][15]

  • Final Modification and Deprotection: Perform any necessary functional group modifications and remove any protecting groups used during the synthesis.

  • Purification: Purify the final product using column chromatography, followed by HPLC or other high-resolution techniques to ensure high chemical and isotopic purity.[7][13]

  • Characterization: Verify the structure and the position of the ¹³C label using ¹³C-NMR and mass spectrometry.

Mandatory Visualizations

Signaling Pathways of Octadecatetraenoic Acid

Octadecatetraenoic acids and their metabolites are involved in complex signaling pathways, particularly in the context of inflammation. They can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive lipid mediators.[1]

Octadecatetraenoic_Acid_Signaling OTA Octadecatetraenoic Acid (Isotope-Labeled) COX COX Enzymes OTA->COX LOX LOX Enzymes OTA->LOX CYP CYP450 Enzymes OTA->CYP Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes & Lipoxins LOX->Leukotrienes Epoxides Epoxides & Diols CYP->Epoxides Inflammation Modulation of Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Epoxides->Inflammation NFkB NF-κB Pathway Inflammation->NFkB MAPK MAPK Pathway Inflammation->MAPK

Caption: Metabolic pathways of octadecatetraenoic acid.

Experimental Workflow for Synthesis and Analysis

The synthesis and subsequent analysis of stable isotope-labeled octadecatetraenoic acid follow a structured workflow to ensure the desired product quality and accurate experimental outcomes.

Synthesis_Workflow Start Labeled/Unlabeled Starting Materials Synthesis Chemical Synthesis (e.g., Wittig Reaction) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural & Isotopic Characterization (NMR, MS) Purification->Characterization Application Application in Biological Systems Characterization->Application Analysis LC-MS/MS Analysis of Labeled Metabolites Application->Analysis

Caption: Workflow for synthesis and analysis.

Conclusion

The synthesis of stable isotope-labeled octadecatetraenoic acid provides powerful tools for elucidating its metabolic fate and biological functions. The detailed protocols and workflows presented here offer a guide for researchers to produce and utilize these labeled compounds in their studies, ultimately contributing to a better understanding of lipid metabolism and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Octadecatetraenoic Acid in Membrane Fluidity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity is a critical biophysical parameter that influences a vast array of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in drug development and biomedical research. Octadecatetraenoic acid, particularly its naturally fluorescent isomers known as parinaric acid, serves as a powerful tool for assessing membrane fluidity. This document provides detailed application notes and protocols for utilizing octadecatetraenoic acid (parinaric acid) in membrane fluidity assays, with a focus on fluorescence anisotropy techniques.

Parinaric acid (9,11,13,15-octadecatetraenoic acid) is a polyunsaturated fatty acid whose conjugated tetraene system imparts intrinsic fluorescence.[1] This property, combined with its structural similarity to endogenous fatty acids, allows it to readily incorporate into cellular and model membranes with minimal perturbation.[2] The two most commonly used isomers, cis-parinaric acid (c-PnA) and trans-parinaric acid (t-PnA), exhibit distinct fluorescence properties that are highly sensitive to the surrounding lipid environment, making them excellent probes for membrane order and dynamics.[3]

Principle of the Assay: Fluorescence Anisotropy

Fluorescence anisotropy is a technique that measures the rotational mobility of a fluorescent molecule.[4] When a fluorescent probe like parinaric acid is excited with polarized light, the emitted light will also be polarized. The degree of polarization of the emitted light is inversely proportional to the rotational freedom of the probe within the membrane. In a highly fluid, disordered membrane, the probe rotates rapidly, leading to significant depolarization of the emitted light and thus a low anisotropy value. Conversely, in a more rigid, ordered membrane (gel phase), the probe's rotation is restricted, resulting in less depolarization and a higher anisotropy value.[5]

The steady-state fluorescence anisotropy (r) is calculated using the following equation:

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Where:

  • IVV is the fluorescence intensity measured with the excitation and emission polarizers oriented vertically.

  • IVH is the fluorescence intensity measured with the excitation polarizer oriented vertically and the emission polarizer oriented horizontally.

  • G is the instrumental G-factor, which corrects for any bias in the detection system towards horizontally polarized light.[6]

Data Presentation: Influence of Lipid Composition on Parinaric Acid Anisotropy

The fluorescence anisotropy of parinaric acid is exquisitely sensitive to the lipid composition of the membrane. The following table summarizes representative steady-state fluorescence anisotropy (r) values for cis- and trans-parinaric acid in different model lipid vesicles, demonstrating their utility in distinguishing between different membrane phases.

Fluorescent ProbeLipid Vesicle CompositionMembrane PhaseTemperature (°C)Steady-State Anisotropy (r)
cis-Parinaric AcidDipalmitoylphosphatidylcholine (DPPC)Gel25~ 0.30 - 0.34
cis-Parinaric Acid1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)Fluid25~ 0.04 - 0.07
trans-Parinaric AcidDipalmitoylphosphatidylcholine (DPPC)Gel25~ 0.35
trans-Parinaric Acid1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)Fluid25~ 0.14
trans-Parinaric AcidDPPC + 40 mol% CholesterolLiquid-ordered45Increased anisotropy vs. DPPC alone

Note: These values are approximate and can vary depending on the specific experimental conditions, including buffer composition and instrument settings. Data compiled from multiple sources.[7][8][9]

A key distinction between the two isomers is the preference of trans-parinaric acid for the more ordered gel phase over the fluid phase.[3] This characteristic makes t-PnA particularly useful for detecting the presence of small domains of gel-phase lipids within a more fluid membrane.[5]

Experimental Protocols

Protocol 1: Preparation of Parinaric Acid Stock Solution

cis-Parinaric acid is susceptible to oxidation and photodegradation due to its extensive unsaturation.[2] Therefore, proper handling and storage are crucial for obtaining reliable results.

Materials:

  • cis-Parinaric acid (or trans-parinaric acid)

  • Anhydrous ethanol (B145695) (deoxygenated)

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Argon or nitrogen gas

  • Amber glass vial

Procedure:

  • Allow the vial of parinaric acid to warm to room temperature before opening.

  • Under a stream of inert gas (argon or nitrogen), dissolve the parinaric acid in deoxygenated ethanol to a final concentration of 1-3 mM. If desired, a small amount of BHT (e.g., 10 µg/mL) can be added to the ethanol to inhibit oxidation.[2]

  • Store the stock solution at -20°C or lower in a tightly sealed amber vial, protected from light. The solution should be stable for at least six months under these conditions.[2]

  • Before each use, allow the stock solution to warm to room temperature. Any precipitate that may have formed at low temperatures should redissolve. Lack of solubility may indicate oxidative degradation.[2]

Protocol 2: Labeling of Liposomes with Parinaric Acid

This protocol describes the incorporation of parinaric acid into pre-formed lipid vesicles.

Materials:

  • Pre-formed liposomes (e.g., DPPC, POPC, or mixtures) in a suitable buffer (e.g., PBS, Tris-HCl)

  • Parinaric acid stock solution (from Protocol 1)

  • Buffer for dilution

Procedure:

  • Dilute the liposome (B1194612) suspension to the desired final concentration (e.g., 100-200 µM total lipid) in the assay buffer.

  • Add a small volume of the parinaric acid stock solution to the liposome suspension while vortexing gently. The final probe-to-lipid molar ratio should be between 1:200 and 1:500 to avoid artifacts from probe-probe interactions.

  • Incubate the mixture for at least 30 minutes at a temperature above the phase transition temperature (Tm) of the lipids to ensure proper incorporation of the probe into the lipid bilayer. For lipids with a high Tm, a longer incubation time may be necessary.

  • Protect the sample from light during incubation and subsequent measurements.

Protocol 3: Steady-State Fluorescence Anisotropy Measurement

Instrumentation:

  • A fluorometer equipped with polarizers for both the excitation and emission light paths.

  • A thermostatted cuvette holder to maintain a constant sample temperature.

Instrument Settings (Example):

  • Excitation Wavelength: 320 nm (one of the absorption maxima for parinaric acid)[2]

  • Emission Wavelength: 410 nm (the emission maximum)[3]

  • Excitation and Emission Slit Widths: 5-10 nm (adjust to optimize signal-to-noise ratio)

Procedure:

  • Equilibrate the labeled liposome sample to the desired temperature in the thermostatted cuvette holder.

  • G-factor Determination:

    • Set the excitation polarizer to the horizontal position (90°).

    • Measure the fluorescence intensity with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.

    • Calculate the G-factor: G = IHV / IHH.

  • Anisotropy Measurement:

    • Set the excitation polarizer to the vertical position (0°).

    • Measure the fluorescence intensity with the emission polarizer in the vertical (IVV) and horizontal (IVH) positions.

    • Measure the fluorescence intensity of a blank sample (unlabeled liposomes) to correct for background scattering.

  • Calculation:

    • Subtract the blank intensities from the corresponding sample intensities.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula provided in the "Principle of the Assay" section.

Signaling Pathways and Experimental Workflows

The application of octadecatetraenoic acid in membrane fluidity assays is a direct biophysical measurement rather than an analysis of a complex signaling pathway. However, the experimental workflow can be visualized to ensure clarity and reproducibility.

Experimental Workflow for Membrane Fluidity Assay

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_measurement Measurement cluster_analysis Data Analysis prep_probe Prepare Parinaric Acid Stock Solution mix Mix Probe and Liposomes prep_probe->mix prep_liposomes Prepare Liposome Suspension prep_liposomes->mix incubate Incubate mix->incubate equilibrate Equilibrate Sample Temperature incubate->equilibrate measure_g Measure G-factor equilibrate->measure_g measure_anisotropy Measure I_VV and I_VH measure_g->measure_anisotropy calculate Calculate Anisotropy (r) measure_anisotropy->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for membrane fluidity assay using parinaric acid.

Logical Relationships in Data Interpretation

The interpretation of fluorescence anisotropy data involves understanding the relationship between the measured anisotropy value and the physical state of the membrane.

data_interpretation high_anisotropy High Anisotropy (r) restricted_rotation Restricted Probe Rotation high_anisotropy->restricted_rotation indicates low_anisotropy Low Anisotropy (r) free_rotation Free Probe Rotation low_anisotropy->free_rotation indicates ordered_membrane Ordered Membrane (Gel Phase) disordered_membrane Disordered Membrane (Fluid Phase) restricted_rotation->ordered_membrane characteristic of free_rotation->disordered_membrane characteristic of

Caption: Interpretation of fluorescence anisotropy data.

Conclusion

Octadecatetraenoic acid, in the form of its fluorescent isomers cis- and trans-parinaric acid, provides a sensitive and minimally perturbative method for investigating membrane fluidity. By measuring changes in fluorescence anisotropy, researchers can gain valuable insights into the order and dynamics of lipid bilayers. The distinct properties of the cis and trans isomers offer complementary information, with trans-parinaric acid being particularly adept at detecting ordered lipid domains. The protocols and data presented herein provide a foundation for the application of these powerful probes in fundamental membrane biophysics research and in the development of therapeutic agents that target or are influenced by the physical state of cellular membranes.

References

Application Notes and Protocols for Octadecatetraenoenoic Acid Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acid (OTA) is a polyunsaturated fatty acid (PUFA) with an 18-carbon backbone and four double bonds. As a member of the omega-3 or omega-6 family of fatty acids, depending on the isomer, OTA is implicated in a variety of cellular processes.[1][2] These application notes provide a comprehensive guide for the use of octadecatetraenoic acid in cell culture experiments, including detailed protocols for its preparation, cell supplementation, and the assessment of its biological effects. The protocols provided are based on established methods for fatty acid supplementation in cell culture.

Physicochemical Properties and Storage

A clear understanding of the physical and chemical characteristics of octadecatetraenoic acid is essential for its effective use in experimental settings.

PropertyValue
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.4 g/mol [3]
Appearance Varies by isomer (typically an oil or solid)
Storage Conditions Store at -20°C or below, protect from light and oxygen
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[4]

Experimental Protocols

The poor aqueous solubility of long-chain fatty acids like octadecatetraenoic acid necessitates specific preparation methods for cell culture applications. Below are three validated protocols for preparing OTA solutions.

Protocol 1: Preparation of Octadecatetraenoic Acid Stock Solution using DMSO

This is a common method for solubilizing fatty acids for in vitro studies.

Materials:

  • Octadecatetraenoic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out a desired amount of octadecatetraenoic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[4]

    • Gently warm the tube to 37°C and vortex until the fatty acid is completely dissolved.[4]

  • Dilution in Culture Medium:

    • Warm the target cell culture medium to 37°C.

    • Add the octadecatetraenoic acid-DMSO stock solution to the pre-warmed medium to achieve the final desired concentration.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.[4]

    • Vortex the medium immediately after adding the stock solution to ensure proper mixing and minimize precipitation.[4]

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Octadecatetraenoic Acid add_dmso Add DMSO weigh->add_dmso dissolve Warm and Vortex to Dissolve add_dmso->dissolve add_stock Add Stock to Medium dissolve->add_stock Dilute prewarm Pre-warm Culture Medium prewarm->add_stock vortex Vortex Immediately add_stock->vortex

Workflow for preparing Octadecatetraenoic Acid with DMSO.

Protocol 2: Preparation of Octadecatetraenoic Acid Stock Solution using Ethanol

Ethanol is another common solvent for preparing fatty acid stock solutions.

Materials:

  • Octadecatetraenoic acid

  • Ethanol (≥95%), cell culture grade

  • Sterile microcentrifuge tubes

  • Target cell culture medium

Procedure:

  • Prepare a high-concentration stock solution:

    • Dissolve octadecatetraenoic acid in ethanol to create a stock solution (e.g., 100 mM).[4]

    • Warm and vortex to ensure complete dissolution.[4]

  • Dilution in Culture Medium:

    • Follow the same dilution procedure as for the DMSO stock solution, ensuring the final ethanol concentration remains non-toxic to the cells (typically < 0.5%).[4]

Protocol 3: Preparation of Fatty Acid-BSA Conjugates

To improve solubility and mimic physiological transport, fatty acids can be complexed with bovine serum albumin (BSA).

Materials:

  • Octadecatetraenoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol or 0.1 M NaOH

  • Phosphate-Buffered Saline (PBS)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty acid-free BSA in PBS to a desired concentration (e.g., 10% w/v).

    • Stir gently at 37°C until the BSA is completely dissolved.

    • Sterile filter the BSA solution.[4]

  • Prepare the Fatty Acid Salt Solution:

    • Dissolve octadecatetraenoic acid in a small volume of ethanol or by saponification with 0.1 M NaOH with heating (e.g., 70°C) to create a sodium salt solution.[4]

  • Complexation:

    • While stirring, slowly add the fatty acid salt solution to the BSA solution.

    • Incubate at 37°C for at least 30 minutes to allow for complex formation.

  • Final Preparation:

    • The fatty acid-BSA conjugate can be stored at -20°C.

    • For cell treatment, dilute the conjugate in the cell culture medium to the desired final concentration.[4]

cluster_bsa BSA Solution cluster_fa Fatty Acid Salt dissolve_bsa Dissolve BSA in PBS filter_bsa Sterile Filter dissolve_bsa->filter_bsa complex Complex OTA with BSA filter_bsa->complex dissolve_fa Dissolve OTA in Ethanol/NaOH dissolve_fa->complex store Store at -20°C or Dilute complex->store

Workflow for preparing fatty acid-BSA conjugates.

Cell Viability and Cytotoxicity Assays

It is crucial to determine the effect of octadecatetraenoic acid supplementation on cell health.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Octadecatetraenoic acid working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of octadecatetraenoic acid. Include a vehicle control. A suggested concentration range for initial experiments is 10 µM to 300 µM, based on studies with related fatty acids.[5]

  • Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at a wavelength of 570 nm.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Octadecatetraenoic acid working solutions

  • LDH assay kit

Procedure:

  • Follow steps 1-3 from the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.

Potential Signaling Pathways

While the specific signaling pathways activated by octadecatetraenoic acid are not fully elucidated, studies on other polyunsaturated fatty acids suggest potential involvement of the following pathways:

  • NF-κB Signaling: PUFAs can modulate the NF-κB pathway, which is a key regulator of inflammation.[6] This can occur through inhibition of IκBα degradation, preventing the nuclear translocation of NF-κB.[7]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis.[8] Some PUFAs have been shown to modulate MAPK signaling.[9][10]

  • Apoptosis: Polyunsaturated fatty acids can induce apoptosis in various cell types, often through the intrinsic (mitochondrial) pathway involving the regulation of Bcl-2 family proteins and caspase activation.[11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OTA Octadecatetraenoic Acid Receptor Receptor OTA->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway (IκBα, p65) Receptor->NFkB Mitochondria Mitochondria MAPK->Mitochondria Transcription Gene Transcription NFkB->Transcription Mitochondria->Transcription Apoptosis Cell_Response Cell_Response Transcription->Cell_Response Cellular Response (Inflammation, Apoptosis, Proliferation)

Potential signaling pathways modulated by OTA.

Quantitative Data Summary

The following table summarizes quantitative data from studies on octadecatetraenoic acid and related polyunsaturated fatty acids.

Fatty AcidCell Line/SystemConcentrationEffectReference
6,9,12,15-Octadecatetraenoic AcidRat Hepatocytes60-150 µMSaturation of metabolism[5]
13(S)-Hydroxyoctadecadienoic acidMCF-7, MDA-MB-231 (Breast Cancer)Dose-dependentInhibition of cell growth, induction of apoptosis[5]
Docosahexaenoic Acid (DHA)Mouse Thymocytes1 µMSignificant cell death[2]
Docosahexaenoic Acid (DHA)MCF-7 (Breast Cancer)Not specifiedInduces apoptosis[12]
Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA)Jurkat T cellsNot specifiedDiminished PMA- and anti-CD3-induced phosphorylation of ERK1/ERK2[9]

Conclusion

This document provides a framework for the utilization of octadecatetraenoic acid in cell culture. The provided protocols for solubilization and delivery are essential for obtaining reliable and reproducible results. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question. Further investigation into the precise molecular mechanisms and signaling pathways affected by octadecatetraenoic acid will be crucial for understanding its full biological potential.

References

Application Note: Lipidomics Analysis of Octadecatetraenoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecatetraenoic acid (OTA), an 18-carbon polyunsaturated fatty acid (PUFA) with four double bonds, is a key intermediate in lipid metabolism.[1] One of its most biologically significant isomers is Stearidonic Acid (SDA; 6Z, 9Z, 12Z, 15Z), an omega-3 fatty acid that serves as a precursor to longer-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Beyond its role in fatty acid elongation, OTA can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a diverse array of oxidized metabolites, collectively known as oxylipins.[3] These OTA-derived metabolites, including hydroxy-, epoxy-, and oxo-octadecatetraenoates (HOTE, EpOTE, and OxoOTE), are emerging as potent signaling molecules involved in inflammation, oxidative stress, and cellular homeostasis.[3]

Accurate and sensitive quantification of these metabolites is critical for understanding their physiological roles and for discovering biomarkers and therapeutic targets in various diseases. This application note provides a comprehensive protocol for the targeted lipidomics analysis of OTA metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of Octadecatetraenoic Acid

OTA is enzymatically converted into a variety of bioactive lipid mediators. The primary pathways involve the introduction of oxygen by LOX, COX, and CYP450 enzymes, leading to hydroxylated, peroxidated, and epoxidized derivatives, respectively. These initial products can be further metabolized to diols and ketones, each with potentially unique biological activities.

OTA_Metabolism OTA Octadecatetraenoic Acid (OTA, 18:4) LOX LOX OTA->LOX COX COX OTA->COX CYP450 CYP450 OTA->CYP450 HPOTE Hydroperoxy-OTEs (HPOTEs) LOX->HPOTE PG_like Prostaglandin-like Metabolites COX->PG_like EpOTE Epoxy-OTEs (EpOTEs) CYP450->EpOTE HOTE Hydroxy-OTEs (HOTEs) HPOTE->HOTE DiHOTE Dihydroxy-OTEs (DiHOTEs) EpOTE->DiHOTE sEH OxoOTE Oxo-OTEs (OxoOTEs) HOTE->OxoOTE Dehydrogenase

Figure 1: Enzymatic conversion of OTA to oxidized metabolites.

Quantitative Data Summary

The following table presents representative quantitative data for oxidized C18 fatty acid metabolites in biological fluids. These values, based on published data for analogous compounds derived from linoleic acid, serve as a reference for expected concentration ranges and required analytical sensitivity.[4][5][6]

Table 1: Representative Quantitative Data for C18 Oxylipins in Plasma

Metabolite Class Abbreviation Representative Concentration Limit of Quantitation (LOQ)
Hydroxy-octadecatetraenoic Acid HOTE 1 - 50 ng/mL < 0.1 ng/mL
Dihydroxy-octadecatetraenoic Acid DiHOTE 0.5 - 20 ng/mL < 0.1 ng/mL
Oxo-octadecatetraenoic Acid OxoOTE 1 - 30 ng/mL < 0.1 ng/mL
Epoxy-octadecatrienoic Acid* EpOTE 0.1 - 10 ng/mL < 0.05 ng/mL

Note: Epoxides are derived from the trienoic acid precursor.

Experimental Protocols

A robust and reproducible workflow is essential for accurate lipidomics analysis. The process involves initial sample preparation to isolate lipids and remove interferences, followed by sensitive detection using LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample (e.g., 100 µL) s2 2. Add Antioxidant (BHT) & Deuterated Internal Standards s1->s2 s3 3. Protein Precipitation (Cold Acetonitrile/Methanol) s2->s3 s4 4. Lipid Extraction (LLE or SPE) s3->s4 s5 5. Evaporate & Reconstitute in Mobile Phase s4->s5 a1 6. Inject onto C18 Column s5->a1 a2 7. Chromatographic Separation (Gradient Elution) a1->a2 a3 8. ESI-MS/MS Detection (Negative Ion MRM) a2->a3 d1 9. Peak Integration & Calibration a3->d1 d2 10. Absolute Quantification d1->d2

Figure 2: General workflow for OTA metabolite analysis.
Protocol 1: Sample Preparation from Plasma

This protocol describes the extraction of OTA metabolites from plasma. It is critical to include an antioxidant like butylated hydroxytoluene (BHT) in all solvents to prevent auto-oxidation of PUFAs during preparation.[7]

Materials:

  • Plasma samples

  • Deuterated internal standards (e.g., HOTE-d4)

  • Methanol (B129727) (LC-MS grade) with 0.1% BHT

  • Acetonitrile (LC-MS grade) with 0.1% BHT

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Method A: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix and 200 µL of cold methanol containing BHT.[8]

  • Vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE, vortex for 1 minute, then add 200 µL of water to induce phase separation.[8]

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase for analysis.

Method B: Solid-Phase Extraction (SPE)

  • Perform protein precipitation as described in steps 1-2 of the LLE method.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elute the OTA metabolites with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in step 7 of the LLE method.

Protocol 2: LC-MS/MS Analysis

This protocol uses a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.[5][9]

Instrumentation & Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[9][10]

  • Mobile Phase A: Water with 0.1% acetic acid.[9]

  • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% acetic acid.[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 50
10.0 85
12.0 98
14.0 98
14.1 30

| 18.0 | 30 |

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.[4]

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[11]

Table 2: Illustrative LC-MS/MS MRM Parameters for OTA Metabolites

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
OTA (18:4) 275.2 231.2 59.0 -20
9-HOTE 291.2 155.1 113.1 -18
12-HOTE 291.2 195.1 141.1 -18
15-HOTE 291.2 247.2 179.1 -18
9-OxoOTE 289.2 155.1 113.1 -22
12,13-DiHOTE 309.2 197.1 157.1 -20
HOTE-d4 (IS) 295.2 159.1 117.1 -18

Note: These transitions are predictive and require empirical optimization on the specific instrument.[12]

Conclusion

The described lipidomics workflow, combining robust sample preparation with sensitive LC-MS/MS analysis, provides a reliable method for the quantitative analysis of octadecatetraenoic acid metabolites in biological samples. This targeted approach enables researchers to investigate the roles of these novel lipid mediators in health and disease, potentially uncovering new diagnostic biomarkers and therapeutic avenues for professionals in drug development.

References

Application Notes and Protocols for the Structural Elucidation of Octadecatetraenoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecatetraenoic acids (C18:4) are a class of polyunsaturated fatty acids (PUFAs) with eighteen carbon atoms and four double bonds. The isomeric variations, differing in the position and configuration (cis/trans) of these double bonds, give rise to a diverse range of biological activities. Notable isomers include stearidonic acid (SDA), an intermediate in the biosynthesis of long-chain omega-3 fatty acids, and α-parinaric acid, a conjugated fatty acid with cytotoxic properties.[1] The precise structural characterization of these isomers is paramount for understanding their metabolic roles and for the development of potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals, elucidation of the connectivity of atoms, and determination of the stereochemistry of the double bonds within the fatty acid chain. These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural elucidation of octadecatetraenoic acid isomers.

Key Octadecatetraenoic Acid Isomers

Common NameIUPAC NameAbbreviationNatural Sources
Stearidonic Acid (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acidSDA (18:4n-3)Hemp seed oil, blackcurrant seed oil, corn gromwell
α-Parinaric Acid (9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acidMakita tree (Parinari laurina) seeds
Coniferonic Acid (5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acidConifer leaves (e.g., Larix decidua)
Bixin (2E,4E,6E,8E,10E,12E,14E,16Z,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxicosa-2,4,6,8,10,12,14,16,18-nonaenoic acidAnnatto (Bixa orellana) seeds

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the octadecatetraenoic acid sample is of high purity. Purification can be achieved using techniques such as high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the fatty acid. Deuterated chloroform (B151607) (CDCl₃) is commonly used for non-polar compounds like fatty acids. For more polar samples, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) may be suitable.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-20 mg in 0.5-0.7 mL of solvent is recommended to ensure a good signal-to-noise ratio.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in CDCl₃.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (for sensitive samples): For samples prone to oxidation, it is advisable to degas the solvent and sample solution by bubbling an inert gas (e.g., argon or nitrogen) through the solution before sealing the NMR tube.

1D NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 8-16 (can be increased for dilute samples)

      • Relaxation Delay (D1): 1-5 seconds

      • Acquisition Time (AQ): 2-4 seconds

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width (SW): 200-220 ppm

      • Number of Scans (NS): 1024 or higher, depending on the sample concentration.

      • Relaxation Delay (D1): 2-5 seconds

2D NMR Data Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the carbon chain.

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 and F1: 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 2-8 per increment

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): 12-16 ppm

      • Spectral Width (SW) in F1 (¹³C): 160-200 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans (NS): 4-16 per increment

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is essential for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW) in F2 (¹H): 12-16 ppm

      • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 8-32 per increment

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Assignment: Identify the chemical shifts of all peaks in the 1D and 2D spectra. Use the correlation information from COSY, HSQC, and HMBC spectra to assign each proton and carbon signal to its specific position in the molecule.

  • Coupling Constant Analysis (¹H NMR): Measure the coupling constants (J-values) between coupled protons. The magnitude of the J-coupling across a double bond is indicative of its stereochemistry (cis: ~10-12 Hz, trans: ~14-18 Hz).

Data Presentation

¹H NMR Chemical Shift Data of Octadecatetraenoic Acid Isomers (in CDCl₃)
ProtonStearidonic Acid (δ ppm)α-Parinaric Acid (δ ppm)Coniferonic Acid (δ ppm)Bixin (δ ppm)[2]
H-22.35 (t)2.35 (t)2.35 (t)5.88 (d)
H-31.71 (quint)1.63 (m)1.71 (quint)-
Methylene Chain1.30-1.40 (m)1.30-1.40 (m)1.30-1.40 (m)-
Allylic/Bis-allylic2.81-2.86 (m), 2.05-2.15 (m)2.05-2.20 (m)2.81 (t), 2.05-2.15 (m)1.96-2.04 (s)
Olefinic5.30-5.45 (m)5.30-6.40 (m)5.30-5.45 (m)6.28-6.85 (m)
Terminal CH₃0.97 (t)0.98 (t)0.97 (t)3.78 (s, OCH₃)

Note: Chemical shifts are approximate and can vary depending on the specific instrument, solvent, and concentration.

¹³C NMR Chemical Shift Data of Octadecatetraenoic Acid Isomers (in CDCl₃)
CarbonStearidonic Acid (δ ppm)α-Parinaric Acid (δ ppm)Coniferonic Acid (δ ppm)Bixin (δ ppm)
C-1 (COOH)~179~179~179~167
C-2~34~34~34~125
C-3~25~25~25-
Methylene Chain~29~29~29-
Allylic/Bis-allylic~20-26~27-32~20-26~12-20
Olefinic~127-132~125-135~127-132~124-143
Terminal CH₃~14~14~14~51 (OCH₃)

Note: Chemical shifts are approximate and can vary depending on the specific instrument, solvent, and concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Octadecatetraenoic Acid Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment (¹H & ¹³C) Processing->Assignment Correlation 2D Correlation Analysis (Connectivity) Assignment->Correlation Stereochem Stereochemistry Determination (J-coupling) Correlation->Stereochem Structure Final Structure Stereochem->Structure

Caption: General workflow for the structural elucidation of octadecatetraenoic acid using NMR spectroscopy.

metabolic_pathway ALA α-Linolenic Acid (ALA) (18:3, n-3) delta6_desaturase Δ6-Desaturase ALA->delta6_desaturase SDA Stearidonic Acid (SDA) (18:4, n-3) elongase Elongase SDA->elongase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) delta5_desaturase Δ5-Desaturase ETA->delta5_desaturase EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) elongase2 Elongase EPA->elongase2 DPA Docosapentaenoic Acid (DPA) (22:5, n-3) delta4_desaturase Δ4-Desaturase (in peroxisome) DPA->delta4_desaturase DHA Docosahexaenoic Acid (DHA) (22:6, n-3) delta6_desaturase->SDA elongase->ETA delta5_desaturase->EPA elongase2->DPA delta4_desaturase->DHA

Caption: Biosynthesis pathway of long-chain omega-3 fatty acids from α-linolenic acid, highlighting stearidonic acid.

References

Application Notes: Octadecatetraenoic Acid as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] This has led to a significant interest in identifying robust biomarkers for the early detection, prognosis, and monitoring of therapeutic interventions for these conditions.[1] Polyunsaturated fatty acids (PUFAs) are particularly susceptible to oxidation, and their oxidized metabolites are emerging as valuable biomarkers of oxidative stress.[2][3] Octadecatetraenoic acid (18:4), a long-chain PUFA, and its oxidized derivatives are gaining attention as potential indicators of oxidative damage. This document provides detailed application notes and protocols for the utilization of octadecatetraenoic acid as a biomarker for oxidative stress for researchers, scientists, and drug development professionals.

While direct quantitative data for octadecatetraenoic acid in various disease states is still an emerging area of research, the methodologies presented here are based on established analytical techniques for similar polyunsaturated fatty acids and their oxidized products, providing a solid foundation for assay development and validation.

Data Presentation

The following tables summarize key validation parameters for the analysis of polyunsaturated fatty acids using common analytical techniques and present hypothetical, yet representative, quantitative data to illustrate the potential of octadecatetraenoic acid as a biomarker for oxidative stress.

Table 1: Comparison of Validation Parameters for Polyunsaturated Fatty Acid Analysis. (Note: Data is representative of performance for similar polyunsaturated fatty acids due to limited specific validation studies for octadecatetraenoic acid)

Validation ParameterHPLC-UV (Underivatized)GC-MS (as FAME)LC-MS/MS
Linearity (r²)>0.99>0.99>0.995
Limit of Detection (LOD)~0.0005 - 0.004 mg/mL~0.9 - 8.8 ng0.8 nmol/L[4]
Limit of Quantification (LOQ)~0.004 - 0.232 mg/mL[4]~9 - 88 ng[4]1.0 nmol/L[4]
Precision (%RSD)<15%<15%Intra-day: <10%, Inter-day: <15%
Accuracy (% Recovery)85 - 115%90 - 110%90 - 110%[5]

Table 2: Hypothetical Quantitative Data for Octadecatetraenoic Acid in Human Plasma. (Note: These values are for illustrative purposes and should be validated in specific studies.)

CohortNOctadecatetraenoic Acid (ng/mL)Fold Changep-value
Healthy Controls5015.8 ± 3.2--
Cardiovascular Disease5028.5 ± 6.11.8<0.01
Neurodegenerative Disease5024.1 ± 5.51.5<0.05
Healthy Controls + Antioxidant Intervention5018.2 ± 3.91.15>0.05
Cardiovascular Disease + Antioxidant Intervention5022.3 ± 4.81.4<0.05

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of oxidative stress and a typical experimental workflow for the quantification of octadecatetraenoic acid.

G General Oxidative Stress Signaling Pathway cluster_0 Cellular Stressors cluster_1 Cellular Damage cluster_2 Signaling Cascades cluster_3 Cellular Response ROS/RNS ROS/RNS Lipid Peroxidation Lipid Peroxidation ROS/RNS->Lipid Peroxidation DNA Damage DNA Damage ROS/RNS->DNA Damage Protein Oxidation Protein Oxidation ROS/RNS->Protein Oxidation NF-kB Pathway NF-kB Pathway Lipid Peroxidation->NF-kB Pathway MAPK Pathway MAPK Pathway Lipid Peroxidation->MAPK Pathway Nrf2-Keap1 Pathway Nrf2-Keap1 Pathway Lipid Peroxidation->Nrf2-Keap1 Pathway Octadecatetraenoic Acid Octadecatetraenoic Acid Lipid Peroxidation->Octadecatetraenoic Acid generates Inflammation Inflammation NF-kB Pathway->Inflammation Apoptosis Apoptosis MAPK Pathway->Apoptosis Antioxidant Gene Expression Antioxidant Gene Expression Nrf2-Keap1 Pathway->Antioxidant Gene Expression

Caption: Oxidative stress signaling cascade.

G Experimental Workflow for Octadecatetraenoic Acid Quantification Biological Sample (Plasma, Tissue) Biological Sample (Plasma, Tissue) Lipid Extraction Lipid Extraction Biological Sample (Plasma, Tissue)->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) For GC-MS GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Lipid Extraction->GC-MS or LC-MS/MS Analysis For LC-MS/MS (direct) Derivatization (FAMEs)->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Octadecatetraenoic acid quantification workflow.

Experimental Protocols

The following are detailed protocols for the quantification of octadecatetraenoic acid in biological samples. These protocols are based on established methods for fatty acid analysis.[5]

Protocol 1: Sample Preparation and Lipid Extraction (Folch Method Adaptation)

This protocol is suitable for plasma, serum, tissue homogenates, and cell lysates.

Materials and Reagents:

  • Biological sample

  • Chloroform:Methanol (B129727) (2:1, v/v)[6]

  • 0.9% NaCl solution[6]

  • Internal Standard (e.g., deuterated octadecatetraenoic acid)

  • Glass tubes with PTFE-lined screw caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass tube, add 100 µL of the biological sample.

  • Add a known amount of the internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample tube.[5]

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract can then be used for derivatization (Protocol 2) or reconstituted for direct LC-MS/MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Materials and Reagents:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride in methanol (12-14% BF₃-Methanol)[5]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol.

  • Incubate at 60°C for 30 minutes.

  • Cool the tubes to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The FAME extract is now ready for GC-MS analysis.

Protocol 3: GC-MS and LC-MS/MS Analysis

The following are typical instrument parameters. Optimization for the specific instrument used is recommended.

GC-MS Parameters (for FAMEs):

  • GC Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) source, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4]

LC-MS/MS Parameters (for underivatized fatty acids):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[6][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6][7]

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • MS/MS Detector: Electrospray Ionization (ESI) in negative ion mode, with Multiple Reaction Monitoring (MRM) for quantification.

Quantification:

Quantification is achieved by constructing a calibration curve.[5] A series of calibration standards are prepared with known concentrations of octadecatetraenoic acid, and a constant amount of the internal standard is added to each. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of octadecatetraenoic acid in the biological samples is then determined from this calibration curve.[5]

Conclusion

Octadecatetraenoic acid holds promise as a biomarker for oxidative stress. The protocols and information provided in these application notes offer a comprehensive guide for researchers to develop and validate robust methods for its quantification in biological samples. Further studies are warranted to establish the clinical utility of octadecatetraenoic acid in various disease states and to fully elucidate its role in the complex signaling pathways of oxidative stress.

References

Derivatisierung von Octadecatetraensäure für die Gaschromatographie: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Methoden zur Derivatisierung von Octadecatetraensäure (C18:4), einer mehrfach ungesättigten Fettsäure, für die quantitative Analyse mittels Gaschromatographie (GC). Die korrekte Probenvorbereitung und Derivatisierung sind entscheidende Schritte, um die Volatilität zu erhöhen und die Polarität von Fettsäuren zu verringern, was zu einer verbesserten chromatographischen Auflösung und genauen Quantifizierung führt.[1]

Einleitung

Octadecatetraensäure ist eine Fettsäure mit 18 Kohlenstoffatomen und vier Doppelbindungen, die in verschiedenen biologischen Systemen vorkommt. Ihre Analyse ist in Bereichen wie der Stoffwechselforschung, der klinischen Diagnostik und der Arzneimittelentwicklung von Bedeutung. Die direkte GC-Analyse von freien Fettsäuren ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität, die zu schlechter Peakform und ungenauen Ergebnissen führen kann, eine Herausforderung.[1] Die Derivatisierung wandelt die polare Carboxylgruppe in einen weniger polaren und flüchtigeren Ester um, was die Analyse mittels GC erleichtert.

In dieser Schrift werden drei gängige Derivatisierungsmethoden vorgestellt:

  • Fettsäuremethylester (FAME)-Bildung: Eine weit verbreitete Methode, die entweder säure- oder basenkatalysiert durchgeführt werden kann.[2]

  • Silylierung: Die Umsetzung mit Silylierungsreagenzien zur Bildung von Trimethylsilylestern (TMS).[3]

  • Picolinylester-Bildung: Eine Methode, die besonders für die massenspektrometrische (MS)-Detektion nützlich ist, da sie eine strukturelle Charakterisierung ermöglicht.[4][5]

Vergleichende Daten der Derivatisierungsmethoden

Die Wahl der Derivatisierungsmethode hängt von der Probenmatrix, den spezifischen Analysezielen und der verfügbaren instrumentellen Ausstattung ab. Die folgende Tabelle fasst die wichtigsten quantitativen Parameter für die verschiedenen Methoden zusammen.

ParameterFAME (BF₃-Methanol)Silylierung (BSTFA)Picolinylester-Bildung
Reaktionseffizienz > 95%> 98%> 90%
Reaktionszeit 10 - 60 Minuten15 - 60 Minuten45 - 60 Minuten
Reaktionstemperatur 60 - 100°C60 - 70°C45°C
Vorteile Weit verbreitet, robust, geeignet für eine breite Palette von Lipiden.[1]Schnelle Reaktion, milde Bedingungen, geeignet für polare Analyten.[3][6]Informative Massenspektren zur Strukturaufklärung.[4][5]
Nachteile Potenzieller Abbau von mehrfach ungesättigten Fettsäuren bei aggressiven Bedingungen.Feuchtigkeitsempfindlich, Derivate können instabil sein.[7]Komplexere Prozedur, Reagenzien können teurer sein.
Typische Nachweisgrenze (GC-MS) µg/L - ng/L Bereich[8]ng/mL BereichVergleichbar mit FAMEs, aber mit besserer struktureller Information.

Experimentelle Protokolle

Hier werden detaillierte Protokolle für die am häufigsten verwendete Methode, die säurekatalysierte FAME-Bildung, sowie für die Silylierung und die Picolinylester-Bildung bereitgestellt.

Protokoll 1: Säurekatalysierte Bildung von Fettsäuremethylestern (FAME) mit Bortrifluorid-Methanol

Diese Methode ist eine der effektivsten zur Veresterung einer Vielzahl von Fettsäuren.[1][2]

Materialien:

  • Probe, die Octadecatetraensäure enthält (z.B. extrahierte Lipide)

  • Bortrifluorid-Methanol-Lösung (12-14% BF₃ in Methanol)

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße mit Schraubverschluss und PTFE-Dichtung

  • Heizblock oder Wasserbad

  • Zentrifuge

  • Stickstoff-Evaporator

Durchführung:

  • Probenvorbereitung: Eine bekannte Menge der Lipidprobe (1-10 mg) in ein Reaktionsgefäß geben.

  • Verseifung (optional, für gebundene Fettsäuren): 0,5 M NaOH in Methanol zugeben und für 5-10 Minuten bei 60°C erhitzen, um die Fettsäuren von Glycerolipiden freizusetzen.

  • Veresterung: Nach dem Abkühlen 1-2 mL BF₃-Methanol-Lösung zugeben. Das Gefäß fest verschließen und für 10 Minuten bei 100°C erhitzen.[1]

  • Extraktion: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. 1 mL Hexan und 1 mL gesättigte NaCl-Lösung zugeben. Kräftig für 30 Sekunden schütteln.[1]

  • Phasentrennung: Zur Beschleunigung der Phasentrennung für 5 Minuten bei 1000 x g zentrifugieren.

  • Sammlung der FAMEs: Die obere Hexan-Phase, die die FAMEs enthält, vorsichtig in ein sauberes Gefäß überführen.

  • Trocknung: Eine kleine Menge wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.

  • Analyse: Die FAME-Lösung ist nun bereit für die Injektion in den Gaschromatographen.

Protokoll 2: Silylierung mit BSTFA

Die Silylierung ist eine schnelle und milde Methode zur Derivatisierung von polaren funktionellen Gruppen.[3]

Materialien:

  • Getrockneter Probenextrakt, der Octadecatetraensäure enthält

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder ein anderes aprotisches Lösungsmittel (z.B. Acetonitril)

  • Reaktionsgefäße mit Schraubverschluss und PTFE-Dichtung

  • Heizblock

Durchführung:

  • Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt vollständig trocken ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[7]

  • Reaktion: Dem trockenen Extrakt 100 µL BSTFA + 1% TMCS und 50 µL Pyridin zugeben.

  • Inkubation: Das Gefäß fest verschließen und für 45 Minuten bei 70°C erhitzen.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe bereit für die GC-MS-Analyse.

Protokoll 3: Bildung von Picolinylestern

Diese Methode ist ideal für die Strukturaufklärung mittels GC-MS.[5]

Materialien:

  • Probe, die Octadecatetraensäure enthält

  • Thionylchlorid

  • 3-Pyridylcarbinol (3-Hydroxymethylpyridin)

  • Trockenes Tetrahydrofuran (THF)

  • Kalium-tert-butoxid

  • Dichlormethan

  • Hexan

  • Wasser

Durchführung:

  • Aktivierung der Fettsäure: Die Fettsäure wird zunächst mit Thionylchlorid in das Säurechlorid umgewandelt.

  • Veresterung: Das Säurechlorid wird dann mit 3-Pyridylcarbinol zum Picolinylester umgesetzt.[5]

  • Alternative Ein-Schritt-Methode:

    • Lösen Sie Kalium-tert-butoxid (ca. 5 mg) in trockenem THF (50 µL).

    • Fügen Sie 100 µL 3-Pyridylcarbinol hinzu.

    • Geben Sie die Fettsäure (ca. 5 mg in 1 mL trockenem Dichlormethan) hinzu.

    • Erhitzen Sie die Mischung für 45 Minuten bei 45°C.

  • Extraktion: Nach dem Abkühlen 2 mL Wasser und 4 mL Hexan zugeben. Kräftig schütteln.

  • Sammlung der Derivate: Die obere Hexan-Phase, die die Picolinylester enthält, in ein sauberes Gefäß überführen.

  • Analyse: Die Lösung ist nun bereit für die GC-MS-Analyse.

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen relevanten biologischen Signalweg.

G Experimenteller Arbeitsablauf der FAME-Derivatisierung cluster_0 Probenvorbereitung cluster_1 Derivatisierung cluster_2 Extraktion & Aufreinigung A Lipidextraktion aus der Probe B Verseifung (optional) A->B C Zugabe von BF3-Methanol B->C D Erhitzen (100°C) C->D E Extraktion mit Hexan D->E F Phasentrennung E->F G Trocknung über Na2SO4 F->G H GC-Analyse G->H

Abbildung 1: Arbeitsablauf der säurekatalysierten FAME-Derivatisierung.

G Vereinfachter Stoffwechselweg von mehrfach ungesättigten Fettsäuren Membran Membranphospholipide PLA2 Phospholipase A2 Membran->PLA2 Freisetzung PUFA Octadecatetraensäure (und andere PUFAs) PLA2->PUFA COX Cyclooxygenase (COX) PUFA->COX LOX Lipoxygenase (LOX) PUFA->LOX PGs Prostaglandine COX->PGs Metabolismus LTs Leukotriene LOX->LTs Metabolismus

Abbildung 2: Vereinfachter Stoffwechselweg von PUFAs wie Octadecatetraensäure.

Schlussfolgerung

Die Derivatisierung ist ein unerlässlicher Schritt für die zuverlässige quantitative Analyse von Octadecatetraensäure mittels Gaschromatographie. Die Wahl der Methode sollte sorgfältig auf der Grundlage der spezifischen Anforderungen der Analyse getroffen werden. Die säurekatalysierte FAME-Bildung ist eine robuste und weit verbreitete Methode für die allgemeine Quantifizierung. Die Silylierung bietet eine schnelle und milde Alternative, während die Picolinylester-Bildung unschätzbare strukturelle Informationen bei der Kopplung mit Massenspektrometrie liefert. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher zur Implementierung dieser Techniken in ihren Arbeitsabläufen.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of octadecatetraenoic acid during storage and experimentation. Adhering to these protocols is critical for ensuring sample integrity and obtaining reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is octadecatetraenoic acid and why is it so prone to oxidation?

Octadecatetraenoic acid is a polyunsaturated fatty acid (PUFA) with an 18-carbon chain containing four double bonds.[1][2] The presence of these multiple double bonds, particularly the methylene (B1212753) groups located between them, makes the molecule highly susceptible to oxidation.[3] This process, known as lipid peroxidation, can be initiated by factors like oxygen, light, and heat, leading to the formation of degradation products that can compromise experimental outcomes.[3][4][5]

Q2: What are the primary factors that cause the degradation of octadecatetraenoic acid?

The degradation of octadecatetraenoic acid is primarily caused by exposure to several environmental factors:

  • Oxygen: Atmospheric oxygen is a key reactant in the auto-oxidation process.[6]

  • Light: Exposure to light, especially UV light, can trigger and accelerate photo-oxidation.[6][7][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][9] Storage at room temperature or even 4°C for extended periods can lead to significant degradation.[9]

  • Metal Ions: Trace metal ions can act as catalysts for lipid peroxidation.[6]

Q3: What are the ideal long-term storage conditions for octadecatetraenoic acid?

To ensure maximum stability and prevent oxidative degradation during long-term storage, the following conditions are strongly recommended.

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes molecular motion and dramatically slows the rate of chemical reactions, including oxidation.[6][9][10][11] Stability for at least two years can be expected at -20°C.[6][9]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Displaces oxygen, which is a primary reactant in the auto-oxidation process.[6][12]
Light Protect from light (use amber or opaque vials)Prevents photo-oxidation, a major degradation pathway.[6][7][8]
Form In a suitable organic solvent (e.g., ethanol)Storing as a solution is preferred over a dry powder, which can be hygroscopic and unstable.[6][9][10]

Q4: Should I store octadecatetraenoic acid as a solid or in a solution?

It is highly recommended to store octadecatetraenoic acid dissolved in a suitable organic solvent, such as ethanol.[6][9] As a solid or dry powder, polyunsaturated fatty acids can be hygroscopic, absorbing moisture from the air, which can promote hydrolysis and oxidation.[10]

Q5: What type of container is best for storing solutions of octadecatetraenoic acid?

For storing solutions, use high-quality glass vials with Teflon-lined caps.[9][10] This type of container minimizes the risk of solvent evaporation and prevents the leaching of impurities that can occur with plastic containers.[10] To protect against photodegradation, always use amber-colored vials or wrap clear vials in aluminum foil.[6][8]

Q6: Can I use antioxidants to improve stability? If so, which ones are recommended?

Yes, adding antioxidants can significantly inhibit the oxidation of polyunsaturated fatty acids.[3][13] The choice of antioxidant may depend on the specific application or experimental system.

Antioxidant TypeExamplesMechanism of Action
Natural (Lipophilic) Tocopherols (Vitamin E), Rosemary Extract (Carnosic Acid)Chain-breaking antioxidants that scavenge lipid peroxyl radicals.[4][14]
Synthetic BHT (Butylated Hydroxytoluene), BHA (Butylated Hydroxyanisole), TBHQ (tert-Butylhydroquinone)Highly effective at inhibiting the formation of primary and secondary oxidation products.[13][15][16]
Synergistic Agents Ascorbyl Palmitate, LecithinOften used in combination with primary antioxidants to enhance their protective effects.[14]
Metal Chelators EDTA, Citric Acid derivatives, LecithinBind trace metal ions (e.g., iron, copper) that can catalyze oxidation reactions.[5][14]

Q7: How should I handle octadecatetraenoic acid when preparing for an experiment?

Proper handling during experimental setup is crucial to maintain the integrity of the compound.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, prepare single-use aliquots of your stock solution.[9][17]

  • Equilibrate Properly: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation from forming inside the vial.[18]

  • Minimize Exposure: Minimize the time the solution is exposed to room temperature, oxygen, and light.[9][19]

  • Use Fresh Solutions: Whenever possible, prepare fresh working solutions for your experiments on the day of use.[6][9]

Troubleshooting Guide

Problem: My experimental results are inconsistent, or I suspect my sample has degraded.

Inconsistent or weaker-than-expected biological activity is a common sign of compound degradation.[17][20] Use the following workflow to identify the potential source of the issue.

start Inconsistent or Weak Experimental Results storage 1. Review Storage Conditions start->storage storage_check Temp > -20°C? Exposed to Light/Air? storage->storage_check   storage_action ACTION: Acquire new, verified compound. Store at <= -20°C under inert gas, protected from light. storage_check->storage_action Yes handling 2. Review Handling Procedures storage_check->handling No handling_check Repeated Freeze-Thaw Cycles? Prolonged time at Room Temp? Using old working solutions? handling->handling_check handling_action ACTION: Use fresh single-use aliquots. Minimize time outside of freezer. Prepare fresh solutions daily. handling_check->handling_action Yes analytical 3. Confirm Degradation Analytically handling_check->analytical No analytical_method Use HPLC or LC-MS to compare suspected sample to a fresh or certified standard. analytical->analytical_method

Figure 1. Logical workflow for troubleshooting inconsistent experimental results.

Problem: I'm observing a poor or no signal for octadecatetraenoic acid in my LC-MS analysis. What are the possible causes?

Several factors could be responsible for a poor signal:

  • Degradation: The most likely cause is that the compound has oxidized due to improper storage or handling.[9]

  • Incomplete Solubilization: Ensure the compound is fully dissolved in the solvent. Gentle vortexing or brief sonication may be necessary.[9]

  • Adsorption: Fatty acids can adsorb to plastic surfaces.[9] Use glass or silanized glass inserts for your autosampler vials and minimize the use of plastic labware.

  • Instrumental Issues: Check for common LC-MS system issues, such as ion source contamination or incorrect method parameters.[9]

Problem: My solution of octadecatetraenoic acid appears cloudy or has precipitated after thawing. Is it still usable?

Precipitation can occur if the compound comes out of solution at low temperatures, especially if the concentration is high.[17] Before use, ensure the vial has fully equilibrated to room temperature and vortex thoroughly to redissolve the precipitate.[17] If the precipitate remains, gentle warming in a 37°C water bath may help.[17] However, if the solution remains cloudy, it may indicate degradation or contamination, and it is safer to discard it and use a fresh aliquot.

Experimental Protocols

Protocol 1: Workflow for Optimal Storage and Handling

This workflow visualizes the best practices from receiving the compound to its use in an experiment.

cluster_prep Preparation & Long-Term Storage cluster_use Experimental Use receive 1. Receive Compound (Solid or in Solution) dissolve 2. Dissolve in Anhydrous Ethanol (if received as solid) receive->dissolve aliquot 3. Aliquot into Single-Use Amber Glass Vials dissolve->aliquot purge 4. Purge Headspace with Inert Gas (Ar or N₂) aliquot->purge store 5. Store at -20°C to -80°C, Protected from Light purge->store thaw 6. Retrieve Single Aliquot & Equilibrate to Room Temp store->thaw vortex 7. Vortex Gently to Ensure Homogeneity thaw->vortex use 8. Prepare Working Solution & Use Immediately vortex->use

References

Technical Support Center: Stability of Octadecatetraenoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of octadecatetraenoic acid (OTA) in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing OTA stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of octadecatetraenoic acid in aqueous solutions?

A1: Octadecatetraenoic acid, a polyunsaturated fatty acid (PUFA), is susceptible to degradation through several mechanisms, primarily:

  • Oxidation: This is the most significant degradation pathway. The multiple double bonds in the OTA molecule are highly susceptible to attack by reactive oxygen species (ROS). This process, known as lipid peroxidation, can be initiated by factors such as heat, light (especially UV), and the presence of metal ions (e.g., Fe²⁺, Cu²⁺).

  • Hydrolysis: While less prominent than oxidation for the fatty acid itself, ester-linked derivatives of OTA can be susceptible to hydrolysis, especially at acidic or alkaline pH.

  • Isomerization: The cis/trans configuration of the double bonds can change when exposed to energy sources like heat and light, potentially altering the biological activity of the molecule.

Q2: How can I prepare a stable aqueous solution of octadecatetraenoic acid for my experiments?

A2: Due to its lipophilic nature, octadecatetraenoic acid has poor solubility in water. To prepare a stable aqueous solution, it is crucial to use a suitable co-solvent and take precautions to prevent degradation. A common method involves dissolving OTA in an organic solvent first, followed by dilution in an aqueous buffer.

  • Solubilization: Initially, dissolve the OTA in a minimal amount of an organic solvent such as ethanol (B145695), DMSO, or a mixture of chloroform (B151607) and methanol.[1][2] Gentle warming and vortexing can aid dissolution.[2]

  • Dispersion in Aqueous Media: The OTA-organic solvent stock can then be added dropwise to the desired aqueous buffer, preferably containing a carrier molecule like fatty acid-free bovine serum albumin (BSA), which can help to solubilize the fatty acid and improve its stability.[2]

  • Protection from Degradation: Throughout the preparation process, it is critical to protect the solution from light and oxygen. Use amber vials, work under an inert gas (like nitrogen or argon) if possible, and use deoxygenated buffers.

Q3: What are the optimal storage conditions for octadecatetraenoic acid solutions?

A3: To ensure long-term stability, stock solutions of octadecatetraenoic acid in organic solvents should be stored at -20°C or -80°C under an inert atmosphere. Aqueous working solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and used within a short period. Avoid repeated freeze-thaw cycles.

Q4: What are some effective methods to improve the stability of octadecatetraenoic acid in my aqueous formulation?

A4: Several strategies can be employed to enhance the stability of OTA in aqueous solutions:

  • Antioxidants: The addition of antioxidants is a primary method to prevent oxidation. Common choices include:

    • Chain-breaking antioxidants: Such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).

    • Synergistic antioxidants: Ascorbic acid (Vitamin C) and its derivatives can regenerate primary antioxidants.

  • Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.

  • pH Control: Maintaining an optimal pH is crucial. While specific data for OTA is limited, for many fatty acids, a slightly acidic to neutral pH is often preferred to minimize hydrolysis and certain oxidative reactions.

  • Microencapsulation: Encapsulating OTA in protective matrices like liposomes or polymeric nanoparticles can shield it from pro-oxidative environmental factors.

  • Emulsifiers: For formulations where OTA is in an oil phase dispersed in water, emulsifiers can create a stable emulsion and may offer some protection against oxidation at the oil-water interface.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid degradation of OTA in solution, confirmed by analytical methods (e.g., HPLC, GC-MS). 1. Oxidation: Exposure to oxygen, light, or heat. Presence of catalytic metal ions. 2. Inappropriate pH: The pH of the buffer may be promoting degradation. 3. Solvent Effects: The chosen co-solvent may be impure or contributing to degradation.1. Prepare solutions using deoxygenated buffers. Handle solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials or wrapped in foil to protect from light. Avoid high temperatures during preparation and storage. Add a chelating agent like EDTA to sequester metal ions. 2. Evaluate the stability of OTA at different pH values to determine the optimal range for your specific application. 3. Use high-purity, HPLC-grade solvents.
Precipitation of OTA from aqueous solution. 1. Poor Solubility: The concentration of OTA exceeds its solubility limit in the aqueous medium. 2. Temperature Effects: A decrease in temperature can reduce solubility.1. Decrease the final concentration of OTA. Increase the concentration of the carrier molecule (e.g., BSA). Optimize the co-solvent to aqueous buffer ratio. 2. Prepare and use the solution at a consistent temperature. If precipitation occurs upon cooling, gently warm and vortex the solution before use.
Inconsistent experimental results. 1. Degradation of OTA stock solution: The stock solution may have degraded over time. 2. Variability in solution preparation: Inconsistent preparation methods can lead to different effective concentrations of stable OTA.1. Prepare fresh stock solutions regularly. Store stock solutions appropriately (at -20°C or -80°C under inert gas). 2. Follow a standardized, detailed protocol for solution preparation for every experiment.
Appearance of unknown peaks in chromatograms during analysis. 1. Degradation Products: New peaks may correspond to oxidation or hydrolysis products of OTA. 2. Contamination: Impurities from solvents, reagents, or labware.1. Compare chromatograms of fresh and aged solutions to identify degradation peaks. Use mass spectrometry (MS) to identify the mass of the unknown peaks, which can help in their identification. 2. Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank (solvent and buffer without OTA) to check for background contamination.

Data Presentation: Factors Influencing Octadecatetraenoic Acid Stability

The following tables summarize the expected influence of various factors on the stability of octadecatetraenoic acid in aqueous solutions, based on general knowledge of polyunsaturated fatty acids. Note: Specific quantitative data for octadecatetraenoic acid is limited in the literature; therefore, these tables provide a qualitative and comparative framework.

Table 1: Effect of Storage Conditions on the Stability of Octadecatetraenoic Acid in Aqueous Solution (Illustrative)

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
125°C (Room Temperature)Ambient LightAirPoor
24°C (Refrigerated)DarkAirModerate
3-20°C (Frozen)DarkAirGood
4-80°C (Deep Freeze)DarkInert Gas (e.g., Argon)Excellent

Table 2: Relative Effectiveness of Different Stabilization Strategies (Illustrative)

Stabilization StrategyMechanism of ActionExpected Improvement in Stability
Antioxidant (e.g., BHT) Scavenges free radicals, inhibiting the propagation of oxidation.Significant
Chelating Agent (e.g., EDTA) Sequesters metal ions that catalyze oxidative reactions.Moderate to Significant
pH Control (Optimized) Minimizes pH-dependent degradation pathways.Moderate
Inert Atmosphere Reduces the availability of oxygen, a key reactant in oxidation.Significant
Light Protection Prevents photo-oxidation.Significant
Microencapsulation Provides a physical barrier against environmental stressors.High

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of Octadecatetraenoic Acid

Materials:

  • Octadecatetraenoic acid (high purity)

  • Ethanol (200 proof, HPLC grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Butylated hydroxytoluene (BHT)

  • EDTA

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Argon or nitrogen gas

Procedure:

  • Prepare Stock Solution:

    • In a sterile amber vial, dissolve octadecatetraenoic acid in ethanol to a final concentration of 100 mM.

    • Add BHT to the ethanol stock to a final concentration of 0.01% (w/v) to inhibit auto-oxidation.

    • Blanket the vial with argon or nitrogen, seal tightly, and store at -80°C.

  • Prepare BSA-Containing Buffer:

    • Dissolve fatty acid-free BSA in deoxygenated PBS to a final concentration of 10% (w/v).

    • Add EDTA to a final concentration of 1 mM.

    • Sterile filter the solution using a 0.22 µm filter.

  • Prepare Working Solution:

    • Warm the BSA-containing buffer to 37°C.

    • While gently vortexing the BSA buffer, add the octadecatetraenoic acid stock solution dropwise to achieve the desired final concentration (e.g., 100 µM).

    • Incubate the solution at 37°C for 15-30 minutes with gentle agitation to allow for complexation of the fatty acid with BSA.

    • Use the solution immediately for experiments.

Protocol 2: Forced Degradation Study of Octadecatetraenoic Acid

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Stress Conditions:

  • Acid Hydrolysis: To a solution of OTA, add 0.1 M HCl and incubate at 60°C for 2-4 hours.

  • Base Hydrolysis: To a solution of OTA, add 0.1 M NaOH and incubate at room temperature for 1-2 hours.

  • Oxidation: To a solution of OTA, add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2-4 hours.

  • Thermal Degradation: Store a solid sample or a solution of OTA at 70°C for 24-48 hours.

  • Photodegradation: Expose a solution of OTA in a quartz cuvette to a light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

Protocol 3: HPLC-UV Method for Quantification of Octadecatetraenoic Acid

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
03070
200100
250100
263070
303070

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a wavelength appropriate for the specific isomer of OTA)

  • Injection Volume: 10 µL

Mandatory Visualizations

degradation_pathway cluster_initiators Initiators OTA Octadecatetraenoic Acid (OTA) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) OTA->Lipid_Peroxyl_Radical Propagation Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Secondary_Products Secondary Oxidation Products (e.g., Aldehydes) Lipid_Hydroperoxide->Secondary_Products Decomposition Heat Heat Heat->OTA Initiation Light Light (UV) Light->OTA Initiation Metal_Ions Metal Ions (Fe²⁺) Metal_Ions->OTA Initiation

Caption: Oxidative degradation pathway of Octadecatetraenoic Acid.

experimental_workflow start Start: Prepare OTA Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidant) start->stress sampling Sample at Time Points (t₀, t₁, t₂...) stress->sampling analysis Analyze Samples (e.g., HPLC-UV) sampling->analysis data Quantify OTA and Degradants analysis->data kinetics Determine Degradation Kinetics data->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for an Octadecatetraenoic Acid stability study.

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic separation of fatty acid isomers.

Gas Chromatography (GC) Troubleshooting Guide

Poor separation of fatty acid isomers in Gas Chromatography (GC), particularly when analyzing them as Fatty Acid Methyl Esters (FAMEs), is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.

FAQ 1: My FAME isomers are co-eluting or showing poor resolution. What are the primary causes and solutions?

Co-elution of FAME isomers often stems from suboptimal column selection or an inadequate temperature program.

Initial Steps:

  • Confirm Complete Derivatization: Incomplete conversion of fatty acids to FAMEs can lead to peak tailing and overlap.[1] Ensure your derivatization protocol is optimized and has gone to completion.[1][2]

  • System Check: Run a blank solvent injection to rule out system contamination as a source of interfering peaks.[1]

Troubleshooting Workflow for Poor GC Separation

start Poor FAME Isomer Separation check_derivatization Is derivatization complete? start->check_derivatization optimize_derivatization Optimize derivatization protocol check_derivatization->optimize_derivatization No column_selection Review GC Column Selection check_derivatization->column_selection Yes optimize_derivatization->column_selection wrong_column Using non-polar or low-polarity column? column_selection->wrong_column switch_column Switch to a highly polar cyanopropyl column (e.g., HP-88, SP-2560) wrong_column->switch_column Yes optimize_temp Optimize Temperature Program wrong_column->optimize_temp No switch_column->optimize_temp temp_adjustments Lower initial temperature Reduce ramp rate Incorporate isothermal holds optimize_temp->temp_adjustments check_injection Review Injection Parameters temp_adjustments->check_injection injector_temp Injector temperature too low? check_injection->injector_temp increase_injector_temp Increase injector temperature (e.g., 250 °C) injector_temp->increase_injector_temp Yes resolution_ok Resolution Improved injector_temp->resolution_ok No increase_injector_temp->resolution_ok start Poor Isomer Separation in HPLC check_peak_purity Confirm Co-elution (DAD or MS) start->check_peak_purity optimize_mobile_phase Optimize Mobile Phase check_peak_purity->optimize_mobile_phase Confirmed mobile_phase_options Change organic solvent (ACN vs. MeOH) Adjust water content Add acid (for free FAs) Implement a shallow gradient optimize_mobile_phase->mobile_phase_options column_selection Review Column Selection mobile_phase_options->column_selection column_options Consider Ag+-HPLC for complex isomers Try a different stationary phase (e.g., Cholester) column_selection->column_options adjust_conditions Adjust Operating Conditions column_options->adjust_conditions conditions_options Lower column temperature Reduce flow rate adjust_conditions->conditions_options derivatization Consider Derivatization conditions_options->derivatization derivatization_benefits Improves peak shape Enhances detection (UV/Fluorescence) derivatization->derivatization_benefits resolution_ok Resolution Improved derivatization_benefits->resolution_ok

References

Technical Support Center: Octadecatetraenoic Acid Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the detection of octadecatetraenoic acid (18:4).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for octadecatetraenoic acid analysis?

A1: For liquid chromatography-mass spectrometry (LC-MS) analysis, Electrospray Ionization (ESI) is the most common and recommended technique for fatty acids like octadecatetraenoic acid.[1] ESI is well-suited for polar compounds and ionizes them directly from the mobile phase, which simplifies the process.[2][3] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar molecules, but ESI generally provides better sensitivity for this class of compounds.[4][5]

Q2: Should I use negative or positive ion mode for detection?

A2: Negative ion mode is highly recommended. Octadecatetraenoic acid, being a carboxylic acid, readily loses a proton to form a deprotonated molecule, [M-H]⁻. ESI in negative ion mode is the standard approach for sensitive and selective detection of free fatty acids.[1]

Q3: Is derivatization required for LC-MS/MS analysis of octadecatetraenoic acid?

A3: No, derivatization is generally not required for LC-MS/MS analysis. This is a significant advantage over Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires a derivatization step (e.g., methylation) to make the fatty acids volatile.[1] The ability to analyze the compound in its native form simplifies sample preparation and reduces potential analytical variability.[1]

Q4: What are the benefits of using Multiple Reaction Monitoring (MRM) for quantification?

A4: Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan type that offers high selectivity and sensitivity.[1] It works by isolating a specific precursor ion (the deprotonated octadecatetraenoic acid) and then detecting a specific fragment ion (product ion) that is characteristic of the precursor. This two-stage filtering process significantly reduces background noise and matrix interference, making it ideal for accurate quantification in complex biological samples.[6][7]

Q5: What are the most common sample preparation techniques?

A5: The most common techniques involve extracting the octadecatetraenoic acid from the sample matrix. Liquid-liquid extraction (LLE) using an organic solvent system like chloroform/methanol is a widely used method.[1] Solid-phase extraction (SPE) is another effective technique for cleaning up samples and concentrating the analyte before analysis.[8] The choice of method depends on the complexity of the sample matrix.

Troubleshooting Guide

Problem: I am not seeing any signal or a very weak signal for my analyte.

  • Potential Cause 1: Incorrect MS Source Settings.

    • Solution: Confirm that the mass spectrometer is operating in negative ion mode . Ensure the ESI probe position is correctly adjusted relative to the instrument's orifice (e.g., 2-3 mm).[9] Verify that source parameters like capillary voltage, nebulizer pressure, and drying gas temperature are appropriate and stable.[9][10]

  • Potential Cause 2: Inefficient Sample Extraction.

    • Solution: Review your sample preparation protocol. Ensure the pH of the sample is adjusted to facilitate the extraction of the acidic analyte. Verify the efficiency of your liquid-liquid or solid-phase extraction method. Poor recovery during this stage is a common cause of low signal.[8]

  • Potential Cause 3: Analyte Degradation.

    • Solution: Polyunsaturated fatty acids can be prone to oxidation. Prepare fresh samples and standards. Avoid prolonged exposure to light and heat. If necessary, add an antioxidant like BHT during sample preparation.

  • Potential Cause 4: Ion Suppression/Matrix Effects.

    • Solution: Complex biological matrices can co-elute with the analyte and suppress its ionization. Improve sample cleanup using SPE or dilute the sample. Modifying the chromatographic gradient to better separate the analyte from interfering compounds can also resolve the issue.[9]

Problem: I'm observing poor chromatographic peak shape (e.g., fronting, tailing, or split peaks).

  • Potential Cause 1: Incompatible Injection Solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

  • Potential Cause 2: Column Contamination or Overload.

    • Solution: If the column is contaminated, flush it with a strong solvent.[11] If you suspect overload, reduce the concentration or volume of the injected sample.[11] Poor peak shape can also indicate that the column is degrading and may need to be replaced.[12]

  • Potential Cause 3: Extra-Column Volume.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected with no dead volume.[11]

Problem: My retention time is shifting between injections.

  • Potential Cause 1: Mobile Phase Inconsistency.

    • Solution: Prepare fresh mobile phases daily. Ensure the mobile phase components are thoroughly mixed and degassed. Inconsistent mobile phase composition is a primary cause of retention time shifts.[12]

  • Potential Cause 2: Unstable Column Temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.[12]

  • Potential Cause 3: LC Pump or System Leak.

    • Solution: Check the LC system for any leaks, particularly around fittings and pump seals. An unstable flow rate due to a leak or pump malfunction will cause retention times to drift.[9][11]

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction from Plasma

This protocol is adapted from established methods for fatty acid analysis.[1]

  • Sample Aliquoting: To 100 µL of a plasma sample in a glass tube, add an appropriate internal standard (e.g., a deuterated analog like C18:4-d4).

  • Protein Precipitation & Extraction: Add 2 mL of a chloroform/methanol (2:1, v/v) solution.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Phase Separation: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water/acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis

This method provides a starting point for optimizing the detection of octadecatetraenoic acid.

ParameterRecommended Setting
LC Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 20% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Ionization Mode ESI Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage -3500 V
Drying Gas Temp 300 °C
Nebulizer Pressure 35 psi

Table 1: Recommended starting parameters for LC-MS/MS analysis.

Quantitative Data: MRM Transitions

The following table provides suggested MRM transitions for octadecatetraenoic acid (Molecular Formula: C₁₈H₂₈O₂, Exact Mass: 276.2089). These should be optimized on your specific instrument.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Role
Octadecatetraenoic Acid275.2231.215-25Quantifier
Octadecatetraenoic Acid275.259.020-30Qualifier

Note: The product ion at m/z 231.2 corresponds to the loss of CO₂ (44 Da). The product ion at m/z 59.0 is a common fragment for certain fatty acids.

Table 2: Proposed MRM transitions for octadecatetraenoic acid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_process Data Processing Sample Biological Sample (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon LC LC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification Integration->Quant

Caption: LC-MS/MS workflow for octadecatetraenoic acid analysis.

troubleshooting_logic Start Problem: Low or No Signal CheckMS Check MS Settings? (Polarity, Source) Start->CheckMS CheckSample Review Sample Prep? (Extraction, Degradation) CheckMS->CheckSample Correct Sol_MS Solution: Set to ESI-, Optimize Source CheckMS->Sol_MS Incorrect CheckLC Verify LC System? (Leaks, Flow Rate) CheckSample->CheckLC OK Sol_Sample Solution: Optimize Extraction, Use Fresh Samples CheckSample->Sol_Sample Problem Found CheckMatrix Investigate Matrix Effects? CheckLC->CheckMatrix OK Sol_LC Solution: Fix Leaks, Confirm Flow CheckLC->Sol_LC Problem Found Sol_Matrix Solution: Improve Cleanup, Dilute Sample CheckMatrix->Sol_Matrix Yes

Caption: Troubleshooting logic for low or no signal issues.

References

Technical Support Center: Quantifying Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of polyunsaturated fatty acids (PUFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during PUFA analysis.

Issue 1: Low or Inconsistent PUFA Recovery During Sample Preparation

Question: I am experiencing low and variable recovery of PUFAs from my biological samples. What are the potential causes and how can I troubleshoot this?

Answer:

Low and inconsistent PUFA recovery is a frequent challenge, often stemming from the sample preparation stage. The primary culprits are inefficient extraction and degradation of these sensitive molecules.

Potential Causes:

  • Incomplete Lipid Extraction: The chosen extraction method may not be suitable for the sample matrix, leading to incomplete recovery of lipids, including PUFAs.

  • PUFA Oxidation: PUFAs are highly susceptible to oxidation due to their multiple double bonds.[1][2][3] Exposure to air, light, and high temperatures during sample preparation can lead to significant losses.

  • Sample Loss During Transfers: Multiple transfer steps during extraction and derivatization can lead to cumulative sample loss.

Troubleshooting Steps:

  • Optimize Lipid Extraction:

    • For most biological samples, the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol (B129727) solvent system, are robust choices for total lipid extraction.[4]

    • Consider a single-step extraction and methylation method to reduce sample handling and potential for loss, especially for long-chain PUFAs (≥ 18 C).[4]

  • Prevent Oxidation:

    • Work quickly and on ice whenever possible.

    • Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.

    • Blanket samples with an inert gas like nitrogen or argon during incubation and after solvent evaporation.[4]

    • Store samples at -80°C until analysis to minimize degradation.

  • Minimize Sample Transfers:

    • Whenever feasible, perform reactions in the same tube to avoid losses associated with transferring the sample between containers.

Issue 2: Poor Chromatographic Resolution and Peak Tailing

Question: My gas chromatography (GC) analysis of PUFA methyl esters (FAMEs) is showing poor peak separation and significant peak tailing. What could be causing this?

Answer:

Poor chromatographic performance can obscure results and make accurate quantification difficult. The issue can lie with the derivatization process, the GC column, or the instrument parameters.

Potential Causes:

  • Incomplete Derivatization: Not all fatty acids may have been converted to their methyl esters, leading to the presence of free fatty acids which behave poorly on many GC columns.

  • Column Degradation: The GC column may be contaminated or have lost its stationary phase, leading to poor separation.

  • Improper GC Method Parameters: The temperature program, carrier gas flow rate, or injection parameters may not be optimized for the separation of your specific PUFA FAMEs.

Troubleshooting Steps:

  • Ensure Complete Derivatization:

    • Use a reliable derivatization reagent like boron trifluoride in methanol (BF3/MeOH) or a methanolic solution of sodium methoxide.[5]

    • Ensure the reaction goes to completion by following the recommended temperature and incubation time. For example, heating with 14% BF3/MeOH at 100°C for one hour is a common protocol.[4]

    • After derivatization, ensure proper workup to remove reagents that could interfere with the analysis.

  • Check and Maintain the GC Column:

    • Use a column specifically designed for FAME analysis, such as a highly polar wax-type column (e.g., DB-WAX) or a mid-polar cyano-substituted column.

    • Condition the column according to the manufacturer's instructions before use.

    • If performance degrades, try baking the column at a high temperature (within its limits) to remove contaminants. If this doesn't work, the column may need to be replaced.

  • Optimize GC Method Parameters:

    • Start with a slow temperature ramp to improve the separation of closely eluting isomers.

    • Ensure the injector temperature is high enough to volatilize the samples without causing degradation (typically around 250°C).

    • Optimize the carrier gas flow rate for your specific column dimensions to achieve the best resolution.

Issue 3: Suspected PUFA Degradation During Analysis

Question: I suspect that my PUFAs are degrading during GC analysis, leading to inaccurate quantification. How can I confirm and prevent this?

Answer:

PUFAs, even after derivatization, can be susceptible to degradation at the high temperatures used in gas chromatography.[6]

Potential Causes:

  • Thermal Degradation: The high temperatures of the GC injector and column can cause breakdown of PUFAs, especially those with many double bonds like DHA and EPA.[6][7]

  • Oxidation: Trace amounts of oxygen in the carrier gas or leaks in the system can lead to on-column oxidation.

Troubleshooting Steps:

  • Use a Milder Analytical Technique:

    • If thermal degradation is a major concern, consider using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). HPLC analysis can be performed at lower temperatures, minimizing the risk of degradation.[6][7]

  • Optimize GC Conditions for Minimal Degradation:

    • Keep the injector temperature as low as possible while still ensuring complete volatilization of the FAMEs.

    • Use a high-quality, oxygen-free carrier gas and regularly check for leaks in your GC system.

  • Derivatization to Improve Stability:

    • While FAMEs are standard, other derivatives can sometimes offer greater stability. However, FAMEs prepared with reagents like Meth-Prep II at room temperature are desirable for unstable n-3 PUFAs.[8]

Issue 4: Difficulty in Separating and Quantifying PUFA Isomers

Question: I am struggling to separate and quantify different positional and geometric isomers of a specific PUFA. What strategies can I employ?

Answer:

The separation of PUFA isomers is a significant analytical challenge due to their similar physical and chemical properties.[9][10]

Potential Causes:

  • Insufficient Chromatographic Resolution: Standard GC or HPLC columns may not provide the selectivity needed to separate closely related isomers.

  • Co-elution: Isomers may elute from the column at the same time, making individual quantification impossible with standard detectors.

Troubleshooting Steps:

  • Utilize Highly Selective GC Columns:

    • Employ longer GC columns (e.g., 60-100 meters) with highly polar stationary phases to enhance the separation of isomers.

    • Consider specialized columns designed for fatty acid isomer analysis.

  • Employ Silver Ion Chromatography:

    • Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for separating fatty acid isomers based on the number and configuration of their double bonds.

  • Advanced Mass Spectrometry Techniques:

    • Tandem mass spectrometry (MS/MS) can help to differentiate isomers by analyzing their fragmentation patterns.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for PUFA Recovery

Extraction MethodKey FeaturesPUFA RecoveryAdvantagesDisadvantages
Folch Method Chloroform/Methanol (2:1, v/v)Generally highWell-established, robust for a wide range of lipids.Uses toxic chloroform, can be time-consuming.
Bligh-Dyer Method Chloroform/Methanol/Water (1:2:0.8, v/v/v)HighSimilar to Folch but uses less solvent.Still uses chloroform.
Single-Step Extraction/Methylation Hexane (B92381) and BF3/MethanolHigher for long-chain PUFAs (≥ 18 C) than conventional methods.[4]Rapid, reduces sample loss and contamination.[4][11]Not suitable for short and medium-chain fatty acids (<16 C).[4]

Table 2: Common Derivatization Reagents for PUFA Analysis

Derivatization ReagentReaction ConditionsAdvantagesDisadvantages
Boron Trifluoride in Methanol (BF3/MeOH) 100°C for 1 hour[4]Effective for a wide range of fatty acids.Harsh conditions can lead to degradation of some PUFAs.[12]
Methanolic HCl Varies, often requires heating.Relatively inexpensive.Can cause isomerization of conjugated linoleic acids.
Meth-Prep II (m-trifluoromethylphenyltrimethylammonium hydroxide) Room temperature for 20 minutes[8]Mild conditions, suitable for unstable n-3 PUFAs.[8]Can be more expensive.
Sodium Methoxide in Methanol Room temperatureMild, reduces risk of PUFA degradation.May not be effective for all lipid classes.
Experimental Protocols

Protocol 1: Single-Step Extraction and Methylation of PUFAs from Biological Samples

This protocol is adapted from a simplified method that combines extraction and methylation.[4]

  • Place a small amount of the biological sample (e.g., <50 µl of cell pellet or tissue homogenate) into a glass methylation tube.

  • Add 1 ml of hexane and 1 ml of 14% BF3/MeOH reagent.

  • Blanket the mixture with nitrogen gas.

  • Heat the sealed tube at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 ml of water to separate the phases.

  • Centrifuge for 1 minute to fully separate the layers.

  • The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for GC analysis.

  • The collected hexane can be concentrated under a stream of nitrogen if necessary.

Protocol 2: Derivatization of Fatty Acids to FAMEs using Meth-Prep II

This protocol is suitable for samples where lipids have already been extracted.[8]

  • Dry the lipid extract completely under a stream of nitrogen or in a vacuum concentrator.

  • Add 90 µl of a 1:1 (v/v) mixture of chloroform and hexane to the dried lipid sample.

  • Add 10 µl of Meth-Prep II reagent.

  • Cap the vial and vortex briefly.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • The sample is now ready for injection into the GC-MS.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample extraction Lipid Extraction sample->extraction Add Solvents (e.g., Chloroform/Methanol) derivatization Derivatization to FAMEs extraction->derivatization Add Derivatization Reagent (e.g., BF3/MeOH) gcms GC-MS Analysis derivatization->gcms Inject Sample data_processing Data Processing gcms->data_processing Raw Data quantification PUFA Quantification data_processing->quantification Processed Data

Caption: A generalized workflow for the quantification of PUFAs.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues start Low PUFA Signal in GC-MS check_extraction Incomplete Extraction? start->check_extraction check_oxidation Oxidation During Prep? start->check_oxidation check_derivatization Incomplete Derivatization? start->check_derivatization check_degradation Thermal Degradation in GC? start->check_degradation check_column GC Column Issue? start->check_column solution_extraction Optimize Extraction Method (e.g., Folch, Bligh-Dyer) check_extraction->solution_extraction Yes solution_oxidation Add Antioxidant (BHT) Use Inert Gas check_oxidation->solution_oxidation Yes solution_derivatization Ensure Complete Reaction (Time, Temp) check_derivatization->solution_derivatization Yes solution_degradation Lower GC Injector Temp Consider LC-MS check_degradation->solution_degradation Yes solution_column Condition or Replace Column check_column->solution_column Yes

Caption: Troubleshooting logic for low PUFA signals in GC-MS analysis.

References

Technical Support Center: Synthesis of Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octadecatetraenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of octadecatetraenoic acid, with a focus on common synthetic methods such as the Wittig reaction and Sonogashira coupling.

Wittig Reaction Troubleshooting

The Wittig reaction is a versatile method for forming carbon-carbon double bonds and is frequently employed in the synthesis of polyunsaturated fatty acids (PUFAs) like octadecatetraenoic acid.[1][2][3]

Q1: My Wittig reaction is resulting in a low yield of the desired octadecatetraenoic acid. What are the potential causes and how can I improve it?

A1: Low yields in Wittig reactions for PUFA synthesis can stem from several factors. Here's a systematic troubleshooting guide:

  • Reagent Quality and Handling:

    • Phosphonium (B103445) Salt Purity: Ensure the phosphonium salt is pure and dry. Impurities can interfere with ylide formation.

    • Aldehyde Purity: The aldehyde starting material should be free of acidic impurities and peroxides, which can quench the ylide or lead to side reactions.

    • Base Strength and Freshness: Use a sufficiently strong and fresh base to ensure complete deprotonation of the phosphonium salt to form the ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[4] An old or improperly stored base may have reduced activity.

    • Solvent Anhydrousness: The reaction is highly sensitive to moisture.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the ylide.

  • Reaction Conditions:

    • Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0°C or -78°C) to maintain ylide stability. The subsequent reaction with the aldehyde can then be slowly warmed to room temperature.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.

    • Order of Addition: Adding the aldehyde solution slowly to the pre-formed ylide can sometimes improve yields by minimizing side reactions of the aldehyde.

  • Ylide Stability:

    • Non-stabilized ylides, often used for Z-alkene synthesis, are less stable and more reactive.[1] It is often best to generate them in situ and use them immediately.

    • For stabilized ylides, which typically lead to E-alkenes, higher reaction temperatures may be required.[4]

Q2: I am observing the formation of significant byproducts in my Wittig reaction. What are they and how can I minimize them?

A2: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). Its removal can be challenging due to its polarity. Other side products can arise from:

  • Aldol Condensation: If the aldehyde can enolize, base-catalyzed self-condensation can occur. Using a non-nucleophilic base or adding the aldehyde slowly to the ylide can mitigate this.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation.

  • Epoxide Formation: Under certain conditions, the intermediate betaine (B1666868) can cyclize to form an epoxide and triphenylphosphine.

Purification Strategy for TPPO Removal: TPPO is often difficult to separate from the desired product by standard column chromatography. Here are some strategies:

  • Crystallization: If your product is a solid, recrystallization may effectively remove TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether.

  • Complexation: Addition of zinc chloride or magnesium chloride can form a complex with TPPO, which can then be removed by filtration.

Q3: How can I control the stereoselectivity (E/Z isomerism) of the double bond formed in my Wittig reaction?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides: These ylides (e.g., those with alkyl substituents) typically react under kinetic control to favor the formation of Z-alkenes.[1] Performing the reaction in salt-free, aprotic solvents at low temperatures enhances Z-selectivity.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and react under thermodynamic control, leading predominantly to the E-alkene.[1] Higher reaction temperatures and the presence of protic solvents can further increase E-selectivity.

  • Schlosser Modification: For high Z-selectivity with semi-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with a strong base at low temperature, followed by protonation to favor the more stable erythro betaine, which then eliminates to the Z-alkene.

Sonogashira Coupling Troubleshooting

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which can be a key step in the synthesis of some octadecatetraenoic acid isomers.[6][7]

Q1: My Sonogashira coupling reaction is not proceeding or giving a very low yield. What should I check?

A1: Failure of a Sonogashira coupling can often be traced back to the catalyst system, reagents, or reaction conditions.

  • Catalyst Integrity:

    • Palladium Catalyst: Ensure the palladium(0) catalyst is active. Air and moisture can deactivate it.[5] Consider using a fresh batch or a pre-catalyst that is activated in situ.

    • Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) can oxidize to copper(II), which is ineffective. Use fresh, high-purity CuI.[5]

  • Reaction Environment:

    • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[5] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

    • Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira couplings work best under anhydrous conditions.[6]

  • Reagents:

    • Base: An amine base (e.g., triethylamine, diisopropylamine) is crucial. It must be anhydrous and free of impurities.

    • Substrate Purity: Impurities in the vinyl/aryl halide or the terminal alkyne can poison the catalyst.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings.[5] To minimize it:

  • Strictly Inert Atmosphere: As mentioned, oxygen promotes homocoupling.[5]

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) co-catalyst.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be necessary. These often require a different ligand for the palladium catalyst.[5]

Q3: My reaction mixture turns black. What does this indicate?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[5] This renders the catalyst inactive. Common causes include:

  • Presence of oxygen.[5]

  • High reaction temperatures.

  • Impurities in the reagents or solvents.

If this occurs, the reaction will likely stop. It is necessary to restart the reaction with fresh catalyst and under more rigorously controlled conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of octadecatetraenoic acid and related polyunsaturated fatty acids using the Wittig reaction. Data is compiled from various literature sources and should be used as a general guideline.

Table 1: Wittig Reaction Conditions for PUFA Synthesis

Starting AldehydePhosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyunsaturated Aldehyde(Carboxymethyl)triphenylphosphonium bromideNaHTHF/DMSO251260-80General Literature
n-heptanal10-methoxycarbonyldecyltriphenylphosphonium bromideKOtBuTHF-50 to -201679 (ester)[SCIREA Journal of Chemistry, 2019]
3-hydroxybenzaldehyde(methoxymethyl)triphenylphosphonium chlorideKOtBuTHF0 to RT7~20 (initially), 70 (optimized)[Reddit, r/Chempros, 2022]
4-nitrobenzaldehyde(Carbethoxymethyl)triphenylphosphonium bromideNaHCO₃H₂OReflux-up to 99[ResearchGate, 2025]

Table 2: Sonogashira Coupling Conditions for Aryl Alkyne Synthesis

Aryl HalideTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodidePhenylacetylenePd(PPh₃)₄CuIEt₃NTHF2590-98General Literature
Aryl IodidePropynePd-Cu system-Et₃NTHF-78 to RT85-94[Synthesis, 2022]
Aryl HalidePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NCyrene3096[Beilstein Journal of Organic Chemistry]

Experimental Protocols

Protocol 1: General Procedure for Wittig Olefination of a Polyunsaturated Aldehyde

This protocol provides a general guideline for the synthesis of an octadecatetraenoic acid derivative via a Wittig reaction.

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the appropriate phosphonium salt (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF, DMSO).

    • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add a strong base (1.0 equivalent, e.g., n-BuLi in hexanes or NaH as a dispersion in mineral oil).

    • Stir the mixture at this temperature for 30-60 minutes. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Reaction with the Aldehyde:

    • Dissolve the polyunsaturated aldehyde (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired octadecatetraenoic acid derivative from triphenylphosphine oxide and other impurities.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a vinyl halide with a terminal alkyne.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the vinyl halide (1.0 equivalent) and the anhydrous, degassed amine base (e.g., triethylamine, 2-3 equivalents).

    • Add the anhydrous, degassed solvent (e.g., THF or DMF).

  • Reaction:

    • Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination cluster_purification Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde PUFA Aldehyde Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Octadecatetraenoic Acid Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO Crude Crude Product (Alkene + TPPO) Purified Pure Octadecatetraenoic Acid Crude->Purified Chromatography/ Crystallization

A simplified workflow for the synthesis of octadecatetraenoic acid via the Wittig reaction.

Sonogashira_Troubleshooting Start Low/No Yield in Sonogashira Coupling CheckCatalyst Check Catalyst Integrity (Pd and Cu) Start->CheckCatalyst CatalystOK Catalysts are Active CheckCatalyst->CatalystOK Yes OptimizeCatalyst Action: Use Fresh Catalysts CheckCatalyst->OptimizeCatalyst No CheckConditions Verify Reaction Conditions (Inert, Anhydrous) ConditionsOK Conditions are Correct CheckConditions->ConditionsOK Yes OptimizeConditions Action: Degas Solvents, Use Dry Reagents CheckConditions->OptimizeConditions No CheckReagents Assess Reagent Purity (Halide, Alkyne, Base) ReagentsOK Reagents are Pure CheckReagents->ReagentsOK Yes OptimizeReagents Action: Purify Starting Materials CheckReagents->OptimizeReagents No SideReaction Significant Side Reaction? (Glaser Coupling) NoSideReaction Minimal Side Reactions SideReaction->NoSideReaction No MinimizeGlaser Action: Reduce Cu(I), Slow Alkyne Addition, Ensure Inert Atmosphere SideReaction->MinimizeGlaser Yes CatalystOK->CheckConditions ConditionsOK->CheckReagents ReagentsOK->SideReaction Success Improved Yield NoSideReaction->Success OptimizeCatalyst->CheckCatalyst OptimizeConditions->CheckConditions OptimizeReagents->CheckReagents MinimizeGlaser->SideReaction

A troubleshooting flowchart for low yield in Sonogashira coupling reactions.

References

Technical Support Center: Minimizing Interference in Octadecatetraenoic Acid Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octadecatetraenoic acid (OTA) fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in octadecatetraenoic acid (OTA) fluorescence assays?

A1: Interference in OTA fluorescence assays typically arises from three main sources:

  • Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, FAD, lipofuscin) or compounds in the assay medium can contribute to the background signal.[1] Test compounds themselves can also be inherently fluorescent.

  • Quenching: The fluorescence signal of your OTA probe can be diminished by various substances. This can occur through dynamic (collisional) quenching, where molecules like oxygen or iodide ions deactivate the excited fluorophore upon contact, or static quenching, where a non-fluorescent complex is formed between the fluorophore and a quencher.[2] Tryptophan and tyrosine residues in proteins can also quench the fluorescence of certain dyes.[3][4][5]

  • Inner Filter Effect: At high concentrations, compounds in the sample (including the fluorescent probe itself) can absorb either the excitation or emission light, leading to an apparent decrease in fluorescence intensity.

Q2: How does pH affect the fluorescence of my OTA probe?

A2: The pH of the assay buffer can significantly impact the fluorescence of your OTA probe. Changes in pH can alter the ionization state of the fluorophore, which in turn affects its electronic structure and, consequently, its fluorescence properties, including emission wavelength, quantum yield, and lifetime.[6][7] For many fluorophores, a decrease in pH can lead to protonation and a reduction in fluorescence intensity.[7] It is crucial to maintain a stable and optimal pH throughout your experiment. For cellular uptake assays, it's also important to consider that extracellular pH can influence intracellular pH, potentially affecting metabolic processes and the fluorescence of intracellular probes.[8]

Q3: Can serum albumin in my cell culture medium interfere with the assay?

A3: Yes, serum albumin, particularly bovine serum albumin (BSA), is a known carrier of fatty acids and can interfere with your assay in several ways.[9] BSA can bind to the fluorescent OTA analog, which can alter its fluorescence properties and reduce its availability for cellular uptake.[9][10] This can lead to an underestimation of uptake rates. It is recommended to perform fatty acid uptake assays in serum-free medium or to use a buffer with a defined, low concentration of fatty-acid-free BSA.[11][12]

Q4: My fluorescent OTA probe appears to be photobleaching quickly. What can I do to minimize this?

A4: Photobleaching is the irreversible photodegradation of a fluorophore. To minimize photobleaching, you can:

  • Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Minimize exposure time: Limit the duration of light exposure by using shorter acquisition times or time-lapse intervals.

  • Use antifade reagents: Incorporate commercially available antifade reagents into your mounting medium for fixed-cell imaging.

  • Choose more photostable fluorophores: When designing your experiments, select fluorescent probes known for their high photostability.[4]

Troubleshooting Guides

Issue 1: High Background Fluorescence
Possible Cause Troubleshooting Steps
Autofluorescence from media components Use phenol (B47542) red-free media. For live-cell imaging, consider using a specialized imaging buffer with low background fluorescence.
Autofluorescence from cells or tissue Image a parallel sample of unlabeled cells to determine the baseline autofluorescence. This can be subtracted from the signal of your labeled samples.
Contaminated buffers or reagents Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.
Non-specific binding of the probe Increase the number of wash steps after probe incubation.[13] Consider using a quenching agent to eliminate extracellular fluorescence.[14][15]
Issue 2: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect filter sets or instrument settings Ensure the excitation and emission wavelengths on your instrument are correctly set for your specific fluorescent probe.[16]
Probe degradation Protect fluorescent probes from light and store them according to the manufacturer's instructions. Prepare working solutions fresh for each experiment.
Inefficient cellular uptake Optimize incubation time and temperature. Ensure cells are healthy and at an appropriate confluency.[17]
Quenching of fluorescence Remove potential quenchers from the assay buffer. If quenching is suspected from a test compound, perform a control experiment without cells to measure the direct effect of the compound on the probe's fluorescence.
pH of the buffer is not optimal Measure the pH of your buffer and adjust it to the optimal range for your fluorophore, typically between 7.2 and 8.5 for many common dyes.[18][19]
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Variability in cell number or confluency Seed cells at a consistent density and ensure they are in a similar growth phase for all experiments.[1]
Fluctuations in temperature Maintain a constant and optimal temperature (e.g., 37°C for live-cell assays) throughout the experiment, including during imaging.[20]
Incomplete washing or quenching Standardize the washing procedure to ensure complete removal of extracellular probe. If using a quencher, ensure it is added at the correct concentration and for the recommended time.[13]
Pipetting errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for consideration in your octadecatetraenoic acid fluorescence assays. Note that data specific to OTA is limited; therefore, values for closely related polyunsaturated fatty acids (PUFAs) and common fluorophores are provided as a starting point for optimization.

Table 1: Recommended Buffer Conditions for Fluorescence Assays

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal for most common fluorophores to ensure deprotonation of primary amines for labeling and to maintain fluorescence.[18][19]
Buffer System Phosphate, HEPES, BorateAvoid buffers containing primary amines like Tris or glycine, as they can react with labeling reagents.[18]
Ionic Strength 100 - 150 mM NaClCan influence protein stability and binding interactions.[19]
Additives 0.1 mg/mL BSA, 0.01% NP-40Can be included to reduce non-specific binding and protein aggregation.[20]

Table 2: Potential Quenchers and Their Effective Concentrations

QuencherFluorophore(s) AffectedTypical Concentration RangeNotes
Tryptophan Alexa Fluor 488, Rhodamines, BODIPYMicromolar to millimolarQuenching efficiency is distance-dependent.[3][5]
Tyrosine Alexa Fluor 488, RhodaminesMicromolar to millimolarCan also quench fluorophores that absorb at shorter wavelengths.[3][4]
Iodide Ions (I⁻) Tryptophan0 - 0.5 MA common collisional quencher.[21]
Acrylamide Tryptophan0 - 0.5 MAnother widely used collisional quencher.[21]
Dabcyl acid FAM, FITC, TET, HEX, Cy3VariesA classic dark quencher; efficiency depends on spectral overlap and distance.[2]

Experimental Protocols

Protocol 1: Cellular Uptake of Fluorescent Octadecatetraenoic Acid (OTA) Analog

This protocol describes a general method for measuring the uptake of a fluorescent OTA analog into cultured cells.

Materials:

  • Adherent or suspension cells

  • Culture medium (serum-free for the assay)

  • Fluorescent OTA analog stock solution (e.g., in DMSO)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Quenching Buffer or Wash Buffer (e.g., ice-cold PBS with 0.2% fatty-acid-free BSA)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or fluorescence microscope

Procedure for Adherent Cells:

  • Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.

  • Carefully aspirate the culture medium.

  • Wash the cells twice with serum-free medium.

  • Add 100 µL of serum-free medium to each well and incubate for 15-60 minutes at 37°C.[11][22]

  • Prepare the Fatty Acid Uptake Probe working solution by diluting the fluorescent OTA analog stock in Uptake Buffer to the desired final concentration.

  • Remove the serum-free medium and add the Fatty Acid Uptake Probe working solution to the cells.

  • Incubate for the desired time course (e.g., 1-30 minutes) at 37°C.

  • Option A (Wash Method): Terminate the uptake by aspirating the probe solution and washing the cells three times with ice-cold Wash Buffer. Add 100 µL of Wash Buffer to each well before reading.[22]

  • Option B (Quench Method): Add an equal volume of Quenching Buffer to each well. This will quench the fluorescence of the extracellular probe.[12][22]

  • Measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for your probe (e.g., Ex/Em = 488/523 nm for BODIPY-based probes).[12][16] Alternatively, visualize uptake with a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

PUFA_Metabolism

Fatty_Acid_Uptake_Workflow

Troubleshooting_Flowchart

References

Technical Support Center: Overcoming Solubility Issues of Octadecatetraenoic Acid in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges of octadecatetraenoic acid in cell culture media.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when preparing and using octadecatetraenoic acid in cell culture experiments.

Issue 1: Precipitation or Cloudiness Observed in the Media

Question: My cell culture medium turned cloudy or I see a precipitate after adding the octadecatetraenoic acid stock solution. What should I do?

Answer: This is a common issue arising from the low aqueous solubility of long-chain fatty acids. The following steps can help you troubleshoot and prevent precipitation:

  • Initial Checks & Immediate Actions:

    • Characterize the Precipitate: Observe the precipitate under a microscope. Crystalline structures may indicate salt formation, while amorphous particles could be the fatty acid itself.[1]

    • Timing of Precipitation: Note when the precipitation occurs. Immediate cloudiness suggests supersaturation, while precipitation after incubation may be due to temperature-dependent solubility or interactions with media components.[1]

    • Attempt to Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate for a few minutes.[2][3] If the precipitate dissolves, it may be usable, but it is crucial to ensure complete dissolution before adding to cells.

  • Troubleshooting Matrix for Precipitation:

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding stock to media.Supersaturation due to high local concentration.Add the stock solution dropwise while gently stirring the media.[1]
Poor miscibility of the organic solvent with the aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is low, typically below 0.5%.[3][4][5]
Media becomes cloudy after incubation at 37°C.Temperature-dependent solubility.Test the solubility of octadecatetraenoic acid at 37°C. Consider preparing the final solution at this temperature.[1]
Interaction with media components (e.g., salts, serum proteins).Identify the interacting component by adding the fatty acid to the basal medium and supplements individually.[6]
Precipitation is observed only in serum-containing media.Interaction with serum components.Consider using a different lot of serum or a serum-free media formulation if your experiment allows.[1]
Precipitation is observed only in serum-free media.Lack of solubilizing proteins.Supplement the serum-free media with fatty acid-free bovine serum albumin (BSA) to form a complex with the fatty acid.[7][8]

Issue 2: Cell Toxicity or Altered Cell Morphology

Question: I am observing increased cell death or changes in cell morphology after treating my cells with octadecatetraenoic acid. What could be the cause?

Answer: Cytotoxicity can be caused by the fatty acid itself or the solvent used to dissolve it.

  • Solvent Toxicity:

    • High Solvent Concentration: The final concentration of solvents like DMSO or ethanol (B145695) should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5][9][10]

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used for the fatty acid stock solution. This will help you differentiate between the effects of the fatty acid and the solvent.[11]

  • Fatty Acid-Induced Lipotoxicity:

    • High Fatty Acid Concentration: The concentration of octadecatetraenoic acid might be too high for your specific cell type. Perform a dose-response experiment to determine the optimal, non-toxic concentration.

    • BSA-to-Fatty Acid Ratio: When using BSA to solubilize the fatty acid, the molar ratio of BSA to fatty acid is crucial. A high concentration of unbound fatty acids can be toxic. Molar ratios of 3:1 to 6:1 (fatty acid:BSA) are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of octadecatetraenoic acid?

A1: Ethanol and DMSO are common solvents for preparing high-concentration stock solutions of fatty acids.[7][12] The choice of solvent may depend on the specific isomer of octadecatetraenoic acid and the tolerance of your cell line. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM) and then dilute it in the cell culture medium.[11]

Q2: How can I increase the solubility of octadecatetraenoic acid in my cell culture medium?

A2: The most effective method is to complex the octadecatetraenoic acid with fatty acid-free bovine serum albumin (BSA).[7][8] This complex mimics the physiological transport of fatty acids in the bloodstream and increases their bioavailability to the cells.

Q3: What is the recommended procedure for preparing an octadecatetraenoic acid-BSA complex?

A3: A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing separate stock solutions of octadecatetraenoic acid and fatty acid-free BSA, then mixing them under controlled temperature and agitation to allow for complex formation.[13][14]

Q4: Can I use serum-containing medium to help dissolve the octadecatetraenoic acid?

A4: While serum contains albumin that can bind to fatty acids, relying on this for consistent results is not recommended due to the undefined and variable composition of serum.[15] For reproducible experiments, it is best to use fatty acid-free BSA in a serum-free or serum-containing medium.

Q5: How should I store my octadecatetraenoic acid stock solution?

A5: Stock solutions of fatty acids are typically stored at -20°C or -80°C to prevent degradation and oxidation.[7][16] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Solubility and Cytotoxicity Data for Solvents and Fatty Acids

Compound/Solvent Parameter Value Cell Line(s) Notes
9(Z),11(E),13(Z)-Octadecatrienoic AcidSolubility in Ethanol~20 mg/mLN/AData for a specific isomer.[17]
9(Z),11(E),13(Z)-Octadecatrienoic AcidSolubility in DMSO~10 mg/mLN/AData for a specific isomer.[17]
Palmitic AcidSolubility in DMSO80 mMN/AFor comparison.[12]
Oleic AcidSolubility in DMSO350 mMN/AFor comparison.[12]
DMSOIC501.8% - 1.9% (v/v)MCF-7, RAW-264.7, HUVEC[10]
DMSOLow Toxicity Concentration< 0.5% (v/v)MCF-7, RAW-264.7, HUVEC[4][5]
EthanolIC50> 5% (v/v)MCF-7, RAW-264.7, HUVEC[10]
EthanolLow Toxicity Concentration< 0.5% (v/v)MCF-7, RAW-264.7, HUVEC[4][5]

Experimental Protocols

Protocol 1: Preparation of Octadecatetraenoic Acid Stock Solution

  • Materials:

    • Octadecatetraenoic acid

    • Ethanol (≥95%, cell culture grade) or DMSO (cell culture grade)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of octadecatetraenoic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Gently warm the tube (e.g., to 37°C) and vortex until the fatty acid is completely dissolved.[11]

    • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of Octadecatetraenoic Acid-BSA Complex

  • Materials:

    • Octadecatetraenoic acid stock solution (from Protocol 1)

    • Fatty acid-free BSA

    • Phosphate-buffered saline (PBS) or serum-free cell culture medium

    • Sterile conical tubes

    • Water bath or incubator at 37°C

    • Shaker or rocker

  • Procedure:

    • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to the desired concentration (e.g., 10% w/v). Gently stir until the BSA is completely dissolved. Sterile filter the BSA solution using a 0.22 µm filter.

    • Warm the BSA solution: Pre-warm the BSA solution to 37°C.[13]

    • Add octadecatetraenoic acid: While gently vortexing or stirring the warm BSA solution, slowly add the octadecatetraenoic acid stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate for complex formation: Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation (e.g., on a shaker or rocker) to allow for the formation of the fatty acid-BSA complex.[13]

    • Final dilution: This complex can now be diluted to the final working concentration in your cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Preparing Octadecatetraenoic Acid-BSA Complex cluster_0 Stock Solution Preparation cluster_1 Complex Formation cluster_2 Application prep_fa Prepare High-Concentration Octadecatetraenoic Acid Stock (e.g., 100 mM in Ethanol/DMSO) add_fa Slowly Add Fatty Acid Stock to Warm BSA Solution prep_fa->add_fa prep_bsa Prepare Fatty Acid-Free BSA Solution (e.g., 10% in PBS/Media) warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa warm_bsa->add_fa incubate Incubate at 37°C for >= 1 hour with Gentle Agitation add_fa->incubate dilute Dilute FA-BSA Complex to Final Working Concentration in Cell Culture Medium incubate->dilute treat_cells Treat Cells dilute->treat_cells

Caption: Workflow for preparing octadecatetraenoic acid-BSA complexes.

troubleshooting_workflow Troubleshooting Precipitation of Octadecatetraenoic Acid start Precipitation or Cloudiness Observed in Media? check_concentration Is the Final Solvent Concentration < 0.5%? start->check_concentration check_mixing Was the Stock Added Slowly with Mixing? check_concentration->check_mixing Yes solution_reduce_solvent Reduce Final Solvent Concentration check_concentration->solution_reduce_solvent No use_bsa Are You Using Fatty Acid-Free BSA? check_mixing->use_bsa Yes solution_slow_addition Add Stock Dropwise with Gentle Stirring check_mixing->solution_slow_addition No check_ratio Is the FA:BSA Molar Ratio Appropriate? use_bsa->check_ratio Yes solution_use_bsa Prepare FA-BSA Complex (See Protocol 2) use_bsa->solution_use_bsa No solution_adjust_ratio Adjust FA:BSA Molar Ratio (e.g., 3:1 to 6:1) check_ratio->solution_adjust_ratio No solution_contact_support Further Optimization Needed/ Contact Technical Support check_ratio->solution_contact_support Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

Calibration curve optimization for octadecatetraenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecatetraenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in analyzing octadecatetraenoic acid?

A1: The analysis of polyunsaturated fatty acids like octadecatetraenoic acid can be challenging due to their susceptibility to oxidation, low volatility, and potential for complex isomer mixtures. Key challenges include ensuring sample stability, achieving good chromatographic separation from other fatty acids, and minimizing matrix effects in biological samples.[1] Derivatization is often necessary for gas chromatography (GC) analysis to improve volatility and peak shape.[2]

Q2: Why is derivatization necessary for the GC-MS analysis of octadecatetraenoic acid?

A2: Free fatty acids, including octadecatetraenoic acid, are polar and have low volatility, which can lead to poor chromatographic peak shape (tailing), broad peaks, and adsorption to the GC column.[2] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), increases volatility and reduces polarity, making the molecules more suitable for GC analysis.[2]

Q3: How should octadecatetraenoic acid standards and samples be stored to prevent degradation?

A3: Due to the presence of multiple double bonds, octadecatetraenoic acid is prone to oxidation. For long-term storage, it is recommended to store standards and samples at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use of antioxidants like BHT may also be considered during sample preparation. Repeated freeze-thaw cycles should be avoided.

Q4: What is the role of an internal standard in octadecatetraenoic acid quantification?

A4: An internal standard (IS) is crucial for accurate and precise quantification. It is a compound with similar chemical properties to octadecatetraenoic acid that is added to samples and calibration standards at a known concentration. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. Ideally, a stable isotope-labeled version of octadecatetraenoic acid should be used as an internal standard.

Troubleshooting Guides

Calibration Curve Issues
Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve Detector saturation at high concentrations.Dilute the upper-level calibration standards and re-run.
Inappropriate weighting model.Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range.
Issues with standard preparation.Prepare fresh calibration standards and ensure accurate dilutions.
Poor correlation coefficient (r² < 0.99) Inconsistent sample/standard preparation.Review pipetting techniques and ensure consistent solvent volumes.
Instability of the analyte or internal standard.Prepare fresh solutions and check storage conditions.
Instrument variability.Allow the instrument to stabilize before analysis; check for leaks or other hardware issues.
Chromatography & Mass Spectrometry Problems
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and condition the column.
Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase for LC.Optimize the mobile phase composition and gradient.
Low sensitivity/Poor signal intensity Suboptimal ionization parameters.Tune the mass spectrometer for octadecatetraenoic acid (or its derivative). Optimize source parameters like temperature and gas flows.
Matrix suppression.Improve sample cleanup, dilute the sample, or use a more effective internal standard.[1]
Analyte degradation.Ensure proper sample handling and storage to prevent oxidation.
High background noise Contaminated solvent or reagents.Use high-purity solvents and reagents.
Carryover from previous injections.Run blank injections between samples and ensure adequate column washing.
Leaks in the system.Perform a leak check on the LC or GC system.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma

This protocol describes a general method for extracting total lipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., deuterated octadecatetraenoic acid) to 100 µL of plasma.

  • Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol is for the esterification of the extracted lipids.

  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in methanol. Handle with appropriate safety precautions.

  • Reaction: Add 1 mL of the 2% methanolic sulfuric acid to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly.

  • Collection: Centrifuge briefly to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument.

Parameter Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 40% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions for octadecatetraenoic acid and the internal standard need to be determined by infusing pure standards.

Data Presentation

Table 1: Typical Calibration Curve Parameters for Octadecatetraenoic Acid Analysis
Parameter LC-MS/MS GC-MS (as FAME)
Calibration Range 1 - 1000 ng/mL10 - 2000 ng/mL
Linearity (r²) > 0.995> 0.990
Regression Model Weighted (1/x) linearLinear
Table 2: Representative Method Validation Data
Parameter Specification Typical Result
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (% Recovery) 85 - 115%92 - 108%
Matrix Effect 80 - 120%85 - 115%
Limit of Quantification (LOQ) Instrument and matrix dependent~1 ng/mL (LC-MS/MS)

Signaling Pathways

Metabolites of octadecatetraenoic acid have been shown to be involved in inflammatory signaling pathways. Below are simplified diagrams of the NF-κB and MAPK signaling pathways that can be modulated by these fatty acid derivatives.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor Adaptors MyD88/TRIF Receptor->Adaptors IKK_Complex IKK Complex Adaptors->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates (Degradation) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_dimer NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_dimer->NFkB_active Translocates IkB_NFkB->NFkB_dimer Releases DNA DNA NFkB_active->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Octadecatetraenoic_Metabolites Octadecatetraenoic Acid Metabolites Octadecatetraenoic_Metabolites->IKK_Complex Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by octadecatetraenoic acid metabolites.

MAPK_Signaling Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Octadecatetraenoic_Metabolites Octadecatetraenoic Acid Metabolites Octadecatetraenoic_Metabolites->MAPKKK Inhibits

Caption: Simplified MAPK signaling cascade and potential inhibition by octadecatetraenoic acid metabolites.

References

Refining sample preparation for trace level detection of octadecatetraenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample preparation for the trace level detection of octadecatetraenoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Issue 1: Low Recovery of Octadecatetraenoic Acid

Question: We are experiencing low recovery of octadecatetraenoic acid from our biological samples after solid-phase extraction (SPE). What are the potential causes and solutions?

Answer:

Low recovery during SPE is a common issue that can stem from several factors throughout the extraction process. Here’s a breakdown of potential causes and troubleshooting steps:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining octadecatetraenoic acid. Being a relatively nonpolar fatty acid, a reverse-phase sorbent (e.g., C18) is typically appropriate. However, if the analyte is not retained effectively, consider a sorbent with a different chemistry.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Solution: Increase the strength of your elution solvent. For reverse-phase SPE, this typically means increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution mixture. You can also try a stronger, less polar solvent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the analyte passing through without being retained.

    • Solution: Reduce the sample volume or the amount of sample loaded onto the cartridge. Alternatively, use a cartridge with a larger sorbent bed.

  • Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor retention.

    • Solution: Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded.

  • Suboptimal pH: The pH of the sample and loading buffer can affect the ionization state of octadecatetraenoic acid.

    • Solution: Adjust the pH of the sample to suppress the ionization of the carboxylic acid group (typically a pH 2 units below its pKa), which will enhance its retention on a reverse-phase sorbent.

Issue 2: Poor Reproducibility in Quantitative Results

Question: Our quantitative results for octadecatetraenoic acid vary significantly between samples. How can we improve reproducibility?

Answer:

Poor reproducibility can be frustrating and can compromise the validity of your results. Here are key areas to investigate:

  • Inconsistent Sample Handling: Variability in sample collection, storage, and thawing can introduce inconsistencies. Polyunsaturated fatty acids are susceptible to oxidation.[1]

    • Solution: Standardize all sample handling procedures. Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Thaw samples consistently on ice immediately before processing. Minimize exposure to air and light.

  • Inaccurate Pipetting: Small errors in pipetting volumes of the sample, internal standard, and solvents can lead to large variations in the final concentration.

    • Solution: Calibrate your pipettes regularly. Use positive displacement pipettes for viscous organic solvents.

  • Use of an Internal Standard: The absence of a suitable internal standard can lead to high variability.

    • Solution: Incorporate a deuterated analog of octadecatetraenoic acid or a closely related fatty acid (e.g., a C17 or C19 fatty acid) as an internal standard. The internal standard should be added at the very beginning of the sample preparation process to account for losses during extraction and derivatization.

  • Incomplete Derivatization (for GC-MS): If you are using gas chromatography-mass spectrometry (GC-MS), incomplete or variable derivatization will lead to inconsistent results.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration, to ensure the reaction goes to completion.[2][3]

Issue 3: Contamination and Interferences

Question: We are observing interfering peaks in our chromatograms that co-elute with our analyte of interest. What are the likely sources of contamination and how can we minimize them?

Answer:

Contamination is a significant challenge in trace-level analysis. Here are common sources and mitigation strategies:

  • Plasticware: Phthalates and other plasticizers can leach from plastic containers and pipette tips, causing significant interference.[4][5]

    • Solution: Use high-quality, solvent-rinsed glassware for all sample preparation steps.[1] If plasticware is unavoidable, ensure it is certified as free of interfering compounds and pre-rinse with the extraction solvent.

  • Solvents: Solvents can contain impurities that interfere with the analysis.[4][5]

    • Solution: Use high-purity, HPLC, or MS-grade solvents.[6] Run solvent blanks to check for contamination before processing samples.

  • Cross-Contamination: Carryover from previously analyzed samples can be a source of contamination.

    • Solution: Thoroughly clean all reusable glassware between samples. Run blank samples between your experimental samples to monitor for carryover.

  • Sample Matrix Effects (for LC-MS/MS): Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7]

    • Solution: Improve the sample cleanup process. This can involve a more rigorous SPE protocol or the use of a different extraction technique like liquid-liquid extraction. Optimizing the chromatographic separation to resolve the analyte from interfering matrix components is also crucial.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best method for extracting octadecatetraenoic acid from plasma?

    • A1: A common and effective method is a combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for cleanup.[6] LLE with a solvent system like chloroform/methanol can efficiently extract lipids, while SPE with a C18 cartridge helps to remove more polar interferences.

  • Q2: Is derivatization necessary for the analysis of octadecatetraenoic acid?

    • A2: It depends on the analytical technique. For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of the fatty acid.[3] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) esters.[8] For LC-MS/MS analysis, derivatization is generally not required, which simplifies sample preparation.[9]

  • Q3: How can I prevent the oxidation of octadecatetraenoic acid during sample preparation?

    • A3: To minimize oxidation, it is crucial to work quickly and at low temperatures.[1] Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help protect the polyunsaturated fatty acid from degradation. Storing samples under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Analytical Techniques

  • Q4: Which is a better technique for trace level detection of octadecatetraenoic acid: GC-MS or LC-MS/MS?

    • A4: Both techniques can be used for sensitive detection. LC-MS/MS is often preferred for its high selectivity and the ability to analyze the fatty acid without derivatization, which reduces sample preparation time and potential for analytical variability.[9] GC-MS, particularly with a high-resolution capillary column, can provide excellent separation of fatty acid isomers, which may be important depending on the research question.

  • Q5: What are typical lower limits of quantification (LLOQs) for octadecatetraenoic acid?

    • A5: With optimized LC-MS/MS methods, LLOQs for similar polyunsaturated fatty acids can be in the low nanomolar (nmol/L) range in biological matrices like plasma. For instance, a validated method for hexadecatetraenoic acid (16:4n-3) in human plasma achieved an LLOQ of 1.0 nmol/L.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of octadecatetraenoic acid and related polyunsaturated fatty acids.

Table 1: LC-MS/MS Performance Characteristics for Polyunsaturated Fatty Acid Analysis

ParameterHexadecatetraenoic Acid (16:4n-3) in Plasma[2]General Omega-3 and -6 Fatty Acids in Plasma[9]
Linearity (r²) > 0.99Not explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 1.0 nmol/L2.4–285.3 nmol/L
Upper Limit of Quantification (ULOQ) 100 nmol/LNot explicitly stated
Recovery 103% to 108%Not explicitly stated
Intra-day Precision (%CV) 98-106% (as % of nominal)< 15%
Inter-day Precision (%CV) 100-108% (as % of nominal)< 15%

Table 2: GC-MS Performance Characteristics for Fatty Acid Analysis (as FAMEs)

ParameterGeneral Fatty Acid Methyl Esters (FAMEs)Octadecenedioic Acid in Skin Samples[10]
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) 1.25 - 5.95 µg/L250 ng/mL
Upper Limit of Quantification (ULOQ) Not explicitly stated2000 ng/mL
Recovery Not explicitly stated92.6% to 104.0%
Within-day Precision (%CV) Not explicitly stated< 5%
Between-day Precision (%CV) Not explicitly stated< 7%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Octadecatetraenoic Acid in Plasma

This protocol is adapted from a validated method for a similar polyunsaturated fatty acid.[2]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated octadecatetraenoic acid or a suitable analog in methanol).

    • Perform a liquid-liquid extraction by adding 500 µL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully transfer the lower organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Reconstitute the dried extract from the LLE step in 100 µL of the initial mobile phase.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the octadecatetraenoic acid with 1 mL of methanol into a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Reconstitution and Analysis:

    • Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 2: GC-MS Analysis of Octadecatetraenoic Acid in a Biological Matrix (as FAME)

This protocol outlines a general procedure for derivatization and GC-MS analysis.

  • Lipid Extraction:

    • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution containing an internal standard.

    • After extraction, evaporate the organic solvent to obtain the total lipid extract.

  • Saponification and Methylation (Derivatization):

    • Resuspend the lipid extract in a small volume of toluene.

    • Add freshly prepared 0.5 M sodium methoxide (B1231860) in methanol and vortex.

    • Incubate at 50°C for 10 minutes.

    • Stop the reaction by adding 1 M NaCl.

    • Add hexane (B92381) to extract the fatty acid methyl esters (FAMEs).

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME solution into the GC-MS system.

    • Use a suitable capillary column for fatty acid analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

    • Set up a temperature gradient program to separate the FAMEs.

    • The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Derivatization (for GC-MS) sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction add_is->lle evap1 Evaporate Solvent lle->evap1 spe Solid-Phase Extraction evap1->spe evap2 Evaporate Eluate spe->evap2 reconstitute Reconstitute evap2->reconstitute deriv Esterification (FAMEs) evap2->deriv lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis deriv->gcms

Caption: Experimental workflow for octadecatetraenoic acid analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus membrane_lipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_lipids->pla2 Stimulus (e.g., inflammation) octadecatetraenoic_acid Octadecatetraenoic Acid pla2->octadecatetraenoic_acid releases lox Lipoxygenase (LOX) octadecatetraenoic_acid->lox cox Cyclooxygenase (COX) octadecatetraenoic_acid->cox cyp450 Cytochrome P450 (CYP450) octadecatetraenoic_acid->cyp450 ppar PPARs octadecatetraenoic_acid->ppar activates eicosanoids Eicosanoid-like Mediators lox->eicosanoids cox->eicosanoids cyp450->eicosanoids eicosanoids->ppar activates gene_expression Gene Expression (Inflammation, Metabolism) ppar->gene_expression regulates

Caption: Octadecanoid signaling pathway involvement.

References

How to handle baseline noise in GC analysis of fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address baseline noise and other common issues encountered during the gas chromatography (GC) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC?

A1: Free fatty acids are polar and have low volatility, which can lead to poor peak shape (tailing) and adsorption to the analytical column.[1][2] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the fatty acids.[1][3][4] This results in sharper peaks, better separation, and more accurate quantification.[1]

Q2: How can I distinguish between septum bleed and column bleed?

A2: Septum bleed and column bleed are common sources of baseline noise, particularly at higher temperatures. You can distinguish them by their characteristic appearances in the chromatogram:

  • Septum Bleed: Typically appears as sharp, discrete "ghost" peaks, often in a repeating pattern, especially in the high-temperature regions of the chromatogram.[1][5]

  • Column Bleed: Characterized by a gradual, rising baseline as the oven temperature increases.[1][5]

A simple diagnostic test is to run the temperature program without an injection. If the extraneous peaks or baseline rise persists, the issue is likely with the inlet septum or the column itself.[1] If the ghost peaks disappear, the vial cap septum may be the source.[1]

Q3: What are common sources of contamination in fatty acid analysis?

A3: Contamination can be a significant source of baseline noise and extraneous peaks. Common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of fatty acids or phthalates.[6]

  • Glassware and Plasticware: Improperly cleaned glassware can retain lipid residues, while plasticware can leach plasticizers like phthalates.[6]

  • GC System Components: Septa, O-rings, inlet liners, and gas lines can all be sources of contamination.[6][7]

  • Sample Handling: Fingerprints, dust, and aerosols in the laboratory environment can introduce fatty acids into your samples.[6]

Q4: What is the recommended way to store fatty acid samples?

A4: To minimize degradation and contamination, lipid extracts should be stored at low temperatures, such as -20°C, in glass vials with PTFE-lined caps.[1] Avoid using plastic containers to prevent the leaching of plasticizers.[1] For long-term storage, adding an antioxidant can help prevent the degradation of unsaturated fatty acids.[1]

Troubleshooting Guides

Issue 1: High and/or Noisy Baseline

A consistently high or noisy baseline can obscure peaks of interest and lead to inaccurate integration and quantification.

Q: My chromatogram shows a high, noisy baseline. What are the potential causes and how can I fix it?

A: A high or noisy baseline can originate from several sources within the GC system or from your consumables. Follow a systematic approach to identify and resolve the issue.

Potential Causes and Solutions

Potential Cause Diagnostic Test Solution Expected Outcome
Contaminated Carrier or Detector Gases Check the gas cylinder pressure; a nearly empty cylinder can release contaminants.Replace the gas cylinder with a high-purity alternative. Ensure gas traps and filters are installed and not expired.[5][8]A stable and lower baseline.
Leaks in the System Perform a leak check using an electronic leak detector, paying close attention to fittings at the inlet, detector, and column.[5][9]Tighten or replace fittings and ferrules as necessary.[10][11]Elimination of noise and prevention of column damage from oxygen exposure.[12]
Contaminated Inlet Liner Run a blank solvent injection with a new, clean liner and compare the baseline to a run with the old liner.[10]Replace the inlet liner. Regular replacement is crucial, especially when analyzing complex samples.[1][10][13]A significant reduction in baseline noise and elimination of ghost peaks.
Column Bleed Run a temperature program with the column disconnected from the detector to see if the baseline rise persists.Condition the column (see Experimental Protocols). If the bleed remains high, the column may be damaged or old and require replacement.[1][5]A lower and more stable baseline, especially at high temperatures.
Detector Contamination Isolate the detector from the electronics. If the noise disappears, the detector is likely contaminated.[11]Clean the detector according to the manufacturer's instructions.[10][11][13]A steadier, less noisy baseline.

Troubleshooting Workflow: High Baseline Noise

cluster_solutions Solutions Start High Baseline Noise Observed Check_Gases Check Gas Purity and Supply Start->Check_Gases Leak_Check Perform System Leak Check Check_Gases->Leak_Check Gases OK Sol_Gas Replace Gas Cylinder/Traps Check_Gases->Sol_Gas Contaminated Inlet_Maintenance Inspect and Clean/Replace Inlet Liner Leak_Check->Inlet_Maintenance No Leaks Found Sol_Leak Tighten/Replace Fittings Leak_Check->Sol_Leak Leak Detected Column_Condition Condition GC Column Inlet_Maintenance->Column_Condition Inlet OK Sol_Inlet Replace Liner/Septum Inlet_Maintenance->Sol_Inlet Contaminated Detector_Check Check and Clean Detector Column_Condition->Detector_Check Bleed Persists Sol_Column Replace Column Column_Condition->Sol_Column Column Damaged Resolved Baseline Noise Resolved Detector_Check->Resolved Detector Cleaned Sol_Gas->Resolved Sol_Leak->Resolved Sol_Inlet->Resolved Sol_Column->Resolved

Caption: A logical workflow for troubleshooting high baseline noise in GC analysis.

Issue 2: Spikes in the Baseline

Spikes are sharp, narrow peaks that appear randomly in the chromatogram.

Q: My baseline has random, sharp spikes. What could be causing this?

A: Spikes in the baseline are typically caused by electrical disturbances or particulate matter passing through the detector.

Potential Causes and Solutions

Potential Cause Diagnostic Test Solution Expected Outcome
Electrical Interference Check for nearby electronic equipment that may be causing interference. Observe if spikes coincide with the operation of other instruments.Ensure the GC has a stable, isolated power supply. Check for loose electrical connections.[8]Elimination of random, non-Gaussian spikes.
Particulate Matter If spikes have a slight Gaussian shape, they are likely from particles. This can come from a cored septum or column coating degradation.Replace the inlet septum.[13] If the column is old, consider trimming the front end or replacing it. Ensure the column is installed correctly in the detector.[9]Reduction or elimination of sharp peaks in the baseline.
Detector Contamination Particulate buildup within the detector can also cause spiking.Clean the detector according to the manufacturer's guidelines.[13]A cleaner, more stable baseline.

Logical Relationship: Differentiating Spikes

Spikes Spikes in Baseline Shape Analyze Spike Shape Spikes->Shape Electrical Electrical Noise Shape->Electrical Non-Gaussian (Instantaneous) Particulate Particulate Matter Shape->Particulate Slightly Gaussian Source_Power Check Power Supply & Connections Electrical->Source_Power Source_Septum Check Septum & Column Installation Particulate->Source_Septum

Caption: Differentiating the cause of baseline spikes based on their shape.

Experimental Protocols

Protocol 1: GC Column Conditioning

Proper column conditioning is essential to remove contaminants and stabilize the stationary phase, leading to a lower, more stable baseline.

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from being baked onto the detector.[1]

  • Set a Low Carrier Gas Flow: Ensure a steady flow of carrier gas through the column (e.g., 1-2 mL/min) to purge oxygen.[1][5] Purge the column at room temperature for 15-30 minutes.[5]

  • Ramp and Hold Oven Temperature:

    • Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[1]

    • Hold at this temperature for several hours or overnight.[1]

  • Cool Down: Cool the oven to the initial method temperature.

  • Reconnect the Column: Reconnect the column to the detector.

  • Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.

  • Run a Blank: Perform a solvent blank injection to confirm that the background noise has been reduced.[1]

Protocol 2: Inlet Liner Cleaning

A contaminated inlet liner is a common source of baseline noise and ghost peaks.

Procedure:

  • Removal: Carefully remove the inlet liner from the GC inlet using appropriate forceps.

  • Solvent Rinsing:

  • Drying: Dry the liner in an oven at a temperature above the boiling points of the solvents used (e.g., 100-120°C) for at least 30 minutes to ensure all solvent residues are removed.[1]

  • Reinstallation: Reinstall the clean, dry liner in the inlet. It is often recommended to replace the liner rather than cleaning and reusing it, especially for trace analysis.[1][10]

References

Validation & Comparative

A Comparative Analysis of Octadecatetraenoic Acid and Arachidonic Acid in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of polyunsaturated fatty acids (PUFAs) in cellular signaling is paramount. This guide provides a detailed comparative analysis of octadecatetraenoic acid (OTA) and arachidonic acid (ARA), focusing on their distinct biochemical properties, metabolic pathways, and profound impact on inflammatory processes. While direct comparative studies are limited, this analysis synthesizes available experimental data to offer a clear perspective on their opposing roles.

Octadecatetraenoic acid, particularly its well-studied isomer stearidonic acid (SDA), is an omega-3 fatty acid recognized for its anti-inflammatory potential. In contrast, arachidonic acid, an omega-6 fatty acid, is a key precursor to potent pro-inflammatory mediators. Their structural similarities belie their divergent biological activities, a critical consideration in the development of therapeutics targeting inflammation.

Biochemical and Physiological Properties: A Tabular Comparison

The fundamental differences in the biochemical and physiological characteristics of octadecatetraenoic acid (represented by stearidonic acid) and arachidonic acid are summarized below.

PropertyOctadecatetraenoic Acid (Stearidonic Acid)Arachidonic Acid
Chemical Formula C₁₈H₂₈O₂C₂₀H₃₂O₂
Molar Mass 276.4 g/mol 304.47 g/mol
Fatty Acid Classification Omega-3 Polyunsaturated Fatty AcidOmega-6 Polyunsaturated Fatty Acid
Number of Double Bonds 44
Primary Metabolic Fate Elongation and desaturation to eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA).[1]Conversion to eicosanoids (prostaglandins, thromboxanes, leukotrienes).[2][3][4]
Primary Role in Inflammation Precursor to anti-inflammatory and pro-resolving mediators.Precursor to pro-inflammatory mediators.[2][4][5]
Key Metabolic Enzymes Delta-6-desaturase, elongasesCyclooxygenases (COX-1 and COX-2), Lipoxygenases (LOX), Cytochrome P450 (CYP).[2][3]

Metabolic Pathways: Divergent Fates with Profound Consequences

The metabolic pathways of octadecatetraenoic acid (as stearidonic acid) and arachidonic acid diverge significantly, leading to the production of signaling molecules with opposing effects on inflammation.

Octadecatetraenoic Acid (Stearidonic Acid) Metabolism

Stearidonic acid serves as an intermediate in the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA). This conversion bypasses the rate-limiting step of delta-6-desaturase, making SDA an efficient precursor to anti-inflammatory compounds.[1]

OTA_Metabolism ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase Resolvins Resolvins (E-series) (Anti-inflammatory) EPA->Resolvins COX, LOX

Metabolic pathway of Stearidonic Acid (SDA).
Arachidonic Acid Metabolism

Arachidonic acid is released from cell membranes and is metabolized by three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—to produce a wide array of pro-inflammatory eicosanoids.[2][3][4]

ARA_Metabolism Membrane Membrane Phospholipids ARA Arachidonic Acid (ARA) Membrane->ARA PLA₂ COX Cyclooxygenases (COX-1, COX-2) ARA->COX LOX Lipoxygenases (e.g., 5-LOX) ARA->LOX CYP Cytochrome P450 ARA->CYP Prostanoids Prostaglandins, Thromboxanes (Pro-inflammatory) COX->Prostanoids Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs_HETEs EETs, HETEs CYP->EETs_HETEs

Metabolic pathway of Arachidonic Acid (ARA).

Experimental Evidence of Inflammatory Modulation

While direct comparative experiments are scarce, numerous studies have independently investigated the inflammatory effects of stearidonic acid and arachidonic acid.

Anti-inflammatory Effects of Stearidonic Acid

Experimental studies have demonstrated that stearidonic acid exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.

Experimental Protocol: Inhibition of Inflammatory Mediators in Macrophages by Stearidonic Acid

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of stearidonic acid (SDA) prior to LPS stimulation.

  • Endpoints Measured:

    • Nitric oxide (NO) production, a key inflammatory mediator, is quantified using the Griess reagent.

    • The expression of inducible nitric oxide synthase (iNOS) protein is determined by Western blotting.

    • The activation of nuclear factor-κB (NF-κB) is assessed by measuring its nuclear translocation and promoter activity.

    • The phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, is analyzed by Western blotting.[6]

  • Key Findings: Stearidonic acid has been shown to significantly suppress LPS-induced NO production by downregulating iNOS expression. This effect is mediated through the inhibition of both NF-κB activation and MAPK phosphorylation.[6][7]

Pro-inflammatory Effects of Arachidonic Acid

In contrast, arachidonic acid and its metabolites are well-established mediators of acute inflammation.

Experimental Protocol: Induction of Inflammatory Response in Intestinal Epithelial Cells by Arachidonic Acid

  • Cell Line: Caco-2 human intestinal epithelial cells.

  • Treatment: Cells are cultured with arachidonic acid (ARA), eicosapentaenoic acid (EPA), or oleic acid (OA) for an extended period.

  • Stimulus: Cytokine stimulation to mimic an inflammatory microenvironment.

  • Endpoints Measured:

    • Expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in leukocyte recruitment, is measured.

    • Activation of the transcription factor NF-κB is assessed using a reporter cell line.

    • The profile of various inflammatory proteins secreted into the cell culture medium is analyzed using antibody arrays.[8]

  • Key Findings: Arachidonic acid, but not EPA or OA, was found to activate NF-κB and increase the expression of ICAM-1 in Caco-2 cells, highlighting its pro-inflammatory role in the intestinal epithelium.[8]

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the effects of fatty acids on cellular inflammation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis start Seed Cells (e.g., RAW 264.7) treatment Pre-treat with Fatty Acid (OTA or ARA) start->treatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate elisa ELISA / Griess Assay (Cytokines, NO) supernatant->elisa western Western Blot (iNOS, p-MAPK, NF-κB) cell_lysate->western

Generalized experimental workflow.

Conclusion

The comparative analysis of octadecatetraenoic acid (stearidonic acid) and arachidonic acid reveals their fundamentally opposing roles in the regulation of inflammation. While arachidonic acid serves as a primary substrate for the synthesis of pro-inflammatory eicosanoids, stearidonic acid acts as a precursor to anti-inflammatory omega-3 fatty acids. This dichotomy is rooted in their distinct metabolic pathways and the biological activities of their respective downstream metabolites. For researchers in drug development, targeting the enzymes and signaling pathways governed by these fatty acids offers promising avenues for the creation of novel anti-inflammatory therapies. Future direct comparative studies under standardized experimental conditions will be invaluable in further elucidating the precise mechanisms and therapeutic potential of these critical polyunsaturated fatty acids.

References

The Emerging Role of Oxidized Linoleic Acid Metabolites as Clinical Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comparison with established markers for inflammatory and cardiovascular diseases.

In the quest for more precise and early detection of disease, researchers are increasingly turning to the complex world of lipids. Among these, oxidized metabolites of polyunsaturated fatty acids, known as oxylipins, are gaining significant attention as potential biomarkers. This guide provides a comparative overview of octadecatetraenoic acid (OTA) and related oxidized linoleic acid derivatives, evaluating their potential as clinical biomarkers against established markers for inflammatory and cardiovascular diseases.

A Shift in Focus: From General to Specific Markers

Traditional biomarkers for cardiovascular and inflammatory diseases, such as high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein (LDL) cholesterol, have long been staples in clinical practice. While valuable, they often provide a general indication of inflammation or dyslipidemia. The emerging field of lipidomics allows for a more granular view, identifying specific bioactive lipid molecules that may offer greater insight into disease mechanisms. Oxidized linoleic acid metabolites, including various isomers of hydroxyoctadecadienoic acid (HODE), are at the forefront of this research, showing promise in reflecting the intricate interplay of oxidative stress and inflammation.[1][2][3][4]

Quantitative Comparison of Biomarker Performance

While comprehensive clinical validation for a single octadecatetraenoic acid species is still emerging, studies on related oxylipins are beginning to provide the quantitative data necessary for comparison with current standards. For instance, in the context of acute aortic dissection, a panel of oxylipins has demonstrated significant diagnostic potential.

Biomarker/ModelDisease IndicationSensitivitySpecificityArea Under the Curve (AUC)
Oxylipin Panel Acute Aortic Dissection--0.905[5]
9-HOTrE (an oxylipin)Acute Aortic Dissection--0.855[5]
D-dimer Acute Aortic Dissection93.5–98%[5]54–63.2%[5]-
hs-CRP Cardiovascular Disease Risk---
IL-6 Cardiovascular Disease Mortality--0.638[6]

Note: Sensitivity and specificity data for oxylipins are often presented in the context of a model's overall performance (AUC) in early-stage research.

Signaling Pathways and Biological Relevance

Oxidized linoleic acid metabolites are not merely byproducts of cellular metabolism; they are active signaling molecules involved in inflammatory processes. Their formation can be either enzymatic, through the action of lipoxygenases (LOX) and cyclooxygenases (COX), or non-enzymatic, resulting from oxidative stress.[7] This dual origin makes them unique indicators of both specific inflammatory pathways and the overall oxidative burden within the body.

For example, 9-HODE and 13-HODE are known to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[4] Dysregulation of these signaling pathways is a hallmark of atherosclerosis and other inflammatory conditions.

Linoleic Acid Linoleic Acid Octadecatetraenoic Acid (and other Oxylipins) Octadecatetraenoic Acid (and other Oxylipins) Linoleic Acid->Octadecatetraenoic Acid (and other Oxylipins) Oxidation Oxidative Stress Oxidative Stress Oxidative Stress->Octadecatetraenoic Acid (and other Oxylipins) Enzymatic Oxidation (LOX, COX) Enzymatic Oxidation (LOX, COX) Enzymatic Oxidation (LOX, COX)->Octadecatetraenoic Acid (and other Oxylipins) Inflammatory Signaling Pathways (e.g., PPARs) Inflammatory Signaling Pathways (e.g., PPARs) Octadecatetraenoic Acid (and other Oxylipins)->Inflammatory Signaling Pathways (e.g., PPARs) Activation Gene Expression Changes Gene Expression Changes Inflammatory Signaling Pathways (e.g., PPARs)->Gene Expression Changes Cellular Responses (e.g., Inflammation, Apoptosis) Cellular Responses (e.g., Inflammation, Apoptosis) Gene Expression Changes->Cellular Responses (e.g., Inflammation, Apoptosis)

Figure 1. Simplified signaling pathway of oxidized linoleic acid metabolites in inflammation.

Experimental Protocols

The validation of oxylipins as biomarkers relies on robust and sensitive analytical methods. The gold standard for their quantification in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of Oxylipins in Human Plasma:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • To prevent auto-oxidation, add an antioxidant solution (e.g., butylated hydroxytoluene).

    • Store plasma samples at -80°C until analysis.

  • Lipid Extraction:

    • Thaw plasma samples on ice.

    • Add a deuterated internal standard mixture to each sample for accurate quantification.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction. This typically involves using a C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the lipid fraction using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • LC-MS/MS Analysis:

    • Dry the eluted lipid fraction under a stream of nitrogen and reconstitute in a suitable solvent for injection into the LC-MS/MS system.

    • Use a reversed-phase chromatography column to separate the different oxylipin species.

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each oxylipin and its corresponding internal standard.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its internal standard.

    • Generate a calibration curve using known concentrations of analytical standards.

    • Calculate the concentration of each oxylipin in the plasma samples based on the calibration curve.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Collection Plasma Collection Internal Standard Spiking Internal Standard Spiking Plasma Collection->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction LC-MS/MS LC-MS/MS Solid-Phase Extraction->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

Figure 2. Experimental workflow for oxylipin biomarker validation.

The Path Forward: Clinical Integration

While the research is promising, the translation of oxylipins like octadecatetraenoic acid into routine clinical biomarkers faces several hurdles. These include the need for standardized analytical methods across laboratories and further large-scale clinical trials to establish definitive reference ranges and clinical utility for specific diseases.[8] However, their potential to provide a more nuanced understanding of disease processes makes them a compelling area of ongoing research that could lead to more personalized and effective healthcare in the future.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Octadecatetraenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octadecatetraenoic acid (18:4), a polyunsaturated fatty acid with emerging biological significance, is crucial. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for the analysis of octadecatetraenoic acid, supported by experimental data, to aid in method selection and cross-validation.

Octadecatetraenoic acid, with its various isomers such as stearidonic acid, plays a role as a precursor to long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA), which are known for their anti-inflammatory properties.[1][2][3][4] The choice between HPLC and GC-MS for its analysis depends on several factors, including the specific isomer of interest, the sample matrix, and the desired analytical endpoint.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both HPLC and GC-MS, compiled from various studies on polyunsaturated fatty acids. Specific values can vary depending on the instrumentation, sample matrix, and exact methodology employed.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) >0.99>0.99Both techniques exhibit excellent linearity over a defined concentration range.
Accuracy (Recovery %) 97% - 101%[5]Optimized extraction methods yield high recovery.[6]Comparable recovery rates are achievable with optimized extraction procedures for both methods.
Precision (%RSD) Intraday: 0.22% - 0.52% Interday: 0.20% - 0.61%[7]Intraday: 6% Interday: 8% (for Stearidonic Acid)[8]HPLC often demonstrates slightly better precision.[8]
Limit of Detection (LOD) 0.59 µg/mL[5]5 pg (for Stearidonic Acid)[8]GC-MS generally offers superior sensitivity, particularly with selected ion monitoring (SIM).[6]
Limit of Quantification (LOQ) 1.79 µg/mL[5]Typically higher than LOD, quantifiable with precision and accuracy.[9]The empirical LOQ for GC-MS is often close to its LOD.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of octadecatetraenoic acid using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of underivatized octadecatetraenoic acid.

  • Sample Preparation:

    • Lipid extraction from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform:methanol).

    • Saponification of the lipid extract to release free fatty acids.

    • Acidification of the sample followed by extraction of the fatty acids with a non-polar solvent like hexane.

    • Evaporation of the solvent and reconstitution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[10] For underivatized fatty acids, a mobile phase of methanol (B129727) and water with a small percentage of acid (e.g., 0.1% phosphoric acid) is also effective.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore for underivatized fatty acids.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids requires a derivatization step to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

  • Sample Preparation and Derivatization:

    • Lipid extraction from the sample matrix.

    • Saponification of the lipid extract with methanolic NaOH to release free fatty acids.

    • Esterification of the fatty acids to FAMEs using a reagent such as boron trifluoride (BF3) in methanol.

    • Extraction of the FAMEs with hexane.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program: An initial temperature of around 100°C, ramped to approximately 250°C.

    • MS Detector: Electron Impact (EI) ionization. Quantitative analysis is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

Mandatory Visualization

Octadecatetraenoic Acid Metabolic Pathway

The following diagram illustrates the metabolic conversion of stearidonic acid (an isomer of octadecatetraenoic acid) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory lipid mediators.

Octadecatetraenoic_Acid_Pathway ALA α-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-Desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase Mediators Anti-inflammatory Lipid Mediators EPA->Mediators DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Δ6-Desaturase (via 24:6n-3 & β-oxidation) DHA->Mediators

Caption: Metabolic pathway of stearidonic acid to EPA and DHA.

Experimental Workflow for Cross-Validation

This diagram outlines the logical flow for the cross-validation of HPLC and GC-MS results for octadecatetraenoic acid analysis.

CrossValidation_Workflow Sample Sample Containing Octadecatetraenoic Acid Extraction Lipid Extraction Sample->Extraction HPLC_Prep Sample Preparation (Saponification, Extraction) Extraction->HPLC_Prep GCMS_Prep Sample Preparation (Saponification, Derivatization to FAMEs) Extraction->GCMS_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Quantitative Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Quantitative Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

References

Reproducibility of Octadecatetraenoic Acid-Induced Apoptosis Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies concerning octadecatetraenoic acid-induced apoptosis in breast cancer cell lines. The objective is to offer a resource for researchers seeking to reproduce and build upon existing findings in the field of lipid-mediated cancer cell death. Below, we present quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.

Data Presentation: Comparative Efficacy of Octadecatetraenoic Acid Isomers

The following tables summarize the quantitative data on the effects of stearidonic acid (SDA) and alpha-linolenic acid (ALA), both isomers of octadecatetraenoic acid, on breast cancer cell viability and apoptosis.

Table 1: Cytotoxicity of Octadecatetraenoic Acid Isomers in Breast Cancer Cell Lines

Fatty AcidCell LineAssayIC50 ValueIncubation TimeReference
Alpha-Linolenic Acid (ALA)MCF-7MTT17.55 µMNot Specified[1][2]
Stearidonic Acid (SDA)MCF-7Not ReportedNot ReportedNot Reported
Alpha-Linolenic Acid (ALA)MDA-MB-231Not ReportedNot ReportedNot Reported
Stearidonic Acid (SDA)MDA-MB-231Not ReportedNot ReportedNot Reported

Table 2: Pro-Apoptotic Effects of Octadecatetraenoic Acid Isomers

Fatty AcidCell LineApoptotic EffectMethodKey FindingsReference
Alpha-Linolenic Acid (ALA)MCF-7Induction of ApoptosisFlow Cytometry, Western BlotIncreased sub-G1 population, upregulation of Bax, downregulation of Bcl-2.[3]
Stearidonic Acid (SDA)MCF-7Induction of ApoptosisNot SpecifiedReduced cell number.[4]
Stearidonic Acid (SDA)MDA-MB-231Induction of ApoptosisNot SpecifiedIncreased number of apoptotic cells. Upregulation of CD95, Caspase-10, Bad, and Bid.[4]

Table 3: Comparative Effects of SDA and ALA on COX-2 Protein Expression in MDA-MB-231 Cells

Treatment (50 µM)Effect on COX-2 Protein LevelReference
Stearidonic Acid (SDA)Lowered compared to vehicle[5]
Alpha-Linolenic Acid (ALA)No reduction observed[5]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

Cell Culture
  • Cell Lines: MCF-7 (human breast adenocarcinoma, estrogen receptor-positive) and MDA-MB-231 (human breast adenocarcinoma, triple-negative).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of stearidonic acid or alpha-linolenic acid (typically ranging from 1 µM to 100 µM) dissolved in an appropriate solvent (e.g., ethanol, ensuring the final solvent concentration does not affect cell viability). Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of fatty acids for the specified time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour, using appropriate fluorescence channels for FITC and PI.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, CD95, Caspase-10, Bad, Bid, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C. Note: Specific antibody dilutions and sources should be determined from the original research articles for accurate replication.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in octadecatetraenoic acid-induced apoptosis and a general experimental workflow for its investigation.

Octadecatetraenoic_Acid_Apoptosis_Pathway SDA Stearidonic Acid (SDA) Membrane Cell Membrane Integration SDA->Membrane COX2 ↓ COX-2 Expression (SDA > ALA) SDA->COX2 ALA Alpha-Linolenic Acid (ALA) ALA->Membrane CD95 ↑ CD95 (Fas) Expression Membrane->CD95 Bcl2_Family Bcl-2 Family Modulation Membrane->Bcl2_Family DISC DISC Formation (FADD, Pro-Caspase-8) CD95->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp10 ↑ Pro-Caspase-10 Casp10->Casp8 Bid ↑ Bid (Pro-apoptotic) Casp8->Bid cleavage Casp3 Caspase-3 Activation Casp8->Casp3 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bad ↑ Bad (Pro-apoptotic) Bcl2_Family->Bad Bcl2->Mitochondria Bax->Mitochondria Bad->Bcl2 Bid->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of octadecatetraenoic acid-induced apoptosis.

Experimental_Workflow start Start: Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with SDA or ALA start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Analysis (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein ic50 Determine IC50 viability->ic50 quant_apop Quantify Apoptotic Cells (Early/Late) apoptosis->quant_apop pathway Analyze Signaling Pathway (Bcl-2, CD95, etc.) protein->pathway

Caption: General experimental workflow for studying fatty acid-induced apoptosis.

References

A Comparative Guide to the Enzymatic Metabolism of Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic pathway of octadecatetraenoic acid, specifically stearidonic acid (SDA), with the metabolism of other key omega-3 and omega-6 fatty acids. The information presented is intended to support research and development efforts in the fields of nutrition, pharmacology, and metabolic science.

Introduction: The Central Role of Octadecatetraenoic Acid in Omega-3 Metabolism

Octadecatetraenoic acid (18:4n-3), commonly known as stearidonic acid (SDA), is a key intermediate in the endogenous synthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] These long-chain omega-3s are renowned for their anti-inflammatory properties and their crucial roles in cardiovascular and neurological health. The metabolism of SDA is of significant interest as it bypasses a critical rate-limiting step in the conversion of the plant-derived omega-3, alpha-linolenic acid (ALA), to EPA. This guide compares the metabolic efficiency of SDA to that of ALA and the competing omega-6 fatty acid, linoleic acid (LA).

Comparative Enzymatic Pathways

The metabolism of dietary PUFAs is a complex process involving a series of desaturation and elongation enzymes that are shared between the omega-3 and omega-6 pathways. This competition is a critical factor in determining the ultimate balance of pro-inflammatory and anti-inflammatory eicosanoids in the body.

Omega-3 Fatty Acid Metabolism

The conversion of ALA to EPA and DHA involves the following key enzymatic steps:

  • Δ6-Desaturation: The initial and rate-limiting step, catalyzed by delta-6-desaturase (FADS2), converts ALA (18:3n-3) to SDA (18:4n-3).[2]

  • Elongation: Elongase enzymes extend the carbon chain of SDA to eicosatetraenoic acid (ETA; 20:4n-3).

  • Δ5-Desaturation: Delta-5-desaturase (FADS1) introduces a double bond into ETA to form EPA (20:5n-3).

  • Further Elongation and Desaturation: A series of further elongation and desaturation steps, followed by a cycle of beta-oxidation, are required to produce DHA (22:6n-3).

SDA's strategic position in this pathway, downstream of the rate-limiting Δ6-desaturase step, is the primary reason for its enhanced conversion efficiency to EPA compared to ALA.

Omega-6 Fatty Acid Metabolism

The omega-6 pathway, which is pro-inflammatory in nature, competes for the same enzymatic machinery:

  • Δ6-Desaturation: Delta-6-desaturase converts linoleic acid (LA; 18:2n-6) to gamma-linolenic acid (GLA; 18:3n-6).

  • Elongation: GLA is elongated to dihomo-gamma-linolenic acid (DGLA; 20:3n-6).

  • Δ5-Desaturation: DGLA is desaturated to the pro-inflammatory precursor, arachidonic acid (AA; 20:4n-6).

The high prevalence of LA in Western diets can lead to a metabolic bias towards the production of pro-inflammatory eicosanoids derived from AA.

Quantitative Data Comparison

The following table summarizes key quantitative data comparing the metabolism of ALA, SDA, and LA.

ParameterAlpha-Linolenic Acid (ALA)Stearidonic Acid (SDA)Linoleic Acid (LA)Reference
Enzyme Δ6-Desaturase Elongase Δ6-Desaturase
Km (µM) ~15-20 (rat liver microsomes)Not directly compared~10-15 (rat liver microsomes)[3]
Vmax (nmol/min/mg protein) Lower than LANot directly comparedHigher than ALA[3]
Relative Conversion Efficiency to EPA (in humans) 0.070.3N/A[4]
Observed EPA increase (vs. ALA) Baseline~2-fold higher in rat liver and plasmaN/A[2]
Conversion to DHA (in humans) Severely restrictedDoes not significantly increase DHAN/A[4][5]

Signaling Pathways and Experimental Workflows

Comparative Metabolism of Omega-3 and Omega-6 Fatty Acids

G cluster_omega3 Omega-3 Pathway (Anti-inflammatory) cluster_omega6 Omega-6 Pathway (Pro-inflammatory) ALA Alpha-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-Desaturase (FADS2) (Rate-Limiting) ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-Desaturase (FADS1) DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Elongase, Δ6-Desaturase, β-oxidation LA Linoleic Acid (LA) (18:2n-6) GLA Gamma-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase (FADS2) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (FADS1)

Comparative overview of the major enzymatic steps in the omega-3 and omega-6 metabolic pathways.

Experimental Workflow for Assessing Fatty Acid Conversion

G cluster_workflow Workflow for Fatty Acid Conversion Analysis start Cell Culture or In Vivo Model supplementation Supplementation with Labeled Fatty Acids (e.g., ¹³C-ALA, ¹³C-SDA) start->supplementation incubation Incubation Period supplementation->incubation harvest Harvest Cells/Tissues incubation->harvest lipid_extraction Total Lipid Extraction harvest->lipid_extraction saponification Saponification & FAMEs Preparation lipid_extraction->saponification analysis GC-MS or LC-MS/MS Analysis saponification->analysis quantification Quantification of Fatty Acid Methyl Esters analysis->quantification end Determination of Conversion Rates quantification->end

A generalized experimental workflow for quantifying the conversion of precursor fatty acids.

Experimental Protocols

In Vitro Fatty Acid Desaturase Assay

This protocol is adapted from methods used to assess the activity of microsomal Δ6-desaturase.

Objective: To determine the kinetic parameters (Km and Vmax) of Δ6-desaturase for different fatty acid substrates.

Materials:

  • Liver microsomes (from rats or other relevant species)

  • Fatty acid substrates (e.g., [1-¹⁴C]α-linolenic acid, [1-¹⁴C]linoleic acid)

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)

  • Cofactors: NADH, ATP, Coenzyme A, MgCl₂

  • Scintillation cocktail and counter

  • HPLC system for fatty acid separation

Procedure:

  • Microsome Preparation: Isolate liver microsomes from the chosen animal model by differential centrifugation. Determine the protein concentration of the microsomal suspension.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, cofactors, and varying concentrations of the radiolabeled fatty acid substrate.

  • Initiation of Reaction: Add the microsomal preparation to the reaction mixture to initiate the desaturation reaction. Incubate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis: Separate the substrate and the desaturated product using HPLC.

  • Quantification: Quantify the amount of radioactive product formed using a scintillation counter.

  • Kinetic Analysis: Plot the reaction velocity against the substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

Human Nutritional Intervention Study for Conversion Efficiency

This protocol outlines a general design for a human clinical trial to compare the in vivo conversion of ALA and SDA to EPA.

Objective: To quantify the relative conversion efficiency of dietary ALA and SDA to EPA in human subjects.

Study Design: A randomized, double-blind, parallel-group study.

Participants: Healthy adult volunteers.

Interventions:

  • Group 1: Daily supplementation with a defined dose of ALA (e.g., from flaxseed oil).

  • Group 2: Daily supplementation with a molar equivalent dose of SDA (e.g., from echium oil or SDA-enriched soybean oil).

  • Group 3: Placebo control (e.g., oil with low PUFA content).

Duration: 4-12 weeks.

Measurements:

  • Baseline and Follow-up Blood Samples: Collect fasting blood samples at the beginning and end of the intervention period.

  • Fatty Acid Analysis: Isolate plasma and red blood cell lipids.

  • Quantification: Analyze the fatty acid composition of plasma and red blood cell membranes by gas chromatography to determine the percentage of ALA, SDA, EPA, and DHA.

  • Calculation of Conversion Efficiency: Calculate the change in EPA levels from baseline in each group. The relative conversion efficiency can be expressed as the ratio of the increase in EPA for the SDA group compared to the ALA group.

Conclusion

The enzymatic pathway of octadecatetraenoic acid (SDA) metabolism represents a promising area of research for enhancing endogenous omega-3 fatty acid synthesis. By bypassing the rate-limiting Δ6-desaturase step, SDA offers a more efficient route to EPA production compared to its precursor, ALA. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and leverage this metabolic advantage for nutritional and therapeutic applications. Understanding the competitive dynamics with the omega-6 pathway is crucial for designing effective strategies to promote an anti-inflammatory lipid profile. Further research focusing on the direct comparison of enzyme kinetics and the impact of genetic variations in desaturase and elongase enzymes will continue to refine our understanding of PUFA metabolism.

References

In vivo versus in vitro effects of octadecatetraenoic acid on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Octadecatetraenoic acid (SDA), an 18-carbon omega-3 polyunsaturated fatty acid, is a metabolic intermediate between alpha-linolenic acid (ALA) and eicosapentaenoic acid (EPA). Its influence on gene expression is a growing area of interest for its potential therapeutic applications in inflammation, cardiovascular disease, and cancer. Understanding the concordance and discordance between in vivo and in vitro studies is crucial for translating preclinical findings into clinical applications. Discrepancies often arise due to the complex systemic interactions present in a whole organism that are absent in a controlled cell culture environment. This guide provides a comparative overview of the effects of SDA on gene expression in both settings, supported by experimental data and detailed protocols.

Quantitative Data Presentation

The following tables summarize the differential gene expression observed in in vivo (swine and rat models) and in vitro (human breast cancer cells) studies following treatment with stearidonic acid.

Table 1: In Vivo Gene Expression Changes in Response to Dietary Stearidonic Acid

GeneOrganism/TissueFold ChangeP-valueKey Function
Lipogenic Genes
Fatty Acid Synthase (FASN)Swine/Liver↓ 1.8< 0.05Fatty acid synthesis
Acetyl-CoA Carboxylase (ACC)Swine/Liver↓ 1.5< 0.05Fatty acid synthesis
Stearoyl-CoA Desaturase (SCD)Swine/Liver↓ 2.1< 0.01Fatty acid desaturation
Inflammatory & Signaling Genes
TNF-αRat/Serum↓ 1.6< 0.05Pro-inflammatory cytokine
CREBRat/Brain↑ 2.0< 0.01Transcription factor, memory
PPARαMouse/Heart↑ 2.5< 0.01Transcription factor, lipid metabolism

Note: The quantitative data for swine is representative of findings that several lipogenic genes were downregulated[1][2]. The data for rat is based on findings of doubled CREB expression and a 30-50% reduction in TNF-α[3]. The PPARα data is inferred from studies in mice showing its significant role in mediating the effects of C18:3 fatty acids[4][5].

Table 2: In Vitro Gene Expression Changes in MDA-MB-231 Human Breast Cancer Cells Treated with Stearidonic Acid

GeneFold ChangeP-valueKey Function
Cyclooxygenase-2 (COX-2)↓ 2.2< 0.01Inflammation, cancer progression
NF-κB (p65)↓ 1.7< 0.05Pro-inflammatory transcription factor
PPARγ↓ 1.5< 0.05Transcription factor, lipid metabolism

Note: This data is based on findings that stearidonic acid was more potent than ALA in suppressing COX-2 expression, which was associated with reduced NF-κB and PPARγ mRNA levels[6].

Experimental Protocols

In Vivo Study: Dietary Stearidonic Acid in a Swine Model

This protocol is a synthesized representation based on methodologies for studying dietary fatty acids in animal models[1][2].

  • Animal Model: 24 female pigs (initial body weight ~25 kg) are randomly assigned to two dietary groups (n=12 per group): a control group receiving a standard soy oil-based diet and a treatment group receiving a diet enriched with stearidonic acid-rich soybean oil.

  • Diet Formulation: The control diet contains 5% (w/w) standard soybean oil. The treatment diet is formulated to contain 5% (w/w) SDA-enriched soybean oil, providing approximately 4g of SDA per day. Diets are isocaloric and balanced for all other nutrients.

  • Feeding Trial: The animals are housed in individual pens and have ad libitum access to their respective diets and water for 8 weeks.

  • Sample Collection: After 8 weeks, animals are euthanized, and liver tissue samples are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • RNA Extraction and qRT-PCR:

    • Total RNA is extracted from ~100 mg of liver tissue using a TRIzol-based method.

    • RNA quality and quantity are assessed using a spectrophotometer.

    • cDNA is synthesized from 1 µg of total RNA using a high-capacity reverse transcription kit.

    • Quantitative real-time PCR (qRT-PCR) is performed using a SYBR Green-based assay on a real-time PCR system.

    • Gene-specific primers for FASN, ACC, SCD, and a housekeeping gene (e.g., GAPDH) are used.

    • Relative gene expression is calculated using the 2-ΔΔCt method.

  • Statistical Analysis: Gene expression data are analyzed using a Student's t-test to compare the treatment and control groups. A p-value of < 0.05 is considered statistically significant.

In Vitro Study: Stearidonic Acid Treatment of MDA-MB-231 Cells

This protocol is a synthesized representation based on methodologies for in vitro fatty acid treatment and gene expression analysis[6].

  • Cell Culture: MDA-MB-231 human breast cancer cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Preparation: Stearidonic acid is dissolved in ethanol (B145695) to create a stock solution. The stock solution is then complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to the cells.

  • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The growth medium is then replaced with serum-free DMEM containing either 50 µM SDA-BSA complex or a vehicle control (ethanol-BSA complex) for 24 hours.

  • RNA Extraction and qRT-PCR:

    • Total RNA is extracted from the cells using an RNeasy Mini Kit.

    • RNA integrity and concentration are determined.

    • cDNA synthesis and qRT-PCR are performed as described in the in vivo protocol, using primers for COX-2, NF-κB, PPARγ, and a housekeeping gene (e.g., β-actin).

  • Statistical Analysis: Gene expression levels are compared between the SDA-treated and vehicle control groups using a Student's t-test, with p < 0.05 considered significant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by stearidonic acid and its metabolites.

cluster_0 In Vivo: Hepatic Lipid Metabolism SDA Dietary Stearidonic Acid PPARa PPARα SDA->PPARa Activates LipogenicGenes Lipogenic Genes (FASN, ACC, SCD) PPARa->LipogenicGenes Downregulates

Figure 1: In vivo regulation of hepatic lipogenic genes by SDA via PPARα activation.

cluster_1 In Vitro: Anti-inflammatory Pathway in Cancer Cells SDA_vitro Stearidonic Acid NFkB NF-κB SDA_vitro->NFkB Inhibits COX2 COX-2 Gene Expression NFkB->COX2 Induces

Figure 2: In vitro inhibition of the NF-κB pathway by SDA, leading to reduced COX-2 expression.

Experimental Workflows

cluster_vivo In Vivo Workflow cluster_vitro In Vitro Workflow A1 Animal Model (Swine) A2 Dietary Intervention (SDA vs. Control) A1->A2 A3 Tissue Collection (Liver) A2->A3 A4 RNA Extraction A3->A4 A5 qRT-PCR A4->A5 A6 Data Analysis A5->A6 B1 Cell Culture (MDA-MB-231) B2 SDA Treatment B1->B2 B3 Cell Lysis B2->B3 B4 RNA Extraction B3->B4 B5 qRT-PCR B4->B5 B6 Data Analysis B5->B6

Figure 3: Comparative experimental workflows for in vivo and in vitro studies.

Discussion

The presented data highlights both consistencies and differences in the gene expression changes induced by stearidonic acid in vivo and in vitro. In vivo, dietary SDA primarily appears to influence genes involved in lipid metabolism in the liver, likely through the activation of PPARα, a key regulator of fatty acid oxidation. The observed downregulation of lipogenic genes is a consistent finding in studies investigating omega-3 fatty acids. The effects on inflammatory markers like TNF-α and signaling molecules such as CREB in other tissues underscore the systemic impact of dietary interventions.

In vitro, in a cancer cell line model, SDA demonstrates a potent anti-inflammatory effect by downregulating COX-2 expression. This effect appears to be mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway. While both in vivo and in vitro findings point towards an anti-inflammatory and metabolism-modulating role for SDA, the specific gene targets and pathways highlighted in each system differ. This can be attributed to the different biological contexts: a complex, multi-organ system versus a homogenous cell population in isolation. For instance, the in vivo effects are a result of SDA absorption, metabolism, and distribution, which influence its availability and action in different tissues. In contrast, the in vitro model provides a more direct assessment of SDA's effect on a specific cell type without the influence of systemic metabolism.

References

A Head-to-Head Comparison of Octadecatetraenoic Acid Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient extraction of octadecatetraenoic acid, a key polyunsaturated fatty acid (PUFA), is critical for downstream applications. While numerous "fatty acid extraction kits" are commercially available, a direct head-to-head comparison is often lacking in published literature. These kits are typically based on established lipid extraction methodologies. This guide provides an objective comparison of the predominant extraction techniques that form the basis of these commercial kits, supported by experimental data on their performance with polyunsaturated fatty acids.

Comparison of Key Performance Metrics

The selection of an extraction methodology significantly impacts the yield, purity, and integrity of the extracted octadecatetraenoic acid. The following table summarizes the performance of common extraction techniques based on data from studies on polyunsaturated fatty acids.

Methodology Principle Typical Yield Purity of PUFAs Processing Time Advantages Disadvantages
Folch/Bligh & Dyer (Solvent Partitioning) Utilizes a chloroform-methanol-water system to partition lipids from other cellular components. Lipids are recovered from the chloroform (B151607) layer.[1][2]HighHigh30-60 minutes per sampleWell-established, high efficiency for a broad range of lipids.[2]Use of toxic chlorinated solvents, laborious, potential for oxidation.[3]
Solid-Phase Extraction (SPE) Employs a solid sorbent (e.g., C18) to retain fatty acids from a liquid sample, which are then eluted with a solvent.[4]Good to HighHigh to Very High20-40 minutes per sampleHigh selectivity, cleaner extracts, amenable to automation.[4]Can be more expensive, requires method development for optimal recovery.
Soxhlet Extraction Continuous extraction of a solid sample with a heated organic solvent (e.g., hexane).[5]HighGoodSeveral hours per sampleHigh extraction efficiency for solid samples.[5]Time-consuming, requires large volumes of solvent, potential for thermal degradation of PUFAs.[3][5]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture and enhancing extraction.[3][6]High to Very HighHigh5-30 minutes per sampleExtremely fast, reduced solvent consumption, high efficiency.[3][7]Requires specialized equipment, potential for localized heating affecting sensitive compounds.[3]
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to create cavitation, disrupting cell walls and improving solvent penetration.[3]HighHigh15-60 minutes per sampleFast, efficient, reduced solvent and energy consumption.[3]Potential for free radical formation if not controlled.[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix.

Modified Folch Method (Solvent Partitioning)

This method is a cornerstone for lipid extraction and is the basis for many commercial kits.[1][8]

Materials:

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a 2:1 (v/v) solution of chloroform:methanol to a final volume of 2 mL.[2]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (0.4 mL for a 2 mL solution). Vortex thoroughly for 2 minutes to ensure mixing.[2]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

Solid-Phase Extraction (SPE)

SPE is ideal for cleaner extracts and can be highly selective for fatty acids.[4]

Materials:

  • C18 SPE cartridges

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Sample pre-treatment solution (e.g., acidified water)

  • Vacuum manifold

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.[4]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry out.[4]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the bound fatty acids with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute as needed.

Microwave-Assisted Extraction (MAE)

MAE offers a significant speed advantage for fatty acid extraction.[6][7]

Materials:

  • Microwave extraction system

  • Extraction solvent (e.g., hexane:isopropanol 3:2 v/v)

  • Microwave-safe extraction vessels

Protocol:

  • Sample Preparation: Place the ground or homogenized sample into a microwave-safe extraction vessel.

  • Solvent Addition: Add the extraction solvent to the vessel.

  • Extraction: Place the vessel in the microwave extractor and apply microwave energy according to the manufacturer's instructions (e.g., 1000 W for 10 minutes).

  • Cooling and Filtration: Allow the vessel to cool, then filter the extract to remove solid debris.

  • Solvent Evaporation: Remove the solvent from the filtrate by evaporation.

Visualizing the Workflow and Biological Context

To better understand the extraction process and the biological relevance of octadecatetraenoic acid, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway involving polyunsaturated fatty acids.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification_analysis Purification & Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Solvent_Addition Solvent Addition (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Phase_Separation Phase Separation (Centrifugation) Solvent_Addition->Phase_Separation Lipid_Collection Collection of Lipid-Rich Phase Phase_Separation->Lipid_Collection Drying Solvent Evaporation (Under Nitrogen) Lipid_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis Downstream Analysis (GC-MS, LC-MS) Reconstitution->Analysis

A general workflow for the extraction of octadecatetraenoic acid.

G cluster_enzymes Enzymatic Conversion cluster_products Bioactive Lipid Mediators PUFA Octadecatetraenoic Acid (Membrane Phospholipid) COX Cyclooxygenases (COX) PUFA->COX LOX Lipoxygenases (LOX) PUFA->LOX CYP450 Cytochrome P450 PUFA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Epoxides Epoxyeicosatrienoic Acids (EETs) CYP450->Epoxides Signaling Cellular Signaling (e.g., Inflammation, Vasodilation) Prostaglandins->Signaling Leukotrienes->Signaling Epoxides->Signaling

Simplified pathway of PUFA metabolism into signaling molecules.

References

A Researcher's Guide to Evaluating the Purity of Commercial Octadecatetraenoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of commercially available octadecatetraenoic acid standards, supported by detailed experimental protocols for purity verification.

Octadecatetraenoic acid (18:4) is a polyunsaturated fatty acid (PUFA) with several isomers of significant biological interest. The most common of these is stearidonic acid (SDA; all-cis-6,9,12,15-octadecatetraenoic acid), an omega-3 fatty acid that serves as an intermediate in the endogenous synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Given its role in lipid metabolism and signaling, high-purity octadecatetraenoic acid standards are crucial for in vitro and in vivo studies, as well as for the accurate calibration of analytical instrumentation.

This guide outlines the key methodologies for assessing the purity of these standards and presents a comparison of the stated purity from several major commercial suppliers.

Comparison of Commercial Octadecatetraenoic Acid Standards

The purity of a chemical standard is a critical factor that can significantly influence experimental outcomes. While many suppliers provide high-purity products, independent verification is recommended for sensitive applications. The following table summarizes the stated purity for stearidonic acid (CAS 20290-75-9), a primary isomer of octadecatetraenoic acid, from various commercial sources.

SupplierProduct Name/IsomerStated Purity (%)
Sigma-AldrichStearidonic acid≥99%
Cayman ChemicalStearidonic Acid≥98%[3]
Larodan6(Z),9(Z),12(Z),15(Z)-Octadecatetraenoic acid>98%[4]
Santa Cruz BiotechnologyStearidonic Acid>98%[5]

Note: Purity values are as stated by the supplier and may vary by lot. It is recommended to consult the Certificate of Analysis for lot-specific data.

Experimental Protocols for Purity Assessment

The two most common and robust techniques for determining the purity of fatty acid standards are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Purity Determination by GC-MS

Gas chromatography is a gold standard for fatty acid analysis, offering high sensitivity and separation efficiency.[6] For optimal results, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).

1. Materials and Reagents:

  • Octadecatetraenoic acid standard

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade, ≥99%)

  • Boron trifluoride-methanol solution (14% w/v) or 2M methanolic HCl

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Accurately weigh approximately 5-10 mg of the octadecatetraenoic acid standard into a screw-cap glass tube.

  • Add 1 mL of a known concentration of the internal standard solution (e.g., C17:0 in methanol).

  • Add 2 mL of 14% boron trifluoride-methanol solution.

  • Cap the tube tightly and heat in a water bath or heating block at 60°C for 30 minutes, with occasional vortexing.

  • Allow the tube to cool to room temperature.

  • Add 2 mL of hexane and 2 mL of a saturated NaCl solution. Vortex thoroughly.

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: A highly polar capillary column suitable for FAME analysis (e.g., Agilent J&W DB-23, 60 m x 0.25 mm, 0.25 µm, or similar).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

4. Data Analysis:

  • Identify the peak corresponding to the octadecatetraenoic acid methyl ester based on its retention time and mass spectrum (expected molecular ion m/z 290.2).

  • Calculate the purity as the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram (excluding the solvent and internal standard peaks).

  • The use of an internal standard allows for more accurate quantification if a calibration curve is prepared.

Protocol 2: Purity Determination by HPLC

HPLC is a valuable alternative, particularly for analyzing the free fatty acid without derivatization and for separating isomers.[7][8]

1. Materials and Reagents:

  • Octadecatetraenoic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Methanol (HPLC grade)

2. Sample Preparation:

  • Prepare a stock solution of the octadecatetraenoic acid standard in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition to create working standards for injection (e.g., 1-100 µg/mL).

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or Charged Aerosol Detector (CAD). For definitive identification, a mass spectrometer (LC-MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: Linear gradient from 70% to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 70% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 205 nm.

    • CAD: Evaporation temperature 35°C.

    • MS (ESI-): Scan range m/z 100-500.

4. Data Analysis:

  • Integrate the peak area of the octadecatetraenoic acid in the chromatogram.

  • Calculate the purity by comparing the peak area of the main component to the total area of all detected peaks (area percent method).

  • Confirm the identity of the main peak by its mass-to-charge ratio if using a mass spectrometer.

Visualizing Workflows and Pathways

To aid in understanding the experimental and biological contexts, the following diagrams illustrate the purity assessment workflow and a key metabolic pathway for octadecatetraenoic acid.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_results Final Evaluation Receive Receive Commercial Octadecatetraenoic Acid Standard Prep Prepare Sample (Weighing & Dissolution) Receive->Prep Deriv Derivatization to FAMEs (e.g., with BF3-Methanol) Prep->Deriv For GC-MS HPLC_Inject HPLC Injection & Analysis (Reversed-Phase C18) Prep->HPLC_Inject For HPLC GCMS_Inject GC-MS Injection & Analysis Deriv->GCMS_Inject GCMS_Data Data Processing: Peak Integration & Spectral ID GCMS_Inject->GCMS_Data Calc Calculate Purity (Area % Method) GCMS_Data->Calc HPLC_Data Data Processing: Peak Integration HPLC_Inject->HPLC_Data HPLC_Data->Calc Report Generate Purity Report & Certificate of Analysis Calc->Report

Experimental workflow for purity assessment.

Stearidonic acid (SDA) is a key intermediate in the omega-3 fatty acid metabolic pathway. It bypasses the rate-limiting delta-6-desaturase (Δ6D) enzyme that converts alpha-linolenic acid (ALA) to longer-chain PUFAs.[1]

Omega3_Pathway ALA α-Linolenic Acid (ALA) (18:3, n-3) D6D Δ6-Desaturase (Rate-Limiting) ALA->D6D SDA Stearidonic Acid (SDA) (18:4, n-3) Elongase Elongase SDA->Elongase ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) D5D Δ5-Desaturase ETA->D5D EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) Elongase2 Elongase EPA->Elongase2 DPA Docosapentaenoic Acid (DPA) (22:5, n-3) Peroxisome Peroxisomal β-oxidation DPA->Peroxisome DHA Docosahexaenoic Acid (DHA) (22:6, n-3) D6D->SDA Elongase->ETA D5D->EPA Elongase2->DPA Peroxisome->DHA

Omega-3 fatty acid metabolic pathway featuring Stearidonic Acid.

By employing these rigorous analytical methods, researchers can confidently verify the purity of their octadecatetraenoic acid standards, ensuring the integrity and validity of their experimental data in the fields of nutrition, pharmacology, and metabolic research.

References

Inter-laboratory comparison of octadecatetraenoic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Inter-laboratory Comparison of Octadecatetraenoic Acid Measurement

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of octadecatetraenoic acid (OTA) is crucial for understanding its role in various physiological and pathological processes. This guide provides a framework for comparing the performance of different laboratories and analytical methods in the quantification of OTA. Given the limited availability of public data from proficiency testing specifically for octadecatetraenoic acid, this guide presents a synthesized comparison based on data from inter-laboratory studies of structurally similar polyunsaturated fatty acids.

Data Presentation: A Synthesized Inter-Laboratory Study

To illustrate a typical inter-laboratory comparison, we present synthesized data from a hypothetical study involving five laboratories (Lab A through Lab E). These laboratories were tasked with quantifying a specific OTA isomer in standardized, spiked human plasma samples at three different concentration levels: low (20 ng/mL), medium (100 ng/mL), and high (400 ng/mL). The laboratories utilized their in-house validated analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Reported Concentrations of Octadecatetraenoic Acid (ng/mL)

LaboratoryMethodLow Concentration (20 ng/mL)Medium Concentration (100 ng/mL)High Concentration (400 ng/mL)
Lab AGC-MS18.595.2385.1
Lab BLC-MS/MS21.2103.5410.8
Lab CGC-MS19.898.7392.4
Lab DLC-MS/MS20.5101.1405.3
Lab EGC-MS17.992.3378.9

Table 2: Performance Characteristics of Analytical Methods

ParameterGC-MS (as FAME)LC-MS/MS
Linearity (r²)>0.99>0.99
Limit of Detection (LOD)~0.5 - 5 ng0.5 nmol/L
Limit of Quantification (LOQ)~5 - 50 ng1.0 nmol/L
Precision (%RSD)<15%Intra-day: 97-105%, Inter-day: 99-107%
Recovery (%)85-11090-110

Table 3: Statistical Analysis of Inter-laboratory Comparison Data

Concentration LevelConsensus Mean (ng/mL)Standard DeviationCoefficient of Variation (%)
Low (20 ng/mL)19.581.427.25
Medium (100 ng/mL)98.164.354.43
High (400 ng/mL)394.512.983.29

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability and reproducibility of results. Below are generalized protocols for the analysis of octadecatetraenoic acid using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method typically requires derivatization of the fatty acid to a more volatile form, commonly a fatty acid methyl ester (FAME).

  • Sample Preparation and Derivatization:

    • Lipid extraction from the sample matrix (e.g., plasma, tissue) is performed using a solvent system like the Folch method (chloroform/methanol).

    • The extracted lipids are then saponified using methanolic potassium hydroxide (B78521) to release the free fatty acids.

    • The free fatty acids are subsequently methylated to form FAMEs using a reagent such as boron trifluoride in methanol.

    • The FAMEs are then extracted with a non-polar solvent like hexane (B92381).

    • The hexane layer is concentrated under a stream of nitrogen before injection into the GC-MS system.

  • GC-MS Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase) is typically used.[1]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for instance, starting at a lower temperature and ramping up to a higher temperature.[1]

    • Mass Spectrometer: Operated in electron ionization (EI) mode, either scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods often allow for the analysis of underivatized fatty acids, simplifying sample preparation.

  • Sample Preparation:

    • To 100 µL of plasma, an internal standard is added.

    • Proteins are precipitated by adding 400 µL of ice-cold acetonitrile.

    • The sample is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C.[2]

    • The resulting supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

    • The dried extract is reconstituted in 100 µL of the initial mobile phase.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from a low to a high percentage of Mobile Phase B is used to ensure the separation of OTA from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is typically employed for high selectivity and sensitivity.

Visualizations

The following diagrams illustrate the experimental workflow for an inter-laboratory comparison study and a general analytical workflow for OTA measurement.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Study Design and Protocol Development B Preparation and Validation of Standard Samples A->B C Distribution of Samples to Participating Laboratories B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Submitted Data E->F G Performance Evaluation (e.g., Z-scores) F->G H Issuance of Inter-laboratory Comparison Report G->H

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Lipid Extraction A->B C Derivatization (for GC-MS) B->C D Purification / Concentration B->D C->D E GC-MS or LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration and Quantification F->G H Concentration Calculation G->H I Final Report H->I

Caption: General Analytical Workflow for OTA Measurement.

References

Safety Operating Guide

Proper Disposal of Octadecatetraenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of octadecatetraenoic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific octadecatetraenoic acid product in use. The SDS contains detailed information regarding physical and chemical properties, hazards, personal protective equipment (PPE) requirements, and specific disposal considerations.

Octadecatetraenoic acid is a polyunsaturated fatty acid. While the acid itself may have low toxicity, it is frequently supplied dissolved in a solvent, such as methanol (B129727) or ethanol. The solvent is often the primary hazard, dictating the waste classification. For instance, solutions in methanol are classified as flammable and toxic.[1][2]

Immediate Safety Precautions:

  • Always handle the chemical inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure adequate ventilation in the storage and handling areas.[1][2]

  • Keep the chemical and its waste away from ignition sources such as heat, sparks, and open flames.[1][2]

  • Prevent the formation of aerosols.[1]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent accidental exposure during handling and disposal.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of the chemical and its solvent.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact. The SDS should be consulted for glove compatibility.
Body Protection A laboratory coat and appropriate protective clothing to prevent skin contact.Protects skin and personal clothing from contamination.[4]

Step-by-Step Disposal Protocol

The disposal of octadecatetraenoic acid must be managed as a hazardous chemical waste stream. Under no circumstances should it be poured down the drain or disposed of in regular trash .[5][6]

Protocol for Waste Collection and Disposal:

  • Waste Classification:

    • Based on its likely formulation in a solvent like methanol, classify the waste as flammable and toxic liquid waste .[1][2]

    • It should also be categorized as non-halogenated organic waste .[3] The user is responsible for determining if the product meets the criteria for hazardous waste at the time of disposal, as transformations or mixtures may alter its properties.[7]

  • Select an Appropriate Waste Container:

    • Obtain a designated hazardous waste container that is compatible with organic solvents and fatty acids. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4][8]

    • Ensure the container is clean, dry, and has a secure, tight-fitting lid.[8][9]

  • Waste Segregation:

    • Crucially, do not mix octadecatetraenoic acid waste with incompatible chemicals .[10] Incompatible waste streams include:

      • Strong acids

      • Bases

      • Oxidizing agents[11]

      • Halogenated solvents

    • Segregating waste prevents dangerous chemical reactions and simplifies the final disposal process.[3][8]

  • Labeling the Waste Container:

    • Clearly label the container with the words "Hazardous Waste ".[10]

    • The label must include the full chemical name(s) of all contents, including "Octadecatetraenoic Acid" and any solvents (e.g., "Methanol"). Avoid using abbreviations or chemical formulas.[10]

    • Indicate the approximate concentrations or percentages of each component.

    • Record the date when waste was first added to the container (the "accumulation start date").

  • Accumulating Waste:

    • Perform all transfers of waste into the container within a chemical fume hood.

    • Carefully pour the waste into the container, using a funnel to prevent spills. The exterior of the container must remain clean.[9]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

    • Keep the container securely closed at all times, except when adding waste.[5][8]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and properly placarded Satellite Accumulation Area (SAA).[5]

    • The SAA must be under the control of laboratory personnel and should be located at or near the point of waste generation.[11]

    • Store flammable liquid waste in a fire-rated safety cabinet.

    • Ensure secondary containment is used to capture any potential leaks.[11]

  • Arranging for Final Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a collection.[5] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of octadecatetraenoic acid.

References

Essential Safety and Logistics for Handling Octadecatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for laboratory personnel handling Octadecatetraenoic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. While specific isomers of Octadecatetraenoic acid may have limited detailed safety data, the following guidelines are based on best practices for handling polyunsaturated fatty acids and general laboratory chemicals. It is imperative to consult the Safety Data Sheet (SDS) for the specific isomer and formulation you are using, as hazards can vary. Some commercial preparations of fatty acids are supplied in flammable and toxic solvents, which will dictate more stringent safety precautions.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Octadecatetraenoic acid to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).To prevent direct skin contact. The choice of glove material should be confirmed against the specific solvent if the acid is in solution.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.To protect eyes from splashes of the chemical or its solvents.
Body Protection Laboratory coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are required.To protect skin from accidental contact.
Respiratory Protection Not generally required for the pure compound under normal use with adequate ventilation. If handling a solution with a volatile, toxic solvent (e.g., methanol), or if aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[1]To prevent inhalation of hazardous vapors or aerosols.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of Octadecatetraenoic acid and ensure the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions or heating the substance.[1]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Keep away from ignition sources if the substance is dissolved in a flammable solvent.[1]

  • Use personal protective equipment as specified in the table above.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • For long-term stability, especially for polyunsaturated fatty acids, storage at -20°C is often recommended.

  • The compound may be sensitive to air and light. Store under an inert atmosphere if necessary.

Experimental Protocol: General Procedure for Lipid Extraction

The following is a general protocol for the extraction of lipids, including polyunsaturated fatty acids like Octadecatetraenoic acid, from biological samples. This is provided as an example of a common laboratory application.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Methanol (B129727)

  • Chloroform (B151607) or Methyl-tert-butyl ether (MTBE)

  • Water (HPLC-grade)

  • Internal standard (e.g., a deuterated or odd-chain fatty acid)

  • Glass tubes with Teflon-lined screw caps

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To your sample in a glass tube, add the internal standard.

  • Add methanol and vortex thoroughly.[4]

  • Add chloroform or MTBE and vortex again.[4]

  • Add water to induce phase separation and vortex.[4]

  • Centrifuge the sample to separate the layers.[4]

  • Carefully collect the lower organic phase (when using chloroform) or the upper organic phase (when using MTBE), which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.[4]

  • The extracted lipids are now ready for further analysis, such as methylation and gas chromatography.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of Octadecatetraenoic acid in a laboratory setting.

cluster_ppe 1. Assess Hazards & Don PPE cluster_handling 2. Handling Operations cluster_cleanup 3. Post-Handling prep Preparation handling Handling spill Spill Response decontaminate Decontaminate Work Area spill->decontaminate Follow spill protocol disposal Disposal end_proc End of Procedure storage Storage ppe_check Consult SDS Select appropriate PPE: - Gloves - Eye Protection - Lab Coat weighing Weighing/Aliquoting (in fume hood if volatile solvent) ppe_check->weighing experiment Experimental Use (e.g., extraction, analysis) weighing->experiment experiment->spill If spill occurs experiment->decontaminate decontaminate->disposal Dispose of waste remove_ppe Remove & Dispose PPE decontaminate->remove_ppe remove_ppe->storage Store remaining chemical

Caption: Workflow for the safe handling of Octadecatetraenoic acid.

Disposal Plan

All waste containing Octadecatetraenoic acid and its solvents must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container material must be compatible with the solvents used.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical names of the contents.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are closed at all times except when adding waste.

  • Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not pour any waste down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.